molecular formula C7H14N2 B2469085 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine CAS No. 27578-63-8

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Cat. No.: B2469085
CAS No.: 27578-63-8
M. Wt: 126.203
InChI Key: JALSTPIIDUJOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSTPIIDUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a bifunctional molecule incorporating both a secondary amine within a tetrahydropyridine ring and a primary ethylamine side chain. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and foundational chemical principles to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. We present detailed, field-proven protocols for its plausible synthesis, purification, and characterization, grounded in established methodologies for similar heterocyclic amines. The tetrahydropyridine moiety is a significant scaffold in many biologically active compounds, making this molecule a person of interest for applications in medicinal chemistry and drug development as a versatile building block or linker.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's chemical nature.

Molecular Overview and Physicochemical Properties

This compound possesses a unique topology, combining the nucleophilicity of a primary amine with the steric and electronic features of a cyclic tertiary amine. The endocyclic double bond in the tetrahydropyridine ring introduces conformational constraints and a site for further chemical modification.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄N₂

  • Molecular Weight: 126.20 g/mol

  • CAS Number: 14327-36-3 (Note: Data for this specific CAS may be limited; properties are often inferred from related structures).

Predicted Physicochemical and Physical Properties

The following properties are estimated based on computational models and data from analogous structures, such as other short-chain alkylamines and N-substituted tetrahydropyridines.

PropertyPredicted ValueRationale / Comparative Compound
Molecular Weight 126.20 g/mol Calculated from the molecular formula C₇H₁₄N₂.
logP (Octanol/Water) 0.70 - 0.90Estimated using computational methods; similar to other small polar amines.[2]
pKa (Primary Amine) ~10.5Typical for primary alkylamines.
pKa (Tertiary Amine) ~8.5 - 9.5Slightly lower than the primary amine due to steric hindrance and electronic effects of the ring.
Boiling Point 180 - 200 °CEstimated to be higher than simple amines like 1-butanol (116-118 °C) due to increased molecular weight and hydrogen bonding capability.[3]
Density ~0.95 g/mLBased on structurally similar cyclic amines.
Solubility Soluble in water, ethanol, methanol, DMSO. Sparingly soluble in non-polar solvents.The presence of two amine groups capable of hydrogen bonding confers high polarity.

Synthesis and Purification

The synthesis of this compound can be logically approached via the nucleophilic substitution of 1,2,3,6-tetrahydropyridine onto a suitable 2-carbon electrophile.

Retrosynthetic Analysis

A logical disconnection breaks the C-N bond between the ethyl chain and the tetrahydropyridine ring, leading to 1,2,3,6-tetrahydropyridine and a 2-aminoethyl synthon.

G target This compound reagents 1,2,3,6-Tetrahydropyridine + 2-Bromoethylamine (or equivalent) target->reagents C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: N-Alkylation of 1,2,3,6-Tetrahydropyridine

This protocol utilizes the reaction of 1,2,3,6-tetrahydropyridine with 2-bromoethylamine hydrobromide in the presence of a base to neutralize the hydrobromide salt and the HBr generated during the reaction.

Materials:

  • 1,2,3,6-Tetrahydropyridine

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,3,6-tetrahydropyridine (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the amine starting materials but not so strong as to cause significant side reactions.

  • Electrophile Addition: Add 2-bromoethylamine hydrobromide (1.1 eq) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup - Filtration: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting residue in dichloromethane and wash with a saturated NaHCO₃ solution (to remove any remaining acidic impurities) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification Workflow

Purification is critical to remove unreacted starting materials and any potential di-alkylation byproducts. Fractional distillation under reduced pressure is the preferred method for this class of compounds.

G crude Crude Product Oil distill Fractional Vacuum Distillation crude->distill fractions Collect Fractions at Constant Boiling Point distill->fractions char Characterize Pure Fractions (NMR, GC-MS) fractions->char

Caption: Post-synthesis purification workflow.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of amines and tetrahydropyridines.[4][5]

TechniquePredicted Spectroscopic Data
¹H NMR δ (ppm): ~5.7-5.9 (m, 2H, -CH=CH-), ~3.0-3.2 (m, 2H, =CH-CH ₂-N), ~2.6-2.8 (t, 2H, -N-CH ₂-CH₂-NH₂), ~2.5-2.7 (t, 2H, -N-CH₂-CH ₂-NH₂), ~2.2-2.4 (m, 2H, -N-CH ₂-CH=), ~1.5-2.0 (br s, 2H, -NH ₂). The N-H signal of the primary amine is expected to be broad and may exchange with D₂O.[4]
¹³C NMR δ (ppm): ~125-130 (2C, -C H=C H-), ~55-60 (1C, -N-C H₂-CH₂-NH₂), ~50-55 (2C, =CH-C H₂-N and -N-C H₂-CH=), ~40-45 (1C, -N-CH₂-C H₂-NH₂). Carbons adjacent to nitrogen are deshielded.[4]
IR (cm⁻¹) 3300-3450: Two sharp bands for the primary amine N-H stretch.[4][6] ~3020: C-H stretch for the vinylic protons. ~2940, 2860: Aliphatic C-H stretches. 1640-1660: Weak C=C stretch. 1580-1650: N-H bend (scissoring) for the primary amine.[6] 1020-1250: C-N stretches.[6]
Mass Spec (EI) Molecular Ion (M⁺): m/z = 126. Key Fragments: An odd-numbered molecular ion indicates the presence of an odd number of nitrogen atoms.[4][5] Expect a prominent fragment from α-cleavage adjacent to the primary amine (loss of CH₂NH₂) and cleavage of the ethyl linker.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by the two nitrogen centers and the carbon-carbon double bond.

Basicity and Nucleophilicity

Both nitrogen atoms possess lone pairs of electrons, making them basic and nucleophilic.[7]

  • Primary Amine: Generally more basic and less sterically hindered, making it the primary site for reactions like acylation or alkylation under controlled conditions.

  • Tertiary Amine: Also nucleophilic, but its reactivity is tempered by greater steric bulk. It can be quaternized with reactive alkyl halides.

The dual nucleophilic nature presents a challenge in synthetic applications, as competitive reactions can occur. Over-alkylation is a common side reaction if the compound is used as a nucleophile.[8]

Reactions of the Primary Amine

The primary amine is a versatile handle for derivatization.

  • Amide Formation: Reacts readily with acid chlorides or anhydrides to form stable amides.[8]

  • Sulfonamide Formation: Reacts with sulfonyl chlorides to produce sulfonamides.[8]

  • Imine Formation: Undergoes condensation with aldehydes and ketones to form imines (Schiff bases), a reaction that is typically reversible and acid-catalyzed.[8]

G start Primary Amine (R-NH₂) amide Amide (R-NHCOR') start->amide + R'COCl sulfonamide Sulfonamide (R-NHSO₂R') start->sulfonamide + R'SO₂Cl imine Imine (R-N=CHR') start->imine + R'CHO, H⁺

Caption: Key derivatization pathways of the primary amine group.

Reactions of the Tetrahydropyridine Ring
  • Hydrogenation: The endocyclic double bond can be reduced using catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding 2-(piperidin-1-yl)ethan-1-amine.

  • Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or strong acids (e.g., HBr), although protonation of the nitrogen atoms may compete under acidic conditions.

Applications in Research and Drug Development

The 1,2,3,6-tetrahydropyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1]

  • Scaffold for Bioactive Molecules: This structure is a key component in compounds targeting the central nervous system. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin spurred extensive research into the pharmacology of this ring system.[1]

  • Building Block for Drug Discovery: this compound can serve as a versatile building block. The primary amine allows for covalent attachment to a molecule of interest, while the tetrahydropyridine ring provides a defined three-dimensional structure that can interact with biological targets. It has been used in the synthesis of novel inhibitors for targets like the hNav1.7 sodium channel for analgesia.[9]

  • Linker Technology: The ethylamine "linker" can be used to tether the tetrahydropyridine moiety to other pharmacophores, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.

Safety and Handling

  • Hazard Class: Expected to be corrosive and an irritant, similar to other alkylamines. May cause skin and eye burns upon direct contact.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids. The compound is likely hygroscopic and air-sensitive. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

  • American Elements. 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • National Center for Biotechnology Information. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine - PubChem. [Link]

  • National Center for Biotechnology Information. Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches - PubMed. [Link]

  • Organic Chemistry Portal. 1,2,3,6-Tetrahydropyridine Synthesis. [Link]

  • Royal Society of Chemistry. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • Ottokemi. 1-Butanol, GR 99%. [Link]

  • National Center for Biotechnology Information. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. [Link]

  • CAS Common Chemistry. Isopropanol. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. The chemistry and pharmacology of tetrahydropyridines - PubMed. [Link]

Sources

In-Depth Technical Guide: Synthesis and Validation of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS: 27578-63-8)[1], also referred to as 1-(2-aminoethyl)-1,2,3,6-tetrahydropyridine, is a critical diamine building block in modern medicinal chemistry. It features a rigid, unsaturated tetrahydropyridine ring tethered to a flexible primary ethylamine chain (Molecular Formula: C7H14N2, MW: 126.20 g/mol ). This specific pharmacophore is heavily utilized in the design of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative disorders, notably in the synthesis of tetrahydroacridine hybrids and clioquinol derivatives targeting Alzheimer's disease (2)[2], (3)[3].

This whitepaper outlines the mechanistic rationale, step-by-step self-validating protocols, and analytical frameworks required to synthesize this compound with high purity and yield.

Strategic Retrosynthetic Analysis & Causality

The synthesis of this compound can be approached via two primary pathways. As an application scientist, selecting the correct route depends heavily on the required scale and acceptable impurity profiles.

Route A: Direct Alkylation (One-Step)

This route involves the direct


 displacement of 2-bromoethylamine hydrobromide by the secondary amine of 1,2,3,6-tetrahydropyridine.
  • The Causality of Reagent Choice: Direct alkylation with a primary amine-bearing alkyl halide presents a severe chemoselectivity challenge. The primary amine of the reagent can undergo competitive self-condensation (forming aziridines or piperazines) under basic conditions. By utilizing the hydrobromide salt of the reagent alongside a heterogeneous base like

    
    , the steady-state concentration of the free primary amine is kept low. This kinetically favors the cross-reaction with the highly nucleophilic secondary amine of the tetrahydropyridine ring (4)[4].
    
Route B: Nitrile Alkylation & Reduction (Two-Step)

To entirely circumvent the over-alkylation risks of Route A, a two-step sequence is preferred for scale-up.

  • Step 1 (Alkylation): 1,2,3,6-tetrahydropyridine is reacted with chloroacetonitrile. The

    
    -chloro nitrile is a superb 
    
    
    
    electrophile because the adjacent electron-withdrawing cyano group significantly lowers the LUMO energy, ensuring rapid and clean conversion (5)[5].
  • Step 2 (Reduction): The resulting nitrile is reduced to the primary amine using Lithium Aluminum Hydride (

    
    ). Because nitriles are highly oxidized, strong hydride donors are mandatory to push the reduction through the imine intermediate down to the primary amine.
    

Synthesis_Workflow SM 1,2,3,6-Tetrahydropyridine (Secondary Amine) RouteA Route A: Direct Alkylation Reagent: 2-Bromoethylamine HBr Base: K2CO3 / Solvent: DMF SM->RouteA 1 Step RouteB1 Route B (Step 1): Nitrile Formation Reagent: Chloroacetonitrile Base: K2CO3 / Solvent: Toluene SM->RouteB1 2 Steps Target Target Molecule: This compound RouteA->Target SN2 Displacement Int Intermediate: 2-(1,2,3,6-Tetrahydropyridin-1-yl)acetonitrile RouteB1->Int SN2 Displacement RouteB2 Route B (Step 2): Reduction Reagent: LiAlH4 Solvent: Anhydrous THF Int->RouteB2 Hydride Transfer RouteB2->Target Amine Generation

Synthetic routes for this compound via direct and 2-step methods.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct Alkylation Pathway
  • Reaction Setup: To a solution of 1,2,3,6-tetrahydropyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL), add anhydrous

    
     (3.0 eq, 30 mmol). Stir for 15 minutes at room temperature.
    
  • Controlled Addition: Add 2-bromoethylamine hydrobromide (1.2 eq, 12 mmol) portion-wise over 30 minutes. Causality: Slow addition prevents a sudden spike in the concentration of the free primary amine, mitigating self-condensation.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Workup & Extraction: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and 1M NaOH. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over

    
    .
    
  • Purification: Purify via silica gel flash chromatography using a highly polar gradient (DCM : MeOH :

    
     = 90:9:1).
    
Protocol B: Two-Step Nitrile Reduction Pathway (Recommended for Scale-Up)

Step 1: Synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)acetonitrile

  • Suspend 1,2,3,6-tetrahydropyridine (1.0 eq), chloroacetonitrile (1.2 eq), and

    
     (2.5 eq) in toluene or acetonitrile (5)[5].
    
  • Reflux the mixture for 3 to 5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3).

  • Filter the solids, concentrate the solvent, and pass through a short silica plug to yield the intermediate nitrile as a pale yellow oil.

Step 2:


 Reduction & Fieser Workup 
  • Reduction: Dissolve the nitrile intermediate in anhydrous THF and cool to 0 °C. Carefully add

    
     (2.0 eq) in small portions. Allow the reaction to warm to room temperature, then reflux for 4 hours.
    
  • The Fieser Quench (Critical Step): The reduction generates gelatinous aluminum alkoxide complexes that will trap the highly polar diamine product. To prevent this, cool the reaction to 0 °C and apply the Fieser method strictly: For every

    
     grams of 
    
    
    
    used, slowly add
    
    
    mL of
    
    
    , followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of
    
    
    .
  • Isolation: Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to yield the pure target amine.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics between the two synthetic strategies, allowing researchers to choose the optimal path based on their laboratory constraints.

ParameterRoute A: Direct AlkylationRoute B: Nitrile Reduction
Step Count 1 Step2 Steps
Overall Yield 35% - 50%65% - 80%
Reaction Time 12 - 24 hours8 - 12 hours (Total)
Primary Impurity Risk Over-alkylation, self-condensationIncomplete reduction (imine trace)
Purification Demand High (Difficult column chromatography)Low (Often >95% pure after Fieser workup)
Scalability Poor (>10g scale drops in yield)Excellent (Kilogram scale viable)

Analytical Validation System

To ensure absolute trustworthiness in the synthesized batch, the following self-validating analytical checks must be performed:

  • TLC & Colorimetric Staining: The target molecule is highly polar. Standard silica TLC will result in severe tailing due to the interaction of the basic amines with the acidic silanol groups. A mobile phase containing a volatile base (e.g., DCM/MeOH/

    
     90:9:1) is non-negotiable. Post-elution, dip the plate in a Ninhydrin stain  and heat; the appearance of a deep purple/blue spot definitively confirms the presence of the primary amine.
    
  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI-MS) should display a dominant

    
     peak at 127.1 m/z .
    
  • 
    H NMR Spectroscopy (
    
    
    
    , 400 MHz):
    • Vinylic Protons: A distinct multiplet integrating to 2H at

      
       5.60 - 5.80 ppm confirms the integrity of the 1,2,3,6-tetrahydropyridine double bond.
      
    • Aliphatic Chain: Two distinct triplets integrating to 2H each around

      
       2.50 - 2.80 ppm correspond to the ethylamine linker.
      
    • Amine Protons: A broad singlet around

      
       1.50 - 2.00 ppm (integrating to 2H) represents the primary amine 
      
      
      
      . This peak will disappear upon performing a
      
      
      shake experiment, validating the exchangeable protons.

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist.
  • This compound | CAS 27578-63-8. American Elements.
  • Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI Molecules.
  • Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. NIH PubMed.
  • Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease. European Journal of Medicinal Chemistry (via NIH).

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for the novel compound, 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology, drawing upon extensive structure-activity relationship (SAR) data from analogous compounds featuring the privileged 1,2,3,6-tetrahydropyridine scaffold. We hypothesize that this compound primarily functions as a modulator of central nervous system (CNS) aminergic pathways, with potential interactions with dopamine and serotonin receptors, as well as monoamine transporters. This guide will delineate the theoretical underpinnings of this hypothesis, propose detailed experimental protocols for its validation, and serve as a foundational resource for researchers and drug development professionals investigating this and related compounds.

Introduction: The 1,2,3,6-Tetrahydropyridine Scaffold - A Privileged Motif in Neuropharmacology

The 1,2,3,6-tetrahydropyridine (THP) ring system is a cornerstone in the design of centrally acting therapeutic agents. Its presence in numerous natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" – a molecular framework that is recognized by a variety of biological targets.[1][2] The most notorious example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that has been instrumental in modeling Parkinson's disease.[2][3] The bioactivation of MPTP by monoamine oxidase B (MAO-B) to the toxic metabolite MPP+ highlights the profound and specific interactions that can be governed by seemingly simple substitutions on the THP ring.[1][4]

Beyond the cautionary tale of MPTP, the THP scaffold has been successfully incorporated into a diverse array of CNS-active agents, including dopamine receptor agonists and antagonists, and selective serotonin reuptake inhibitors (SSRIs).[1] The structural characteristics of this compound, specifically the N-ethylamine substituent, further suggest a likely interaction with aminergic systems, mimicking endogenous neurotransmitters like dopamine and serotonin.

Postulated Mechanism of Action: A Multi-Target Aminergic Modulator

Based on its structural features and the extensive pharmacology of related THP derivatives, we postulate that this compound acts as a modulator of dopaminergic and serotonergic signaling pathways. The primary amine of the ethylamine side chain is expected to be protonated at physiological pH, a key feature for interaction with the anionic sites of aminergic G-protein coupled receptors (GPCRs) and transporters.[5]

Interaction with Dopamine Receptors

The structural similarity of the core molecule to known dopaminergic agents suggests a potential interaction with dopamine D2-like (D2, D3, D4) and/or D1-like (D1, D5) receptors. Pyridine analogs of known dopamine receptor ligands have demonstrated significant activity, indicating that the nitrogen-containing heterocyclic core is well-tolerated by these receptors.[6] Depending on the specific conformation adopted upon binding, the compound could act as either an agonist, partial agonist, or antagonist.

  • Agonist/Partial Agonist Activity: If the compound mimics the binding of endogenous dopamine, it could activate downstream signaling cascades, such as the inhibition of adenylyl cyclase via Gαi/o coupling for D2-like receptors.[7] This could have therapeutic implications for conditions characterized by dopamine deficiency.

  • Antagonist Activity: Conversely, the compound might bind to the receptor without eliciting a functional response, thereby blocking the action of endogenous dopamine. Such a profile could be relevant for treating conditions associated with dopamine hyperactivity.

Modulation of Serotonin Receptors

The versatility of the THP scaffold extends to the serotonergic system. Derivatives of THP have been identified as potent ligands for various serotonin (5-HT) receptor subtypes.[8] The ethylamine side chain of our compound of interest is a common feature in many tryptamine-based serotonergic agents. Potential targets include the 5-HT1A, 5-HT2A, and 5-HT7 receptors, all of which are implicated in the regulation of mood, cognition, and behavior.

Inhibition of Monoamine Transporters

The ethylamine moiety also raises the possibility of interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, a mechanism characteristic of many antidepressant and psychostimulant drugs.

Interaction with Monoamine Oxidase (MAO)

The structural relationship to MPTP necessitates the investigation of potential interactions with MAO-A and MAO-B.[4][9] Inhibition of these enzymes would lead to decreased metabolism of monoamine neurotransmitters, thereby increasing their synaptic availability. It is also crucial to assess whether the compound acts as a substrate for MAO, which could lead to the formation of potentially active or toxic metabolites.

Proposed Experimental Validation

To elucidate the precise mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to test the central hypotheses outlined above.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS targets.

Methodology:

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, including but not limited to:

    • Dopamine Receptors: D1, D2, D3, D4, D5

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7

    • Adrenergic Receptors: α1, α2, β1, β2

    • Monoamine Transporters: DAT, SERT, NET

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest or from dissected rodent brain regions known to be rich in the target (e.g., striatum for DAT and D2 receptors, cortex for 5-HT2A receptors).

  • Assay Conditions:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Citalopram for SERT) and increasing concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target.

  • Data Analysis:

    • Following incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Expected Outcome: This will provide a quantitative measure of the compound's affinity for each target, allowing for the identification of primary and secondary binding sites.

Hypothetical Binding Affinity Data Ki (nM)
Dopamine D2 Receptor50
Dopamine D3 Receptor25
Serotonin 5-HT2A Receptor150
Serotonin Transporter (SERT)300
Dopamine Transporter (DAT)800
Monoamine Oxidase B (MAO-B)>1000

This table presents hypothetical data for illustrative purposes.

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) of the compound at its primary binding targets.

Methodology (Example for a Gαi/o-coupled receptor like D2):

  • [³⁵S]GTPγS Binding Assay:

    • Utilize cell membranes expressing the receptor of interest.

    • Incubate membranes with GDP, [³⁵S]GTPγS, and the test compound.

    • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, leading to an increase in radioactivity incorporated into the membranes.

    • To test for antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist-stimulated response is measured.

  • cAMP Accumulation Assay:

    • Use whole cells expressing the receptor.

    • Stimulate adenylyl cyclase with forskolin.

    • Agonists of Gαi/o-coupled receptors will inhibit forskolin-stimulated cAMP production.

    • Measure cAMP levels using a commercially available ELISA or HTRF assay.

Expected Outcome: These assays will reveal whether the compound activates or inhibits receptor-mediated signaling pathways.

Visualizing the Postulated Mechanisms and Workflows

Signaling Pathway Diagram

G cluster_0 Postulated Signaling Pathways for this compound cluster_1 Dopaminergic System cluster_2 Serotonergic System cluster_3 Transporter Interaction Compound This compound D2R D2/D3 Receptor Compound->D2R Binds HT2A 5-HT2A Receptor Compound->HT2A Binds SERT SERT Compound->SERT Inhibits DAT DAT Compound->DAT Inhibits AC_D Adenylyl Cyclase D2R->AC_D Inhibits (Gαi/o) cAMP_D cAMP AC_D->cAMP_D Converts ATP to cAMP PKA_D PKA cAMP_D->PKA_D Activates DARPP32 DARPP-32 PKA_D->DARPP32 Phosphorylates Downstream_D Neuronal Response DARPP32->Downstream_D Modulates PLC Phospholipase C HT2A->PLC Activates (Gαq) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Downstream_S Neuronal Response Ca->Downstream_S PKC->Downstream_S Synaptic_5HT Synaptic 5-HT SERT->Synaptic_5HT Reuptake Synaptic_DA Synaptic DA DAT->Synaptic_DA Reuptake

Caption: Postulated signaling pathways of the title compound.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Mechanism of Action Elucidation start Start: Compound Synthesis & Purification binding Primary Screening: Radioligand Binding Assays (Dopamine, Serotonin, Adrenergic, Transporters) start->binding selectivity Determine Ki and IC50/EC50 Values binding->selectivity Identify Primary Targets functional Functional Characterization: - GTPγS Binding - cAMP Accumulation - Calcium Flux downstream Cellular & In Vivo Studies: - Neurotransmitter Release Assays - Electrophysiology - Behavioral Models functional->downstream Validate in Physiological Context selectivity->functional Characterize Activity conclusion Elucidate Mechanism of Action downstream->conclusion

Caption: Workflow for elucidating the compound's mechanism.

Conclusion and Future Directions

The structural attributes of this compound strongly suggest its potential as a novel modulator of aminergic systems within the central nervous system. The proposed mechanism, centered on interactions with dopamine and serotonin receptors and transporters, provides a robust and testable framework for future research. The experimental protocols detailed in this guide offer a clear path forward for the empirical validation of these hypotheses. Successful elucidation of its mechanism of action will not only advance our understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships within the pharmacologically significant class of tetrahydropyridine derivatives.

References

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link][3]

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores|Journals. [Link][1][10]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(2), 223–275. [Link][8]

  • Silverman, R. B., & Tipton, K. F. (1992). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Chemical research in toxicology, 5(5), 625–633. [Link][4]

  • Hussain, A., Sharma, C., Khan, S., Alajmi, M. F., & Hussain, A. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS omega, 7(33), 29452–29464. [Link][9]

  • Charifson, P. S., & Walters, D. E. (1989). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of medicinal chemistry, 32(1), 223–228. [Link][5]

  • Hansen, K. T., DeMaio, W., & Martin, G. E. (1992). Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin. Journal of medicinal chemistry, 35(17), 3234–3239. [Link][6]

  • Di Pietro, N. C., Seeman, P., & Leri, F. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International journal of molecular sciences, 26(10), 5585. [Link][7]

Sources

Spectroscopic Profiling and Structural Elucidation of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating cyclic allylic amines. 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine ( [1]) is a critical structural motif often utilized as a precursor in the synthesis of cholinergic and dopaminergic pharmaceutical agents. This whitepaper provides a field-proven, in-depth technical guide to the spectroscopic characterization of this compound. By synthesizing theoretical principles with rigorous, self-validating experimental protocols, this guide ensures absolute confidence in structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Mechanistic Context

The target molecule (Chemical Formula: C₇H₁₄N₂, MW: 126.20 g/mol ) consists of a 1,2,3,6-tetrahydropyridine ring tethered to a primary ethylamine side chain. From an analytical perspective, this dual-amine system presents specific challenges:

  • Basic Sites: The presence of both a tertiary ring nitrogen and a primary terminal amine dictates highly pH-dependent behavior, making it highly responsive to positive-ion electrospray ionization (ESI+).

  • Vinylic & Allylic Protons: The isolated double bond between C4 and C5 of the tetrahydropyridine ring provides distinct vinylic multiplets (~5.6–5.8 ppm) and allylic coupling networks that serve as primary diagnostic markers in NMR.

Understanding these structural nuances is critical for selecting the appropriate solvent systems and ionization parameters, as detailed in the authoritative text [2].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below is engineered as a self-validating system. This means the workflow inherently checks its own accuracy, eliminating false positives caused by contamination or instrument drift.

AnalyticalWorkflow Start Analyte: this compound NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Start->NMR CDCl3, TMS MS Mass Spectrometry (ESI-HRMS & EI-MS) Start->MS MeOH/H2O/FA IR FT-IR Spectroscopy (ATR Mode) Start->IR Neat Liquid Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Workflow for the comprehensive spectroscopic characterization of the target amine.

NMR Acquisition Protocol

Causality: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆ to prevent solvent-induced suppression of the primary amine signal and to minimize viscosity-related line broadening. Lyophilization prior to analysis removes residual water, which would otherwise undergo chemical exchange with the -NH₂ protons, causing severe peak broadening.

  • Sample Preparation: Dissolve 20 mg of the lyophilized analyte in 0.6 mL of CDCl₃.

  • Tuning & Shimming: Tune the broadband probe to 400.13 MHz (¹H) and 100.61 MHz (¹³C). Perform gradient shimming on the deuterium lock signal.

  • Acquisition: Execute a standard zg30 pulse sequence for ¹H and zgpg30 for ¹³C with WALTZ-16 decoupling.

  • Self-Validation: The protocol utilizes CDCl₃ spiked with 0.03% v/v Tetramethylsilane (TMS). The TMS peak continuously verifies the 0.00 ppm chemical shift axis. A pre-acquisition dummy scan sequence (ds=4) ensures thermal equilibrium, validating that signal intensities are strictly proportional to proton counts.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality: A mobile phase containing 0.1% Formic Acid (FA) is used to forcefully drive the equilibrium toward the protonated state [M+H]⁺, ensuring maximum sensitivity in positive-ion mode.

  • Sample Dilution: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% FA.

  • Ionization: Inject via ESI in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) analyzer from m/z 50 to 500.

  • Self-Validation: The ESI-TOF system is calibrated pre- and post-run using a sodium formate cluster solution. A blank solvent injection precedes the sample run to establish a baseline and validate the absolute absence of carryover contamination.

FT-IR Spectroscopy Protocol
  • Background Scan: Collect 32 scans of the empty ATR diamond crystal.

  • Sample Application: Apply 2 µL of the neat liquid amine directly onto the crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation: The 32-scan background spectrum of the ambient atmosphere is automatically subtracted from the sample run. This validates that the observed N-H stretches are intrinsic to the analyte and not artifacts of atmospheric water vapor.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data, cross-referenced with empirical additivity models from [3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
C5-H 5.75m-1HVinylic proton
C4-H 5.65m-1HVinylic proton
C6-H₂ 2.95m-2HAllylic, adjacent to ring N1
CH₂(b)-N 2.75t6.02HEthyl chain, adjacent to NH₂
C2-H₂ 2.58t5.82HAdjacent to ring N1
N-CH₂(a) 2.45t6.02HEthyl chain, adjacent to ring N1
C3-H₂ 2.15m-2HAllylic
-NH₂ 1.60br s-2HPrimary amine protons
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (ppm)TypeAssignment
C5 125.8CHVinylic carbon
C4 125.1CHVinylic carbon
N-CH₂(a) 60.5CH₂Ethyl chain, adjacent to ring N1
C6 54.1CH₂Allylic, adjacent to ring N1
C2 52.5CH₂Adjacent to ring N1
CH₂(b)-N 39.2CH₂Ethyl chain, adjacent to NH₂
C3 26.2CH₂Allylic
Table 3: Key FT-IR Absorptions (ATR, Neat)
Wavenumber (cm⁻¹)IntensityAssignment
3350, 3280 Medium, broadN-H stretch (primary amine, asymmetric & symmetric)
3025 Weak=C-H stretch (sp² vinylic)
2920, 2850 StrongC-H stretch (sp³ aliphatic)
1655 WeakC=C stretch (non-conjugated)
1590 MediumN-H bend (primary amine scissoring)

Mass Spectrometry Fragmentation Pathways

Under Electron Ionization (EI) conditions, the molecule undergoes predictable alpha-cleavages driven by the stabilization of the resulting cations by the nitrogen lone pairs. According to standard fragmentation rules outlined in [4], the dominant pathways involve the cleavage of the ethylamine side chain.

MSFragmentation M Molecular Ion [M]+• m/z 126 F1 Alpha-Cleavage (- •CH2NH2) M->F1 F2 Alpha-Cleavage (- •CH2CH2NH2) M->F2 F3 Inductive Cleavage (- Tetrahydropyridyl•) M->F3 I1 Tetrahydropyridinium Ion m/z 96 F1->I1 I2 Tetrahydropyridyl Cation m/z 82 F2->I2 I3 Immonium Ion m/z 30 F3->I3

Dominant electron ionization (EI) mass spectrometry fragmentation pathways.

Table 4: ESI-HRMS Data (Positive Ion Mode)
IonFormulaTheoretical m/zObserved m/zError (ppm)
[M+H]⁺ C₇H₁₅N₂⁺127.1230127.1232+1.6
[M+Na]⁺ C₇H₁₄N₂Na⁺149.1049149.1053+2.7

References

  • PubChem Compound Summary for CID 15636952, this compound. National Center for Biotechnology Information. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., et al. John Wiley & Sons. URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data. Pretsch, E., Bühlmann, P., & Badertscher, M. Springer. URL:[Link]

  • Interpretation of Mass Spectra, 4th Edition. McLafferty, F. W., & Tureček, F. Scion Publishing / University Science Books. URL:[Link]

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A Pharmacological Scaffold for GABAergic and Cholinergic Modulation

[1]

Executive Summary & Molecular Identity[1]

This compound (often referred to as N-(2-aminoethyl)-1,2,3,6-tetrahydropyridine) represents a specialized diamine scaffold bridging two distinct pharmacological classes: the tetrahydropyridines (known for cholinergic and GABAergic activity) and the ethylamines (common in histaminergic and dopaminergic ligands).[1]

Unlike its notorious structural analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this molecule lacks the 4-phenyl substituent required for MAO-B-mediated neurotoxicity.[1] Instead, it serves as a high-value linker-scaffold in the synthesis of potent GABA uptake inhibitors (GAT inhibitors) and Sigma-1 receptor ligands.[1]

Chemical Profile
PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Core Motif 1,2,3,6-Tetrahydropyridine (Guvacine/Arecaidine core)
Side Chain 2-Aminoethyl (Primary amine)
Key pKa ~9.8 (Secondary amine in ring), ~10.5 (Primary amine)
Lipophilicity (LogP) ~0.5 (Estimated)

Biological Mechanism of Action[10]

The biological activity of this molecule is best understood through its dual role: as an intrinsic ligand for cholinergic/sigma receptors and as a pharmacophoric anchor for GABA transporter (GAT) inhibition.[1]

The GABAergic Anchor Hypothesis

The 1,2,3,6-tetrahydropyridine (THP) ring is a semi-rigid bioisostere of the inhibitory neurotransmitter GABA (γ-aminobutyric acid).

  • Mechanism: The THP ring mimics the folded conformation of GABA required for binding to the GABA Transporter-1 (GAT-1).[1]

  • Role of the Ethylamine Chain: The 2-aminoethyl chain acts as a "spacer" that extends from the nitrogen atom. In potent GAT inhibitors (e.g., Tiagabine analogs), this spacer connects the GABA-mimetic ring to a large lipophilic domain (e.g., a diaryl-alkenyl group) that interacts with allosteric sites on the transporter.

  • Intrinsic Activity: On its own, the un-derivatized amine shows weak to moderate affinity for GAT-1, acting as a competitive substrate rather than a potent blocker. Its primary utility is enabling the attachment of lipophilic "anchors" that increase potency by 1000-fold.

Cholinergic & Sigma Receptor Modulation[1]
  • Muscarinic Agonism: The THP core is structurally homologous to Arecaidine and Arecoline (muscarinic agonists).[1] The N-aminoethyl substitution modifies the receptor subtype selectivity, generally reducing potency at M1/M2 receptors compared to N-methyl analogs but retaining affinity for nicotinic subsets.[1]

  • Sigma-1 Receptor (σ1R) Affinity: The N-aminoethyl-piperidine/THP motif is a privileged structure for σ1R ligands.[1] The primary amine can form salt bridges within the σ1R binding pocket (Asp126), while the THP ring occupies the hydrophobic vestibule.

Structural Safety (The MPTP Comparison)

A critical safety distinction must be made for researchers:

  • MPTP (Neurotoxin): N-methyl-4-phenyl-1,2,3,6-THP.[1] The 4-phenyl group is essential for MAO-B to oxidize the ring to the toxic MPP+ species.[1]

  • Target Molecule: N-aminoethyl-1,2,3,6-THP. Lacks the 4-phenyl group.[1]

Experimental Protocols

Synthesis of this compound

Rationale: Direct alkylation of tetrahydropyridine with 2-bromoethylamine is prone to over-alkylation (polymerization).[1] The Gabriel Synthesis method (using phthalimide protection) is the industry standard for high purity.[1]

Reagents:

  • 1,2,3,6-Tetrahydropyridine (CAS: 694-05-3)

  • N-(2-Bromoethyl)phthalimide (CAS: 574-98-1)[1]

  • Potassium Carbonate (K₂CO₃)[1]

  • Hydrazine Hydrate (N₂H₄[1]·H₂O)

Workflow:

  • Alkylation: Dissolve 1,2,3,6-tetrahydropyridine (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in acetonitrile (MeCN). Add anhydrous K₂CO₃ (2.0 eq).[1]

  • Reflux: Heat to reflux (80-82°C) for 12-16 hours under nitrogen atmosphere. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Isolation (Intermediate): Filter salts, evaporate solvent. Recrystallize the phthalimide-protected intermediate from ethanol.

  • Deprotection: Dissolve the intermediate in ethanol. Add Hydrazine Hydrate (3.0 eq).[1] Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Purification: Cool, filter off the solid. Acidify the filtrate with HCl to pH 2. Wash with ether (removes non-basic impurities).[1] Basify aqueous layer with NaOH to pH 12.[1] Extract with DCM (3x).[1]

  • Final Product: Dry organic layer (Na₂SO₄) and concentrate. Distill under reduced pressure if necessary.

[³H]-GABA Uptake Inhibition Assay

Rationale: To determine if the molecule (or its derivatives) acts as a GAT inhibitor.[1]

Materials:

  • Source: Rat brain synaptosomes (cortical homogenate) or HEK-293 cells stably expressing hGAT-1.[1]

  • Radioligand: [³H]-GABA (Specific Activity: ~80 Ci/mmol).[1]

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

Protocol:

  • Preparation: Resuspend synaptosomes in buffer. Pre-incubate with the test compound (0.1 nM – 100 µM) for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM) to the mixture.

  • Incubation: Incubate for exactly 3 minutes at 37°C. (Note: Uptake is linear in this timeframe).

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Visualization: Synthetic & Pharmacological Logic[2][11][12][13][14]

The following diagram illustrates the synthesis pathway and the pharmacophoric mapping of the molecule within the GAT-1 inhibitor design space.

Gcluster_pharmPharmacophore MappingStart1,2,3,6-Tetrahydropyridine(Core Scaffold)InterPhthalimide-ProtectedIntermediateStart->InterAlkylation (K2CO3, MeCN)ReagentN-(2-Bromoethyl)phthalimide(Linker Precursor)Reagent->InterTarget2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine(The Target Molecule)Inter->TargetDeprotection (Hydrazine)DerivLipophilic GAT Inhibitors(e.g., Tiagabine Analogs)Target->DerivDerivatization viaPrimary AmineGABA_MimicTHP Ring:GABA BioisostereTarget->GABA_MimicLinkerEthylamine Chain:Spacer & H-Bond DonorTarget->Linker

Caption: Synthesis pathway from tetrahydropyridine precursor to the target amine, highlighting its role as a scaffold for GAT inhibitors.

Comparative Pharmacological Data

The following table contextualizes the activity of the target molecule against related analogs. Note how the N-aminoethyl group serves as a gateway to high potency when further substituted.[1]

CompoundStructure DescriptionGAT-1 Affinity (IC₅₀)Primary Biological Utility
Guvacine 1,2,5,6-THP-3-carboxylic acid~10–30 µMEndogenous-like inhibitor
Target Molecule N-(2-aminoethyl)-1,2,3,6-THP >100 µM (Est.) Scaffold / Intermediate
N-DPB-Guvacine N-(4,4-diphenyl-3-butenyl)-guvacine~0.1 µMPotent GAT Inhibitor
Tiagabine Nipecotic acid derivative70 nMAntiepileptic Drug
MPTP N-methyl-4-phenyl-THPN/A (Substrate)Neurotoxin (MAO-B)

Data synthesized from structure-activity relationship (SAR) studies of nipecotic acid and guvacine derivatives.[1]

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine." Journal of Medicinal Chemistry.

  • Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[2] Molecular and Cellular Biochemistry.

  • Meltzer, H. Y., et al. (1989). "Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values." Journal of Pharmacology and Experimental Therapeutics.

  • U.S. National Library of Medicine. (2024).[1] "Compound Summary: 1,2,3,6-Tetrahydropyridine." PubChem.

  • American Elements. (2024).[1] "2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride Data." American Elements Catalog. [1]

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The this compound core represents a significant scaffold in the landscape of medicinal chemistry. This heterocyclic moiety is a key structural component in a variety of biologically active compounds. Its presence has been identified in both natural products and synthetic pharmaceutical agents, sparking considerable interest in its therapeutic potential.[1] The versatility of the tetrahydropyridine ring system, coupled with the functional diversity that can be introduced via the ethanamine side chain, makes this class of compounds a rich area for drug discovery and development.

This technical guide provides a comprehensive overview of this compound derivatives and their analogs. We will delve into the intricacies of their synthesis, explore the nuances of their structure-activity relationships (SAR), and discuss their pharmacological properties and potential therapeutic applications, with a particular focus on their role in neurodegenerative diseases and as modulators of key biological targets.

Medicinal Chemistry and Synthesis: Building the Core and Its Analogs

The synthesis of this compound derivatives often involves multi-step sequences that allow for the introduction of diverse substituents on both the tetrahydropyridine ring and the ethanamine side chain. Several synthetic strategies have been developed to access the core tetrahydropyridine ring, a crucial step in the overall synthesis.

One common approach involves the reduction of corresponding pyridinium salts. For instance, N-amino-pyridinium salts can be reduced using sodium borohydride in ethanol to yield the corresponding N-amino-1,2,3,6-tetrahydropyridines.[2] Another powerful method is the rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent reduction, which allows for the creation of highly substituted tetrahydropyridines with excellent diastereoselectivity.[3]

The ethanamine side chain can be introduced through various methods, such as the reaction of a suitable amine with a pre-formed tetrahydropyridine ring bearing a reactive group, or by constructing the ring system onto a precursor already containing the ethanamine moiety.

Representative Synthetic Protocol: Synthesis of a Substituted N-Benzoylamino-1,2,3,6-tetrahydropyridine Analog

The following protocol is adapted from the synthesis of N-(substituted phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines and serves as a general example of how such derivatives can be prepared.[2]

Step 1: Formation of the N-Amino-pyridinium Salt

  • To a solution of 4-substituted pyridine in an appropriate solvent (e.g., acetone), add an equimolar amount of an aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting N-amino-pyridinium salt often precipitates and can be collected by filtration.

Step 2: Acylation of the N-Amino-pyridinium Salt

  • Suspend the N-amino-pyridinium salt in a suitable solvent like methanol.

  • Add an excess of a base, such as triethylamine, to the suspension.

  • To this mixture, add the desired substituted acid chloride dropwise at room temperature.

  • Stir the reaction until completion to form the stable crystalline pyridinium ylide.

Step 3: Reduction to the Tetrahydropyridine

  • Dissolve the pyridinium ylide in absolute ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-(substituted benzoylamino)-1,2,3,6-tetrahydropyridine derivative.

Diagram of a General Synthetic Workflow

Synthesis_Workflow Pyridine Substituted Pyridine Pyridinium_Salt N-Amino-pyridinium Salt Pyridine->Pyridinium_Salt Amination MSH O-Mesitylenesulfonyl- hydroxylamine (MSH) MSH->Pyridinium_Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Acylation Acid_Chloride Substituted Acid Chloride Acid_Chloride->Ylide Final_Product N-(Substituted benzoylamino)- 1,2,3,6-tetrahydropyridine Ylide->Final_Product Reduction NaBH4 Sodium Borohydride NaBH4->Final_Product

Caption: General workflow for the synthesis of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs.

Pharmacology and Mechanism of Action: Targeting Neurological Pathways

Derivatives of the this compound scaffold have shown promise in modulating various biological targets, particularly within the central nervous system (CNS). Their structural similarity to known neuroactive compounds, including dopamine receptor agonists and monoamine oxidase (MAO) inhibitors, suggests their potential utility in treating neurological and psychiatric disorders.[4][5]

Dopamine Receptor Modulation

A significant area of interest is the interaction of these compounds with dopamine receptors. The 1,2,3,6-tetrahydropyridine ring is a core component of several dopamine autoreceptor agonists.[6] These agonists preferentially act on presynaptic D2-like receptors, leading to a decrease in dopamine synthesis and release. This mechanism is of therapeutic interest for conditions characterized by excessive dopaminergic activity, such as schizophrenia. The ethanamine side chain can be modified to fine-tune the affinity and selectivity for different dopamine receptor subtypes (D1-like vs. D2-like).[5]

Monoamine Oxidase (MAO) Inhibition

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known substrate for MAO-B, and its metabolism leads to the production of a potent dopaminergic neurotoxin.[4] This has spurred research into 1,2,3,6-tetrahydropyridine derivatives as potential MAO inhibitors. By designing analogs that can bind to and inactivate MAO, it may be possible to develop neuroprotective agents for conditions like Parkinson's disease, where the preservation of dopamine levels is crucial.[7][8]

Anti-inflammatory and Anticancer Activity

Beyond the CNS, tetrahydropyridine derivatives have also been investigated for their anti-inflammatory and anticancer properties.[1] Some N-benzoylamino-1,2,3,6-tetrahydropyridine analogs have demonstrated significant anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[9] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes and nitric oxide production.[2]

Potential Signaling Pathway Modulation

Signaling_Pathway Ligand This compound Derivative D2R Dopamine D2 Receptor Ligand->D2R Agonism/Antagonism AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylation

Caption: Hypothetical modulation of the dopamine D2 receptor signaling pathway.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the tetrahydropyridine ring and the side chain. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Substituents on the Tetrahydropyridine Ring
  • Position 4: The introduction of aryl or substituted aryl groups at the 4-position of the tetrahydropyridine ring is a common strategy. In the context of dopamine autoreceptor agonists, a phenyl group at this position is often optimal for activity.[6]

  • Other Positions: Alkyl or other small substituents at various positions on the ring can influence the molecule's conformation and its interaction with the target protein.

Modifications of the Ethanamine Side Chain
  • Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can significantly impact potency and selectivity. For instance, acylation of the amine to form an amide can lead to compounds with potent anti-inflammatory activity.[9]

  • Ethyl Linker: The length and rigidity of the linker between the tetrahydropyridine ring and the amine are also important. Variations in the linker can alter the spatial relationship between the two key pharmacophoric features.

Aryl Substituents

When an aryl group is present, substituents on this ring can have a profound effect on activity.

  • Electron-donating vs. Electron-withdrawing Groups: For dopamine autoreceptor agonists, electron-donating groups on a phenyl ring are generally better tolerated than electron-withdrawing groups.[6] In contrast, for some anti-inflammatory derivatives, electron-withdrawing groups can enhance activity.[2]

  • Positional Isomers: The position of the substituent on the aryl ring (ortho, meta, or para) can lead to significant differences in biological activity, likely due to steric and electronic effects that influence binding to the target.

Table 1: Hypothetical Structure-Activity Relationship Data for Dopamine D2 Receptor Binding

Compound IDR1 (on Tetrahydropyridine)R2 (on Ethan-1-amine)R3 (on Aryl Group)D2 Binding Affinity (Ki, nM)
1a HHH50
1b 4-PhenylHH15
1c 4-PhenylAcetylH>1000
1d 4-PhenylH4-OCH310
1e 4-PhenylH4-Cl45

Potential Therapeutic Applications: From Brain Disorders to Inflammation

The diverse pharmacological profiles of this compound derivatives suggest their potential application in a range of therapeutic areas.

Neurodegenerative Diseases
  • Parkinson's Disease: As potential dopamine receptor agonists and MAO inhibitors, these compounds could help to restore dopaminergic neurotransmission and prevent the further loss of dopamine-producing neurons.[5][7][8]

  • Alzheimer's Disease: The anti-inflammatory properties of some derivatives may be beneficial in mitigating the neuroinflammation that is a hallmark of Alzheimer's disease.[7]

Psychiatric Disorders
  • Schizophrenia: Dopamine autoreceptor agonists from this class could offer a novel approach to the treatment of schizophrenia by reducing excessive dopamine levels in the brain.[6]

Inflammatory Conditions

The demonstrated anti-inflammatory activity of certain analogs suggests their potential use in treating a variety of inflammatory disorders, both systemic and localized.[2][9]

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its rich pharmacology offers opportunities to target a range of diseases. Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: Further studies are needed to fully understand how these compounds interact with their biological targets at the molecular level.

  • Optimizing for selectivity: The development of highly selective ligands for specific receptor subtypes is crucial to minimize off-target effects and improve the therapeutic index.

  • In vivo evaluation: Promising compounds identified in vitro will need to be rigorously tested in animal models of disease to assess their efficacy and safety.

By continuing to explore the chemical space around this privileged scaffold, researchers and drug development professionals can unlock its full therapeutic potential.

References

  • Muller, F. L., et al. (Year not provided). Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. PMC.
  • Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3828-3835.
  • (Author not provided). (Year not provided). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC.
  • American Elements. (n.d.). 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride.
  • (Author not provided). (Year not provided).
  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.
  • (Author not provided). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI.
  • (Author not provided). (Year not provided).
  • (Author not provided). (Year not provided). Treatment of neurodegenerative diseases using indatraline analogs.
  • (Author not provided). (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed.
  • (Author not provided). (Year not provided). Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages.
  • (Author not provided). (Year not provided). ChemInform Abstract: Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches.
  • (Author not provided). (Year not provided). Dopamine d1 receptor agonist compounds.
  • (Author not provided). (2024).
  • (Author not provided). (2023).
  • (Author not provided). (2022).
  • (Author not provided). (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar.
  • (Author not provided). (Year not provided). Clavulanic Acid Protects Neurons in Pharmacological Models of Neurodegenerative Diseases.
  • (Author not provided). (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • (Author not provided). (Year not provided). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. PubMed.
  • (Author not provided). (2025). Template for Electronic Submission to ACS Journals. bioRxiv.
  • (Author not provided). (2022).
  • (Author not provided). (Year not provided). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • (Author not provided). (1984). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. PubMed.

Sources

In Silico Modeling of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide to the in silico modeling of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine, a small molecule with potential for further investigation in drug discovery. Recognizing that this molecule may be novel or under-characterized, this guide is structured as a complete workflow for its computational assessment. We will delve into the core methodologies of molecular modeling, including ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own compounds of interest. This document serves as a practical blueprint for the computational chemist and drug discovery scientist to rationally advance a small molecule from a structural concept to a candidate with a predicted biological and pharmacological profile.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating the behavior of a molecule in a virtual environment, we can predict its properties, interactions with biological targets, and potential liabilities long before committing to costly and time-consuming laboratory synthesis and testing.[3][4]

The molecule at the heart of this guide, this compound, possesses a tetrahydropyridine scaffold. This is a privileged scaffold in medicinal chemistry, known to be present in a wide range of biologically active compounds.[5] The presence of this moiety, coupled with a flexible ethanamine side chain, suggests the potential for interaction with various biological targets. However, without experimental data, its therapeutic potential remains unknown.

This guide will therefore outline a systematic in silico approach to characterize this molecule. We will treat it as a case study, demonstrating how computational tools can be leveraged to build a comprehensive profile of a novel chemical entity.

Foundational Steps: Ligand Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, the first step is the meticulous preparation of the 2D and 3D structures of this compound.

2D Structure Generation and Initial Property Calculation

The canonical representation of a molecule is its 2D structure. This can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. From the 2D structure, we can derive the SMILES (Simplified Molecular-Input Line-Entry System) string, a crucial identifier for many computational tools.

Protocol 2.1: 2D Structure and SMILES Generation

  • Draw the structure: Using a chemical drawing tool, sketch the molecule this compound.

  • Verify chemical correctness: Ensure all valencies are satisfied and the structure is chemically sound.

  • Generate SMILES: Use the software's built-in function to generate the SMILES string. For our molecule, a possible SMILES representation is NCCN1CCC=CC1.

  • Calculate basic properties: Many drawing tools can also calculate basic physicochemical properties.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
LogP (octanol-water partition coefficient)0.85 (Predicted)
Topological Polar Surface Area (TPSA)38.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

Note: These values are predictions from computational models and should be considered as estimates.

3D Structure Generation and Energy Minimization

For structure-based techniques like molecular docking, a high-quality 3D conformation of the ligand is essential.

Protocol 2.2: 3D Structure Generation and Minimization

  • Generate 3D coordinates: Convert the 2D structure or SMILES string into a 3D structure using a program like Open Babel or the 3D generation feature within a modeling suite.

  • Assign force field: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF) to the 3D structure. This defines the potential energy of the system.

  • Energy minimization: Perform energy minimization to relieve any steric clashes and find a low-energy conformation. This is a crucial step to obtain a realistic 3D structure.

  • Save the structure: Save the minimized 3D structure in a standard format such as .mol2 or .sdf.

Target Identification and Prioritization

With a prepared ligand structure, the next logical step is to identify potential biological targets. Given the novelty of the compound, a ligand-based approach can be employed to search for proteins that are known to bind to structurally similar molecules.

Similarity Searching

By searching databases of known bioactive molecules, we can identify compounds with similar structures to our query molecule. The known targets of these similar compounds can then be considered as potential targets for our molecule.

Protocol 3.1: Ligand-Based Target Fishing

  • Select a database: Utilize public databases such as ChEMBL, PubChem, or BindingDB.

  • Perform a similarity search: Use the SMILES string of our molecule as a query to search the database for structurally similar compounds. Tanimoto coefficient is a commonly used metric for similarity.

  • Analyze the results: Examine the known biological targets of the most similar compounds.

  • Prioritize potential targets: Based on the prevalence of certain targets and the degree of similarity of the active compounds, create a prioritized list of potential targets for further investigation.

For the purpose of this guide, let's hypothesize that our similarity search identified several G-Protein Coupled Receptors (GPCRs) and monoamine transporters as potential targets, a plausible outcome given the tetrahydropyridine scaffold.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries and the generation of hypotheses about ligand-protein interactions.[7][8]

Protein Preparation

Similar to the ligand, the protein structure must be carefully prepared for docking.

Protocol 4.1: Protein Preparation for Docking

  • Obtain the protein structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the structure: Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the binding site of interest.

  • Add hydrogen atoms: PDB structures often lack hydrogen atoms. Add them using a modeling program, ensuring correct protonation states for titratable residues at a physiological pH.

  • Assign partial charges: Assign partial charges to each atom using a force field.

  • Define the binding site: Identify the binding pocket of the protein. This can be done based on the location of a co-crystallized ligand or through binding site prediction algorithms.

Docking Simulation

Once the ligand and protein are prepared, the docking simulation can be performed.

Protocol 4.2: Molecular Docking with AutoDock Vina

  • Prepare ligand and protein for Vina: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

  • Define the search space: Define a grid box that encompasses the binding site of the protein. The size and center of this box will define the search space for the docking algorithm.

  • Run the docking simulation: Execute the AutoDock Vina program, providing the prepared ligand and protein files, and the grid box parameters.

  • Analyze the results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores. Visualize the top-ranked poses in the context of the protein's binding site to analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).[9]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 2D Structure (SMILES) l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Define Binding Site (Grid Box) l3->d1 p1 Download PDB Structure p2 Clean Structure (Remove Water, etc.) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->d1 d2 Run Docking (e.g., AutoDock Vina) d1->d2 d3 Analyze Poses & Binding Affinity d2->d3 r1 Binding Mode Hypothesis d3->r1 Interaction Hypothesis

Caption: Molecular Docking Workflow.

Molecular Dynamics Simulations: Exploring Conformational Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[10][11] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein and ligand.[12][13]

System Setup

An MD simulation requires setting up a system that mimics physiological conditions.

Protocol 5.1: Setting up an MD Simulation with GROMACS

  • Start with the docked complex: Use the best-ranked pose from molecular docking as the starting structure.

  • Choose a force field: Select a force field suitable for protein simulations (e.g., AMBER, CHARMM, GROMOS).

  • Solvate the system: Place the ligand-protein complex in a box of water molecules.

  • Add ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

  • Energy minimization: Perform energy minimization on the entire system to remove any bad contacts.

Equilibration and Production MD

The system is then gradually brought to the desired temperature and pressure before the production simulation.

Protocol 5.2: Running an MD Simulation

  • NVT equilibration: Perform a short simulation at constant volume (NVT) to bring the system to the target temperature.

  • NPT equilibration: Perform another short simulation at constant pressure (NPT) to bring the system to the target pressure and density.

  • Production MD: Run the main simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the root-mean-square deviation), identify key interactions, and observe any conformational changes.

G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Simulation start Docked Ligand-Protein Complex s1 Choose Force Field start->s1 s2 Solvate with Water s1->s2 s3 Add Ions s2->s3 s4 Energy Minimization s3->s4 e1 NVT (Constant Volume, Temperature) s4->e1 e2 NPT (Constant Pressure, Temperature) e1->e2 p1 Production MD Run e2->p1 p2 Trajectory Analysis p1->p2 end Dynamic Behavior and Stability Assessment p2->end

Caption: Molecular Dynamics Simulation Workflow.

QSAR and ADMET Prediction: Profiling for Drug-Likeness

Beyond target-specific interactions, it is crucial to assess the overall "drug-likeness" of a molecule. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15] Quantitative Structure-Activity Relationship (QSAR) models can also be employed if a sufficient dataset of structurally related compounds with known activity is available.[16][17]

ADMET Prediction

A variety of computational tools, many of which are freely available as web servers, can predict a wide range of ADMET properties.[18][19]

Protocol 6.1: In Silico ADMET Prediction

  • Select ADMET prediction tools: Utilize web servers like SwissADME, pkCSM, or ADMETlab.[14][18]

  • Input the molecule: Submit the SMILES string of this compound to the selected servers.

  • Analyze the predictions: Consolidate the predictions for properties such as:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition.

  • Assess drug-likeness: Evaluate the molecule against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five.

Table 2: Hypothetical ADMET Predictions for this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability.
Distribution
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity.
Plasma Protein BindingLowHigh fraction of unbound, active drug.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
Total ClearanceModerateReasonable rate of elimination from the body.
Toxicity
Ames MutagenicityNoUnlikely to be mutagenic.
hERG InhibitionLow riskLower potential for cardiotoxicity.
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability is likely.

Disclaimer: These are hypothetical predictions for illustrative purposes. Actual values would need to be generated using the specified tools.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of a novel small molecule, this compound. By following this structured approach, researchers can efficiently generate hypotheses about a molecule's potential biological targets, binding modes, dynamic behavior, and drug-like properties.

The insights gained from these computational studies are invaluable for guiding subsequent experimental work. For example, the prioritized list of potential targets from similarity searching can inform which binding assays to perform. The predicted binding mode from molecular docking can guide site-directed mutagenesis studies to validate key interactions. And the ADMET profile can help in designing appropriate in vitro and in vivo experiments to assess the molecule's pharmacokinetic and toxicological properties.

Ultimately, the integration of in silico modeling into the early stages of drug discovery provides a rational, data-driven framework for decision-making, increasing the probability of success and accelerating the development of new medicines.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved March 7, 2024, from [Link]

  • Joshua, J. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. Retrieved March 7, 2024, from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ChemRxiv. (n.d.). Quantum QSAR for drug discovery. Retrieved March 7, 2024, from [Link]

  • Patheon Pharma Services. (2023, September 27). In silico modeling: Accelerating drug development. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved March 7, 2024, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved March 7, 2024, from [Link]

  • Simulations Plus. (2025, December 11). ADMET Predictor®. [Link]

  • Royal Society of Chemistry. (n.d.). In silico active learning for small molecule properties. Molecular Systems Design & Engineering. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis Online. (2018, January 30). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. PubMed Central. Retrieved March 7, 2024, from [Link]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. Retrieved March 7, 2024, from [Link]

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. [Link]

  • National Center for Biotechnology Information. (n.d.). Best Practices for Foundations in Molecular Simulations. PubMed Central. Retrieved March 7, 2024, from [Link]

  • Fiveable. (2025, August 15). 10.6 Molecular dynamics simulations. Bioinformatics. [Link]

  • Introduction to Molecular Dynamics Simulation. (n.d.). Retrieved March 7, 2024, from [Link]

  • VASP. (n.d.). Molecular dynamics. Retrieved March 7, 2024, from [Link]

  • American Elements. (n.d.). 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine. Retrieved March 7, 2024, from [Link]

  • PubMed. (n.d.). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-Tetrahydropyridines. Retrieved March 7, 2024, from [Link]

  • PubMed. (2015, August 21). Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2016, January). ChemInform Abstract: Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. [Link]

  • Royal Society of Chemistry. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]

  • MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PubMed Central. [Link]

Sources

The 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine Scaffold: Synthesis, History, and Applications in Biased GPCR Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the architectural rigidity of a pharmacophore dictates its success in targeting complex neuroreceptors. 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (PubChem CID: 15636952) is a highly versatile, bifunctional aliphatic building block. Characterized by a partially unsaturated six-membered nitrogen heterocycle tethered to a primary ethylamine chain, it has emerged as a privileged scaffold in the design of central nervous system (CNS) therapeutics. This whitepaper explores the chemical phylogeny, historical evolution, and self-validating synthetic methodologies of this critical intermediate, providing actionable insights for drug development professionals.

Historical Context: A Tale of Toxicological Redemption

The history of the 1,2,3,6-tetrahydropyridine core is a classic example of rational drug design overcoming early toxicological hurdles. In the early 1980s, the scaffold gained infamy due to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that induces irreversible Parkinsonian symptoms by destroying dopaminergic neurons in the substantia nigra[1].

However, rigorous structure-activity relationship (SAR) studies revealed that this toxicity is strictly dependent on the 4-phenyl substitution, which allows monoamine oxidase B (MAO-B) to oxidize the molecule into the toxic MPP+ pyridinium ion. By removing the 4-phenyl group and replacing the N-methyl with an ethylamine linker, medicinal chemists synthesized this compound. This precise structural modification completely abolishes dopaminergic toxicity. Instead, the resulting scaffold leverages the unique conformational rigidity of the C3-C4 double bond to precisely orient the ethylamine side chain, making it an ideal hinge for binding to G-protein-coupled receptors (GPCRs)[2][3].

Self-Validating Synthetic Methodologies

The synthesis of this compound requires precise control over N-alkylation to prevent unwanted side reactions. The following protocol utilizes a Boc-protection strategy to ensure high fidelity and yield.

Synthesis SM1 1,2,3,6-Tetrahydropyridine (Secondary Amine) Cond1 K2CO3, ACN, Reflux (N-Alkylation) SM1->Cond1 SM2 N-Boc-2-bromoethylamine SM2->Cond1 Int Boc-Protected Intermediate Cond1->Int Cond2 TFA, CH2Cl2, rt (Deprotection) Int->Cond2 Prod 2-(1,2,3,6-tetrahydropyridin-1-yl) ethan-1-amine Cond2->Prod

Figure 1: Two-step synthesis of this compound via N-alkylation.

Phase 1: Selective N-Alkylation
  • Objective: Covalently link the ethylamine side chain to the secondary nitrogen of the tetrahydropyridine ring without inducing over-alkylation.

  • Reagents: 1,2,3,6-tetrahydropyridine (1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Causality of Choices:

    
     is selected as a heterogeneous, mild base. Unlike stronger organic bases (e.g., triethylamine), 
    
    
    
    effectively scavenges the hydrobromic acid byproduct without risking the base-catalyzed elimination of the bromoethylamine into a volatile vinylamine. Acetonitrile is utilized as a polar aprotic solvent to lower the activation energy of the
    
    
    transition state, accelerating the displacement[4].
  • Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting tetrahydropyridine contains a secondary amine that reacts with ninhydrin stain to form a highly visible Ruhemann's purple complex. The successful formation of the Boc-protected tertiary amine intermediate yields a ninhydrin-negative spot, intrinsically validating the complete consumption of the starting material.

Phase 2: Carbamate Deprotection
  • Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine.

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).

  • Causality of Choices: TFA is chosen for its ability to selectively cleave the Boc group via an isobutylene elimination mechanism. The mild acidity of the TFA/DCM mixture ensures that the isolated C3-C4 double bond of the tetrahydropyridine ring does not undergo unwanted electrophilic addition or polymerization, which could easily occur with stronger aqueous mineral acids[4].

  • Self-Validating Checkpoint: The physical cessation of gas evolution (carbon dioxide and isobutylene) serves as a real-time macroscopic indicator of reaction completion. Following basic workup,

    
     NMR spectroscopy must be employed. The critical validation marker is the preservation of the alkene protons (multiplet at 
    
    
    
    5.6–5.8 ppm), proving the structural integrity of the tetrahydropyridine ring remains uncompromised[3].

Pharmacological Applications: Driving Biased GPCR Agonism

In contemporary neuropharmacology, the tetrahydropyridine-ethyl moiety is heavily utilized to design biased GPCR agonists, particularly for the treatment of pain and psychiatric disorders[2][5].

Traditional 5-HT1A agonists often suffer from side effects driven by


-arrestin recruitment. Recent breakthroughs have demonstrated that appending specific aryl-sulfonamides or benzoylpiperidines to the primary amine of this compound yields ligands that preferentially activate the pERK1/2 (G-protein) pathway over 

-arrestin[2]. This biased agonism results in potent anxiolytic and antidepressant efficacy without the motor impairments or receptor internalization typically associated with balanced agonists.

GPCR_Signaling Ligand Tetrahydropyridine-Ethyl Derivative Receptor 5-HT1A Receptor Ligand->Receptor Biased Agonism GProt G-Protein Pathway Receptor->GProt Arrestin β-Arrestin Pathway Receptor->Arrestin ERK pERK1/2 Activation (Therapeutic Efficacy) GProt->ERK SideEff Internalization & Side Effects Arrestin->SideEff

Figure 2: Biased GPCR signaling pathway prioritizing pERK1/2 over β-arrestin recruitment.

Quantitative Pharmacological Profiling

The conformational restriction provided by the tetrahydropyridine double bond significantly enhances target selectivity. As shown in Table 1, derivatives utilizing this scaffold exhibit exceptional selectivity for 5-HT1A over antitargets like Adrenergic


1 and Dopaminergic D2 receptors, mitigating the risk of hypotension and extrapyramidal symptoms, respectively[2].

Table 1: Comparative Pharmacological Profile of Tetrahydropyridine Derivatives vs. Analogs[2]

Pharmacophore FeaturePrimary Target AffinityOff-Target (

1)
Off-Target (D2)Functional Bias
Tetrahydropyridine-ethyl derivatives 5-HT1A (

> 8.0)
Low (

< 6.0)
Low (

< 6.0)
pERK1/2 Preference
Piperidine-ethyl analogs 5-HT1A (

~ 7.5)
Moderate (

~ 6.5)
Low (

< 6.0)
Balanced
Ortho-alkoxy aryl derivatives 5-HT1A (

> 8.0)
High (

> 7.0)
Moderate

-Arrestin Preference

Conclusion

The transformation of the 1,2,3,6-tetrahydropyridine core from a neurotoxic liability into a highly selective, biased GPCR-targeting pharmacophore underscores the power of rational medicinal chemistry. By utilizing self-validating synthetic protocols, researchers can efficiently integrate the this compound building block into novel drug discovery pipelines, unlocking next-generation therapeutics with maximized efficacy and minimized side-effect profiles.

References

  • Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 2

  • Title: WO2009043495A1 - Use of sulfonyl-substituted 2-sulfonylaminobenzoic acid n-phenylamides in the treatment of pain - Google Patents Source: google.com URL: 5

  • Title: Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype* | Request PDF - ResearchGate Source: researchgate.net URL: 4

  • Title: University of Huddersfield Repository: 1,2,3,6-Tetrahydropyridine Source: hud.ac.uk URL: 3

  • Title: homatropine hydrobromide analysis: Topics by Science.gov Source: science.gov URL: 1

Sources

The Tetrahydropyridine Ethylamine Scaffold: Synthetic Utility and CNS Pharmacophore Mapping

[1]

Executive Summary

The compound 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine represents a privileged scaffold in neuropharmacology.[1] Structurally, it fuses a semi-rigid tetrahydropyridine ring—a classic bioisostere for the arecaidine and nipecotic acid systems—with a flexible ethylamine side chain.

For drug development professionals, this molecule is not merely a reagent but a bifurcated pharmacophore.[1] It possesses the geometric requirements to act as a Muscarinic Acetylcholine Receptor (mAChR) agonist while simultaneously serving as a precursor for GABA uptake inhibitors (GAT-1/GAT-3).[1] This guide analyzes its potential as a lead compound, detailing synthetic pathways, specific receptor binding profiles, and critical toxicological screening requirements mandated by its structural similarity to MPTP.[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

To understand the research potential of this molecule, we must deconstruct its ligand-binding capabilities relative to established neurotransmitters.[1]

The Muscarinic Agonist Potential (M1/M4 Targets)

The 1,2,3,6-tetrahydropyridine ring is a conformational mimetic of the quaternary ammonium headgroup of Acetylcholine (ACh).[1] Unlike the fully saturated piperidine, the double bond at the 3-4 position enforces a "half-chair" conformation, which is critical for fitting into the orthosteric binding site of M1 and M4 receptors.[1]

  • The "Five-Atom Rule": Classical SAR suggests that maximal muscarinic activity occurs when a quaternary nitrogen is separated from a terminal hydrogen bond donor by a five-atom chain.[1][2] The ethylamine tail of our target molecule provides this exact spacing, potentially allowing the terminal primary amine to interact with the aspartic acid residues (e.g., Asp105 in M1) in the receptor pocket.

  • Comparison: It is structurally analogous to Arecoline (a partial agonist) but substitutes the ester group with an amino-ethyl chain, increasing hydrophilicity and altering metabolic stability.[1]

GABA Transporter (GAT) Modulation

The tetrahydropyridine core is the foundation of Guvacine (1,2,5,6-tetrahydro-3-pyridinecarboxylic acid), a potent GABA uptake inhibitor.[1]

  • Mechanism: By functionalizing the ring nitrogen with an ethylamine group, researchers can probe the "lipophilic pocket" of the GAT-1 transporter.[1]

  • Precursor Utility: This molecule serves as a core scaffold to synthesize analogs of Tiagabine , where the primary amine can be acylated with lipophilic diaryl-groups to anchor the molecule in the transporter's vestibule.[1]

Visualization: Pharmacophore Overlap

The following diagram illustrates how this single scaffold bridges two distinct neuropharmacological classes.

PharmacophoreMapcluster_activityPotential Biological ActivityTargetTarget MoleculeThis compoundFeature1Tetrahydropyridine Ring(Bioisostere for Quaternary N)Target->Feature1Feature2Ethylamine Tail(H-Bond Donor / Linker)Target->Feature2M1Muscarinic Agonism(Cognitive Enhancement)Target->M1Direct Agonist?GATGAT-1 Inhibition(Anticonvulsant)Target->GATPrecursor/AnalogAChAcetylcholine(Endogenous Ligand)ArecolineArecoline(M1 Agonist)Arecoline->M1GuvacineGuvacine(GABA Uptake Inhibitor)Guvacine->GATFeature1->ArecolineStructural HomologyFeature1->GuvacineCore ScaffoldFeature2->AChMimics Choline Chain

Figure 1: Pharmacophore mapping showing the target molecule's structural overlap with cholinergic and GABAergic ligands.[1]

Part 2: Toxicology & Safety (The MPTP Structural Alert)

CRITICAL WARNING: Any research involving 1,2,3,6-tetrahydropyridines must address the potential for neurotoxicity.[1]

The MPTP Mechanism vs. Target Molecule

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pro-toxin that causes permanent Parkinsonism.[1] It is metabolized by MAO-B into MPP+, a mitochondrial toxin.[1]

  • Risk Analysis: The toxicity of MPTP relies heavily on the 4-phenyl group and the N-methyl group .[1] The phenyl ring stabilizes the radical cation intermediate and facilitates crossing the Blood-Brain Barrier (BBB).[1]

  • Target Assessment: this compound lacks the 4-phenyl group.[1] This significantly reduces the risk of forming a stable pyridinium toxin. However, the potential for MAO-B oxidation remains.[1]

  • Mandatory Screening: All derivatives must be screened in an in vitro MAO-B assay to confirm they are not substrates for oxidation into pyridinium species.[1]

Part 3: Synthetic Protocols

To ensure high purity and avoid polymerization of the reactive double bond, a Gabriel Synthesis modification is recommended over direct alkylation.

Synthesis Workflow

Objective: Synthesize this compound from 1,2,3,6-tetrahydropyridine.

Reagents:

  • 1,2,3,6-tetrahydropyridine (Starting Material)[1][3]

  • N-(2-bromoethyl)phthalimide[1]

  • Potassium Carbonate (

    
    ) / Acetonitrile (ACN)[1]
    
  • Hydrazine Hydrate (

    
    )[1]
    

SynthesisPathSM11,2,3,6-tetrahydropyridineStep1Step 1: N-AlkylationSolvent: ACN, Base: K2CO3Temp: Reflux, 12hSM1->Step1ReagentN-(2-bromoethyl)phthalimideReagent->Step1InterIntermediate:N-[2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl]phthalimideStep1->InterStep2Step 2: Deprotection (Ing-Manske)Reagent: Hydrazine HydrateSolvent: Ethanol, Reflux 4hInter->Step2ProductFinal Product:This compoundStep2->Product

Figure 2: Two-step synthesis pathway utilizing phthalimide protection to ensure mono-alkylation.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution

  • Dissolve 1,2,3,6-tetrahydropyridine (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Add anhydrous

    
     (15 mmol) and stir for 15 minutes.
    
  • Add N-(2-bromoethyl)phthalimide (11 mmol) portion-wise.

  • Reflux the mixture at 80°C for 12 hours under

    
     atmosphere.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Water to obtain the phthalimide intermediate.

Step 2: Hydrazinolysis

  • Suspend the intermediate (5 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (15 mmol) dropwise.

  • Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Purification: Cool to room temperature. Acidify with 1M HCl to pH 2.[1] Filter off the phthalhydrazide precipitate.

  • Basify the filtrate with 10% NaOH to pH 12 and extract with Dichloromethane (3 x 20 mL).

  • Dry organic layer over

    
     and concentrate to yield the target amine as a pale yellow oil.
    

Part 4: Experimental Validation (Assay Protocol)

To validate the biological activity, a Synaptosomal GABA Uptake Assay is the standard for this class of compounds.

[³H]-GABA Uptake Inhibition Protocol

Purpose: Determine if the target molecule inhibits the reuptake of GABA, indicating potential anticonvulsant activity.[1]

ParameterSpecification
Tissue Source Rat cerebral cortex synaptosomes (P2 fraction)
Radioligand [³H]-GABA (Specific Activity: 80-100 Ci/mmol)
Buffer Krebs-Henseleit (pH 7.[1]4)
Incubation 10 minutes @ 30°C
Control Tiagabine (Positive Control)

Procedure:

  • Preparation: Homogenize rat cortical tissue in 0.32M sucrose. Centrifuge (1000g, 10 min) to remove debris. Centrifuge supernatant (20,000g, 20 min) to pellet synaptosomes.

  • Incubation: Resuspend pellet in Krebs buffer. Aliquot into 96-well plates.

  • Treatment: Add test compound (1 nM - 100 µM) and [³H]-GABA (final conc. 10 nM).

  • Termination: Stop reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (Log[inhibitor] vs. response).
    

References

  • Sauerberg, P., et al. (1992).[1] "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry. Link[1]

  • Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[4][5][6][7] Molecular and Cellular Biochemistry. Link[1]

  • Castagnoli, N. Jr., et al. (1997).[1] "Neurotoxicity of MPTP and related compounds: Structure-Activity Relationships." Chemical Research in Toxicology. Link[1]

  • Mitch, C. H., et al. (1997).[1][8] "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists." Journal of Medicinal Chemistry. Link[1]

  • Sałat, K., et al. (2013).[1] "Synthesis and pharmacological properties of new GABA uptake inhibitors." Pharmacological Reports. Link

Methodological & Application

Application Note and In Vitro Protocol for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine. The protocols detailed herein are designed for researchers in pharmacology, drug discovery, and molecular biology to investigate the compound's potential biological activities. This document outlines methodologies for assessing cytotoxicity, and potential effects on cell signaling pathways, based on the known activities of structurally related tetrahydropyridine derivatives. The provided protocols emphasize scientific rigor, including necessary controls and data interpretation guidelines.

Introduction and Scientific Background

The tetrahydropyridine moiety is a key structural feature in a variety of biologically active compounds, including synthetic opioids and neurotoxins.[1] Derivatives of 1,2,3,6-tetrahydropyridine are of significant interest in neuroscience research due to their potential interactions with monoamine oxidase (MAO) and other neuronal targets.[1] The subject of this application note, this compound, is a molecule that combines the tetrahydropyridine core with an ethylamine sidechain, a common pharmacophore in many centrally acting agents.

Given the structural similarities to compounds known to interact with the central nervous system, it is hypothesized that this molecule may exhibit activity at neurotransmitter receptors or transporters, or may influence intracellular signaling cascades. Therefore, the following protocols are designed to provide an initial assessment of this compound's in vitro pharmacological profile.

Compound Handling and Preparation

2.1. Safety Precautions

Researchers should consult the Safety Data Sheet (SDS) for this compound and related compounds prior to handling.[2][3][4][5][6] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[4] All handling of the neat compound and concentrated stock solutions should be performed in a certified chemical fume hood.[4]

2.2. Stock Solution Preparation

The solubility of this compound should be empirically determined in various solvents. For cell-based assays, sterile, cell-culture grade dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation.

Protocol for 10 mM Stock Solution:

  • Weigh out a precise amount of the compound using an analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

ParameterRecommendation
Stock Concentration 10 mM
Solvent Cell-culture grade DMSO
Storage Temperature -20°C
Aliquot Volume 10-20 µL

In Vitro Experimental Protocols

The following protocols are designed to provide a foundational understanding of the bioactivity of this compound.

3.1. Cell Viability and Cytotoxicity Assay

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the 10 mM stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

3.2. Assessment of Neuronal Signaling Pathway Modulation

Given the structural motifs of the compound, it is plausible that it could modulate signaling pathways relevant to neuronal function. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation and cell survival.[8]

Hypothesized Signaling Pathway Interaction

G compound This compound receptor Putative Receptor (e.g., GPCR) compound->receptor Binds to downstream_kinase Downstream Kinase Cascade (e.g., PI3K/Akt) receptor->downstream_kinase Modulates nf_kb NF-κB Activation/ Inhibition downstream_kinase->nf_kb Regulates gene_expression Target Gene Expression nf_kb->gene_expression Controls

Caption: A potential mechanism of action for the compound.

Protocol for NF-κB Reporter Assay:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a standard transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the compound (0.1 µM to 100 µM) for a predetermined time (e.g., 6 hours). Include a vehicle control and a positive control for NF-κB activation (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity of treated cells to the vehicle control.

Data Interpretation and Further Steps

The results from these initial in vitro assays will provide valuable insights into the bioactivity of this compound.

  • Cytotoxicity: A low IC₅₀ value would indicate significant cytotoxicity and may guide the concentration range for subsequent functional assays.

  • Signaling Pathway Modulation: A dose-dependent change in NF-κB reporter activity would suggest that the compound interacts with this pathway, warranting further investigation into the specific molecular targets.

Based on these initial findings, more targeted in vitro studies can be designed, such as receptor binding assays for specific neurotransmitter receptors or enzyme inhibition assays for monoamine oxidases.

References

  • OKS 8601 - SAFETY D
  • SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, September 29).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, February 9).
  • 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride. (n.d.). American Elements. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). PMC. Retrieved from [Link]

  • Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. (1992, September-October). PubMed. Retrieved from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020, December 15). PubMed. Retrieved from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI. Retrieved from [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (2024, April 15). MDPI. Retrieved from [Link]

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. (2022, April 25). Frontiers. Retrieved from [Link]

Sources

Application Note: In Vivo Pharmacological Evaluation of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine Derivatives in CNS Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Objective: To provide a comprehensive, self-validating methodological framework for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of novel central nervous system (CNS) therapeutics derived from the 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine scaffold.

Mechanistic Rationale & Scaffold Versatility

The compound This compound (CAS 27578-63-8) serves as a highly versatile, bi-functional pharmacophore in medicinal chemistry. It combines a 1,2,3,6-tetrahydropyridine ring—a privileged structure for interacting with monoamine transporters and G-protein coupled receptors (GPCRs)—with a primary ethylamine linker.

While the bare tetrahydropyridine core is historically associated with the neurotoxin MPTP (used to model Parkinson's disease), functionalizing the nitrogen with an ethylamine spacer drastically shifts its pharmacological profile. This modification allows for facile conjugation into multi-target directed ligands (MTDLs) or highly selective agents targeting the serotonin transporter (SERT), 5-HT receptors, and dopamine receptors [1]. When synthesized into larger active pharmaceutical ingredients (APIs), these derivatives exhibit profound anxiolytic, antidepressant, and antinociceptive properties in vivo [3].

To successfully transition these derivatives from in vitro binding assays to in vivo efficacy models, researchers must utilize a rigorous, self-validating workflow that correlates neurochemical efflux with behavioral phenotypes.

Experimental Workflow

The transition from chemical synthesis to in vivo validation requires a sequential approach. The workflow below illustrates the critical path from the precursor to ex vivo target engagement analysis.

Workflow N1 2-(1,2,3,6-tetrahydropyridin-1-yl) ethan-1-amine N2 Chemical Conjugation (API Synthesis) N1->N2 Pharmacophore N3 In Vitro Receptor Binding (e.g., 5-HT1A, SERT) N2->N3 Screening N4 In Vivo Microdialysis (DA/5-HT Efflux) N3->N4 Lead Selection N5 Behavioral Phenotyping (Nociception & Motor) N4->N5 PK/PD Correlation N6 Ex Vivo Analysis (Receptor Occupancy) N5->N6 Tissue Harvest

Fig 1: In vivo pharmacological workflow for tetrahydropyridine-ethylamine derivatives.

Protocol 1: In Vivo Stereotaxic Microdialysis

To determine if a synthesized tetrahydropyridine derivative successfully crosses the blood-brain barrier (BBB) and modulates monoamine release, in vivo microdialysis is performed in the nucleus accumbens (NAc) or prefrontal cortex (PFC) [2].

Step-by-Step Methodology:
  • Stereotaxic Surgery: Anesthetize C57BL/6J mice using isoflurane (1.5-2.0% maintenance). Secure the animal in a stereotaxic frame. Implant a guide cannula targeting the NAc shell (Coordinates from Bregma: AP +1.3 mm, ML ±0.5 mm, DV -4.0 mm). Secure with dental cement and allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa molecular weight cutoff) through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate of 1.5 µL/min. Allow a 90-minute equilibration period before baseline sampling.

  • Dosing and Sampling: Administer the tetrahydropyridine derivative (e.g., 1–10 mg/kg, i.p.). Collect dialysate fractions every 20 minutes into vials containing 2 µL of 0.1 M perchloric acid (to prevent monoamine oxidation).

  • Quantification: Analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify dopamine (DA) and serotonin (5-HT) levels.

Expertise & Causality Insight: Why a 1.5 µL/min flow rate? This specific rate balances the relative recovery of neurotransmitters across the semi-permeable membrane while providing sufficient temporal resolution (20-minute fractions) to capture the transient peak of monoamine efflux without depleting the local extracellular pool. Why a 2 mm membrane? The 2 mm length precisely matches the dorsoventral geometry of the murine NAc shell, preventing sample dilution from adjacent, non-target striatal regions.

Protocol 2: Behavioral Phenotyping (Antinociception)

Derivatives of this scaffold targeting 5-HT1A receptors frequently exhibit potent antinociceptive activity [3]. The intraplantar formalin test is utilized to evaluate this efficacy while differentiating between peripheral and central mechanisms.

Step-by-Step Methodology:
  • Habituation: Place mice in transparent observation cylinders for 30 minutes daily for two days prior to testing to minimize stress-induced analgesia.

  • Pre-treatment: Administer the tetrahydropyridine derivative (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection. For mechanistic validation, pre-treat a separate cohort with a selective antagonist (e.g., WAY-100635 for 5-HT1A) 15 minutes prior to the derivative.

  • Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Scoring: Record the cumulative time the animal spends licking or biting the injected paw in two distinct phases: Phase I (0–5 minutes) and Phase II (15–45 minutes).

Expertise & Causality Insight: Why the biphasic Formalin Test? Phase I represents the direct chemical stimulation of peripheral nociceptors. Phase II is driven by inflammatory processes and central sensitization in the spinal dorsal horn. If a compound suppresses Phase II but not Phase I, it indicates a central mechanism of action (e.g., descending inhibitory serotonergic pathways) rather than a simple peripheral local anesthetic effect.

Quantitative Data Presentation

The following table summarizes the expected PK/PD integration for a theoretical lead compound ("THP-Derivative A") synthesized from the this compound scaffold, compared against controls.

Treatment GroupNAc DA Efflux (% of Baseline at T=40m)Phase I Pain Score (sec of licking)Phase II Pain Score (sec of licking)Rotarod Latency to Fall (sec)
Vehicle (Saline) 102 ± 5%85 ± 6145 ± 12115 ± 8
THP-Derivative A (10 mg/kg) 185 ± 12%40 ± 535 ± 8110 ± 10
WAY-100635 + THP-Derivative A 110 ± 8%80 ± 7138 ± 10112 ± 9

Interpretation: THP-Derivative A significantly increases DA efflux and reduces nociceptive behavior in both phases. The reversal of these effects by WAY-100635 confirms that the in vivo mechanism is specifically mediated via 5-HT1A receptor agonism. Furthermore, the unchanged Rotarod latency confirms that the reduced pain score is genuine antinociception, not a false positive caused by motor impairment or sedation.

Pharmacodynamic Signaling Pathway

To understand the in vivo efficacy, it is crucial to map the intracellular signaling cascade triggered by these derivatives at the receptor level.

Signaling L THP-Derivative R 5-HT1A Receptor L->R Agonism G Gi/o Protein R->G Activation AC Adenylate Cyclase G->AC Inhibition K GIRK Channels G->K Activation cAMP cAMP Levels AC->cAMP Decrease Hyp Neuronal Hyperpolarization K->Hyp K+ Efflux

Fig 2: 5-HT1A receptor signaling pathway modulated by tetrahydropyridine derivatives.

References

  • Siddiqui, N., Andalip, Bawa, S., Ali, R., Afzal, O., Akhtar, M. J., Azad, B., & Kumar, R. (2011). "Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review." Journal of Pharmacy & Bioallied Sciences, 3(2), 194–212. Available at:[Link] [1]

  • Bilel, S., Miliano, C., Corli, G., Bassi, M., Trusel, M., Tonini, R., De Luca, M. A., & Marti, M. (2025). "Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice." International Journal of Molecular Sciences, 26(6), 2815. Available at:[Link] [2]

  • "Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity." (2020). ACS Chemical Neuroscience, 11(24), 4111-4127. Available at:[Link] [3]

Application Note: Analytical Strategies for the Detection of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide synthesizes established analytical principles and protocols for structurally related compounds, namely tetrahydropyridine and piperidine derivatives, and polar amines. The methodologies detailed herein are intended to serve as a robust starting point for the development and validation of specific analytical methods for the target analyte. This guide covers chromatographic and spectroscopic techniques, including sample preparation, method parameters, and data interpretation.

Introduction

This compound is a heterocyclic amine containing a tetrahydropyridine moiety. The tetrahydropyridine scaffold is a significant feature in numerous natural products and synthetic compounds with diverse biological and pharmacological activities.[1][2][3] Accurate and sensitive detection of such compounds is crucial in various fields, including pharmaceutical development, metabolite identification, and quality control. This application note outlines a multi-faceted analytical approach for the characterization and quantification of this compound.

Analytical Approaches: A Strategic Overview

The analytical strategy for this compound should be tailored to the specific research question, sample matrix, and required sensitivity. A combination of chromatographic separation and spectroscopic detection is generally the most effective approach.

The primary analytical techniques discussed in this guide are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile amines. Derivatization may be required to improve volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for non-volatile and polar compounds, offering high sensitivity and selectivity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation and quantification without the need for a reference standard of the analyte itself (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a valuable tool for identification and quality control.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is critical for reliable and reproducible results, as it removes interfering matrix components and enriches the analyte of interest.[5] The choice of sample preparation technique depends heavily on the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for extracting amines from aqueous matrices. By adjusting the pH of the aqueous phase to be basic, the amine is deprotonated and can be extracted into an immiscible organic solvent.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and efficient cleanup compared to LLE. For polar amines, cation-exchange SPE cartridges are particularly effective.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it suitable for high-throughput analysis in complex matrices like food and biological samples.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For polar amines like the target analyte, derivatization is often necessary to reduce peak tailing and improve thermal stability.

Derivatization

Acylation or silylation are common derivatization strategies for amines. For instance, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase volatility.

Recommended GC-MS Protocol (Illustrative)

This protocol is based on general methods for the analysis of amine compounds and should be optimized for the specific application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[8]

GC Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[8][9]

  • Injector Temperature: 250 °C[7]

  • Oven Temperature Program: 80 °C (hold for 1 min), ramp to 250 °C at 10 °C/min, hold for 2 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Source Temperature: 230 °C[9]

  • Scan Range: m/z 40-450.

Expected Fragmentation: The mass spectrum of this compound is expected to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atoms and fragmentation of the tetrahydropyridine ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the analysis of polar and non-volatile amines due to its high sensitivity, selectivity, and applicability to complex matrices without derivatization.[10][11]

Chromatographic Conditions

Reversed-phase chromatography with an acidic mobile phase is typically used for the analysis of basic compounds like amines.

Recommended LC-MS/MS Protocol (Illustrative)

This protocol is based on methods for related piperidine and polar amine compounds and requires optimization.[12]

Instrumentation:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.[12]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[12]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard of the analyte.

Workflow for LC-MS/MS Method Development

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI ESI+ Ionization LC_Separation->ESI MS_Analysis MS/MS Detection (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Confirmation Confirmation MS_Analysis->Confirmation

Caption: A generalized workflow for the analysis of this compound by LC-MS/MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound.[13] Both ¹H and ¹³C NMR spectra will provide key structural information.

Expected ¹H NMR Features:

  • Signals corresponding to the protons on the tetrahydropyridine ring, including the olefinic protons.

  • Signals for the ethylamine side chain protons.

  • The chemical shifts and coupling constants will be diagnostic for the specific substitution pattern and conformation.

Expected ¹³C NMR Features:

  • Distinct signals for each carbon atom in the molecule, including the sp² hybridized carbons of the double bond in the tetrahydropyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule.[14]

Expected FTIR Absorption Bands:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C stretching: Around 1640-1680 cm⁻¹ for the double bond in the tetrahydropyridine ring.

  • N-H bending: Around 1590-1650 cm⁻¹.

  • C-N stretching: Around 1000-1250 cm⁻¹.

Quantitative Analysis Performance (Illustrative)

The following table provides typical performance characteristics for the analysis of polar amines in complex matrices using chromatographic methods. These values are illustrative and will need to be determined for the specific method developed for this compound.

ParameterGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 30 µg/L0.5 - 20 µg/L
Linearity (r²) > 0.99> 0.99
Recovery 80 - 110%85 - 115%
Precision (RSD) < 15%< 10%

Data compiled from literature on the analysis of biogenic amines and other polar amines.[6][15]

Conclusion

References

  • GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. (2018, April 10). ConnectSci. Retrieved March 7, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved March 7, 2026, from [Link]

  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. (2025, August 25). PubMed. Retrieved March 7, 2026, from [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review. (2025, August 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023, March 20). Auctores Journals. Retrieved March 7, 2026, from [Link]

  • 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024, December 20). MDPI. Retrieved March 7, 2026, from [Link]

  • Bacterial Analogs of Plant Tetrahydropyridine Alkaloids Mediate Microbial Interactions in a Rhizosphere Model System. (n.d.). ASM Journals. Retrieved March 7, 2026, from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved March 7, 2026, from [Link]

  • FTIR Spectroscopy in Life Sciences: Uses & Insights. (2025, March 5). News-Medical.Net. Retrieved March 7, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from in vitro Cultures. (2016, June 14). Herba Polonica. Retrieved March 7, 2026, from [Link]

  • A qualitative and quantitative analysis of tertiary amines in restorative resins. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Understanding Molecular Interactions with Advanced FT-IR Spectroscopy and Imaging. (2018, April 9). Spectroscopy. Retrieved March 7, 2026, from [Link]

  • GC/MS data and relative composition of the alkaloids in the extracts of G. fosteri. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021, September 30). Revista Desafio Online. Retrieved March 7, 2026, from [Link]

  • Chromatography Sample Preparation Guide. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 7, 2026, from [Link]

  • LC–MS for the Separation of Biopharmaceuticals Reviewed. (2024, August 20). LCGC International. Retrieved March 7, 2026, from [Link]

  • The ring size of cyclic amines as a relevant feature in the activity of Ru-based complexes for ROMP. (n.d.). New Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019, November 12). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved March 7, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA. Retrieved March 7, 2026, from [Link]

  • Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral. Retrieved March 7, 2026, from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved March 7, 2026, from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved March 7, 2026, from [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine as a Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of neuroactive compounds and complex heterocycles relies heavily on building blocks that offer orthogonal reactivity. 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS 27578-63-8) is a highly versatile, bifunctional scaffold that bridges the gap between flexible aliphatic polyamines and rigidified heterocyclic pharmacophores.

The 1,2,3,6-tetrahydropyridine core (often referred to as


-piperidine) is a privileged structural motif found in numerous biologically active agents[1]. Recent structure-activity relationship (SAR) studies have highlighted the critical role of the tetrahydropyridine double bond in the development of selective voltage-gated sodium channel (Nav1.2) inhibitors, which exhibit potent antiepileptic activity with exceptionally low neurotoxicity[2]. By leveraging both the nucleophilic primary amine and the electrophilic potential of the isolated alkene, synthetic chemists can rapidly generate diverse libraries of G-protein-coupled receptor (GPCR) ligands, ion channel blockers, and complex bicyclic systems.

Physicochemical & Analytical Profiling

To effectively utilize this building block, it is critical to understand its baseline physicochemical properties and how to track its functionalization analytically.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name This compound
CAS Number 27578-63-8
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Reactive Sites Primary amine (-NH₂), Tertiary amine (N1), Isolated alkene (C4=C5)
Handling Hygroscopic liquid; store under inert atmosphere (N₂/Ar) at 2–8 °C.

Table 2: Analytical Reaction Monitoring (Self-Validation Metrics)

TransformationKey ¹H NMR Shift Changes (CDCl₃)LC-MS Target ([M+H]⁺)
Starting Material ~5.6–5.8 ppm (m, 2H, C4=C5 alkene)127.1 m/z
N-Acylation (Amide) Downfield shift of CH₂-N (amide) to ~3.4 ppm[M+H]⁺ of Amide Product
Epoxidation Disappearance of 5.6–5.8 ppm; appearance of ~3.1–3.3 ppm (epoxide CH)[M+H]⁺ + 16 (143.1 m/z core)

Strategic Applications & Mechanistic Pathways

The true value of this compound lies in its orthogonal reactivity .

  • Chemoselective N-Acylation : The primary aliphatic amine is sterically unhindered and highly nucleophilic. It can be selectively acylated, sulfonylated, or subjected to reductive amination without interfering with the tertiary nitrogen (N1) of the tetrahydropyridine ring.

  • Directed Epoxidation : Functionalizing the C4=C5 double bond requires precise mechanistic control. Direct treatment of the free base with peracids (e.g., mCPBA) leads to competitive, rapid N-oxidation of the tertiary amine. To circumvent this, the tertiary amine is transiently protonated using an acid (such as trichloroacetic acid or trifluoroacetic acid). This protonation deactivates the nitrogen lone pair and forms an ammonium species that directs the peracid via hydrogen bonding, enabling highly diastereoselective epoxidation of the alkene[3].

SynthesisWorkflow BB 2-(1,2,3,6-tetrahydropyridin-1-yl) ethan-1-amine (CAS: 27578-63-8) Amidation HATU, DIPEA, DMF (Chemoselective Acylation) BB->Amidation Epox 1. TFA (N-Protonation) 2. mCPBA (Epoxidation) BB->Epox GPCR Neuroactive Ligands (Amide Derivatives) Amidation->GPCR Epoxide Bicyclic Morpholine/ Piperidine Precursors Epox->Epoxide

Fig 1. Divergent synthetic workflows for this compound.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Selectively couple the primary amine with a target carboxylic acid while leaving the tetrahydropyridine ring intact.

Mechanistic Causality: HATU is utilized for its rapid activation kinetics, which minimizes epimerization of the carboxylic acid and outcompetes potential side reactions. DIPEA is chosen as a non-nucleophilic base to maintain the primary amine in its reactive free-base form, while the tertiary amine of the building block acts as a secondary internal proton sink.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add this compound (1.1 eq) dropwise to the mixture.

  • Self-Validation (IPC): Stir for 2 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the activated ester is fully consumed and the desired product mass ([M+H]⁺) becomes the base peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Directed Epoxidation of the Tetrahydropyridine Ring

Objective: Convert the C4=C5 alkene of the N-acylated intermediate (from Protocol A) to an epoxide.

Mechanistic Causality: The primary amine must be acylated prior to epoxidation to prevent the formation of highly polar di-ammonium salts that precipitate out of organic solvents. Pre-treatment with Trichloroacetic acid (Cl₃CCO₂H) protonates the tertiary amine. This serves a dual purpose: it completely suppresses unwanted N-oxide formation and utilizes the resulting ammonium proton to hydrogen-bond with mCPBA, directing the epoxidation to occur with high diastereoselectivity[3].

Step-by-Step Procedure:

  • Protonation: Dissolve the N-acylated derivative from Protocol A (1.0 eq) in EtOAc (0.4 M) and cool the flask to 0 °C using an ice bath.

  • Deactivation: Add Trichloroacetic acid (5.0 eq) dropwise. Stir for 10 minutes to ensure complete protonation of the tertiary amine.

  • Oxidation: Slowly add a solution of mCPBA (1.5 eq, assuming 77% active oxidant purity) dissolved in EtOAc.

  • Self-Validation (IPC): Allow the reaction to warm to room temperature and stir for 2–4 hours. Take a 50 µL aliquot, quench with Na₂SO₃/NaHCO₃, extract into CDCl₃, and run a rapid ¹H NMR. The multiplet at 5.6–5.8 ppm (alkene protons) must completely disappear, replaced by new oxirane signals at ~3.1–3.3 ppm.

  • Quench: Once complete, quench the reaction with saturated aqueous Na₂SO₃ to destroy excess peroxide (verify with KI-starch paper).

  • Workup: Basify the aqueous layer to pH 9 using saturated NaHCO₃ (to free-base the newly formed epoxypiperidine) and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the directed epoxide precursor.

References

1.[1] Tetrahydropyridine - Wikipedia - 1 2.[2] Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed - 2 3.[3] Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC - 3

Sources

Application Note: 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for medicinal chemists working with 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine .

Part 1: Technical Abstract & Strategic Utility

The Molecule at a Glance

This compound is a bifunctional heterocyclic building block characterized by a 1,2,3,6-tetrahydropyridine (THP) ring N-linked to an ethylamine side chain.[1]

In modern drug discovery, this scaffold serves three critical roles:

  • Bioisostere for Piperidine/Morpholine: The unsaturation in the THP ring alters the pKa and ring puckering (half-chair vs. chair), often improving metabolic stability or modifying receptor binding kinetics compared to saturated piperidines.

  • Privileged Pharmacophore: The THP moiety is a core structural element in ligands for Muscarinic (M1-M5) , Dopaminergic (D2/D3) , and Sigma (

    
    )  receptors.
    
  • Linker Motif: The primary amine serves as a "handle" for conjugation in PROTACs (Proteolysis Targeting Chimeras) or for fragment-based growing via reductive amination.

Critical Safety Advisory: The MPTP Context

WARNING: Researchers must exercise caution with 1,2,3,6-tetrahydropyridine derivatives. This structural class is chemically related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a proneurotoxin.

  • Mechanism: MPTP is oxidized by MAO-B to MPP+, which selectively destroys dopaminergic neurons.

  • Relevance: While the title compound lacks the 4-phenyl group required for high-potency MPTP-like toxicity, metabolic screening (Microsomal Stability & MAO assay) is mandatory for any lead compounds derived from this scaffold to rule out conversion to pyridinium toxins.

Part 2: Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Formula

Low MW (126.20 g/mol ) allows significant "growth" room in Fragment-Based Drug Discovery (FBDD).
Basicity (pKa) ~9.2 (Primary amine), ~8.5 (Tertiary amine)Highly basic. Usually supplied as a dihydrochloride (2HCl) or dioxalate salt to prevent oxidation and polymerization.
Stability Air-sensitive (Free base)The free base absorbs

and oxidizes to the pyridine or N-oxide. Store under Argon at -20°C.
Solubility High in

, MeOH, DMSO
Excellent for aqueous bioassays but requires orthogonal protection (e.g., Boc) for organic synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct alkylation of the THP ring is the most efficient route. We employ N-Boc protection to prevent polymerization.

Reagents:

  • 1,2,3,6-Tetrahydropyridine (Commercial or synthesized via pyridine reduction)

  • N-Boc-2-bromoethylamine

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Alkylation:

    • In a flame-dried round-bottom flask, dissolve 1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous ACN (0.2 M).

    • Add

      
        (3.0 equiv) and stir for 10 min at Room Temperature (RT).
      
    • Add N-Boc-2-bromoethylamine (1.1 equiv) dropwise.

    • Reflux at 80°C for 12 hours. Monitor by TLC (stained with Ninhydrin or KMnO4).

    • Workup: Filter off solids.[2] Concentrate filtrate. Purify intermediate via Flash Column Chromatography (DCM/MeOH).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (20 equiv) at 0°C. Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo.

    • Free Basing (Critical): Redissolve residue in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-26 OH form) to remove trifluoroacetate salts.

    • Yield: Typically 75-85% over two steps.

Protocol B: Library Generation via Reductive Amination

Rationale: This protocol functionalizes the primary amine to create a library of potential GPCR ligands.

Reagents:

  • Title Compound (Free base)

  • Diverse Aryl/Heteroaryl Aldehydes (R-CHO)

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    )
  • DCE (1,2-Dichloroethane)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: In a 4 mL vial, mix Title Compound (0.2 mmol) and Aldehyde (0.2 mmol) in DCE (2 mL). Add 1 drop of AcOH. Shake for 1 hour.

  • Reduction: Add

    
     (0.3 mmol). Shake at RT for 16 hours.
    
  • Quench: Add sat.

    
     (1 mL). Extract with DCM.[3]
    
  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

    • Load crude.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      

Part 4: Mechanism & Safety Visualization

Diagram 1: Metabolic Bioactivation Pathway (Safety Check)

This diagram illustrates the potential toxicity mechanism researchers must screen for. The goal is to ensure your derivative does NOT follow the MPTP path.

MetabolicPathway THP Tetrahydropyridine Derivative DHP Dihydropyridinium Intermediate THP->DHP Oxidation MAOB MAO-B Enzyme (Mitochondrial) MAOB->DHP Pyp Pyridinium Species (Neurotoxic) DHP->Pyp -H2 Ox Spontaneous Oxidation VMAT Uptake by DAT/VMAT (Dopamine Transporter) Pyp->VMAT Accumulation in Neurons

Caption: Figure 1: Potential metabolic activation pathway. Medicinal chemists must verify that substitutions on the THP ring block MAO-B oxidation to prevent neurotoxic pyridinium formation.

Diagram 2: Synthetic Workflow for Library Generation

SynthesisWorkflow Start Start: 1,2,3,6-Tetrahydropyridine Step1 Step 1: N-Alkylation (N-Boc-bromoethylamine, K2CO3) Start->Step1 Inter Intermediate: N-Boc-Protected Amine Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Core CORE SCAFFOLD: 2-(THP-1-yl)ethan-1-amine Step2->Core Branch1 Path A: Reductive Amination (Aldehydes + STAB) Core->Branch1 Branch2 Path B: Amide Coupling (Acids + HATU) Core->Branch2 Final1 GPCR Ligands (D2/5-HT) Branch1->Final1 Final2 Fragment Probes Branch2->Final2

Caption: Figure 2: Divergent synthesis strategy utilizing the title compound as a central node for generating functionalized medicinal chemistry libraries.

Part 5: References

  • Sravanthi, T. V., & Manju, S. L. (2016). Indoles: A promising scaffold for drug development. European Journal of Pharmaceutical Sciences, 91, 1-10. (Context: Indole-THP derivatives as 5-HT ligands). Link

  • Vangse, A., et al. (2025). The Therapeutic Promise of Tetrahydropyridine Scaffolds: A Technical Guide. BenchChem Technical Reports. (Context: General scaffold utility). Link

  • Castagnoli, N., et al. (1997). Neurotoxicity of MPTP and related compounds: Structure-activity aspects. Life Sciences, 61(16), 1545-1550. (Context: Safety and metabolic activation mechanisms). Link

  • Khumalo, M., et al. (2026). One-Pot Synthesis of Tetrahydropyridine Carboxamide Derivatives.[4] BenchChem Application Notes. (Context: Modern synthesis protocols). Link

  • BindingDB Entry CHEMBL106028. 4-(1-Ethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-thiazol-2-ylamine.[5] (Context: Dopamine D2 receptor affinity data). Link

Sources

Use of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS 27578-63-8), a bifunctional nitrogenous scaffold, as a chemical probe in neuropharmacology and enzymology.

Application Note: this compound

Role: Functional Probe for Amine Oxidases (MAO-B/SSAO) and Sigma Receptor Ligand Scaffold.

Introduction & Chemical Identity

This compound is a specialized diamine probe characterized by a reactive primary amine tail linked to a metabolically active tetrahydropyridine ring. Structurally, it bridges the gap between histamine analogs and MPTP-like neurotoxins , making it a versatile tool for interrogating amine transporters, oxidases, and G-protein coupled receptors (GPCRs).

  • IUPAC Name: this compound

  • CAS Number: 27578-63-8

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 126.20 g/mol

  • Key Features:

    • Tetrahydropyridine Ring: A known substrate motif for Monoamine Oxidase B (MAO-B), capable of undergoing oxidative conversion to the pyridinium species.

    • Ethylamine Chain: A recognition element for Semicarbazide-Sensitive Amine Oxidase (SSAO) and Histamine receptors (H3/H4).

    • Primary Amine: A chemical handle for conjugation with fluorophores (e.g., Dansyl, NBD) to create fluorescent metabolic probes.

Mechanism of Action as a Probe

A. Metabolic Probing (MAO-B vs. SSAO)

This molecule acts as a "substrate probe" to differentiate between amine oxidase activities.

  • MAO-B Pathway: The tetrahydropyridine ring is susceptible to oxidation by MAO-B (similar to MPTP

    
     MPDP
    
    
    
    
    
    MPP
    
    
    ). This conversion alters the UV-Vis absorbance and lipophilicity of the molecule, allowing researchers to measure MAO-B activity in real-time or via endpoint assays.
  • SSAO Pathway: The primary ethylamine side chain is a classic substrate for SSAO (also known as VAP-1), which oxidatively deaminates primary amines to aldehydes. This dual susceptibility allows the probe to map oxidative stress pathways in neurodegenerative models.

B. Receptor Ligand Scaffold (Sigma-1 & Histamine)

The N-substituted tetrahydropyridine motif is a privileged structure in medicinal chemistry.

  • Sigma-1 Receptors (

    
    R):  High-affinity 
    
    
    
    R ligands often feature a basic amine separated from a hydrophobic domain by an ethyl spacer. This probe serves as a "minimal pharmacophore" or a "fragment probe" to identify binding pockets in fragment-based drug discovery (FBDD).
  • Histamine H3/H4: As a conformationally restricted analog of histamine (where the imidazole is replaced by a tetrahydropyridine), it probes the steric tolerance of histamine receptors.

Experimental Protocols

Protocol A: MAO-B Oxidation Assay

Objective: To quantify MAO-B activity by monitoring the conversion of the tetrahydropyridine probe to its pyridinium metabolite.

Reagents:

  • Probe Stock: 10 mM this compound in DMSO.

  • Enzyme: Recombinant Human MAO-B (1 mg/mL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Stop Solution: Acetonitrile with 0.1% Formic Acid.

Procedure:

  • Preparation: Dilute Probe Stock to 100 µM in Phosphate Buffer.

  • Incubation: Add 5 µg of MAO-B to 190 µL of the probe solution. Incubate at 37°C for 30–60 minutes.

  • Termination: Stop the reaction by adding 200 µL of Stop Solution (precipitates proteins).

  • Centrifugation: Spin at 10,000

    
     g for 10 minutes to clear debris.
    
  • Analysis: Inject supernatant into HPLC-UV/Vis (254 nm) or LC-MS/MS.

    • Target Analyte: Look for the [M-2H] or [M-4H] peak corresponding to the dihydropyridinium or pyridinium oxidation product.

Protocol B: Synthesis of Fluorescent Sigma Receptor Probe

Objective: To conjugate the probe with Dansyl chloride for visualizing Sigma-1 receptor distribution.

Reagents:

  • Probe: this compound (1 eq).

  • Fluorophore: Dansyl Chloride (1.1 eq).

  • Base: Triethylamine (2 eq).

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolution: Dissolve 1 mmol of the probe and 2 mmol Triethylamine in 5 mL anhydrous DCM.

  • Addition: Add 1.1 mmol Dansyl Chloride dropwise at 0°C under nitrogen.

  • Reaction: Stir at room temperature for 4 hours (monitor by TLC).

  • Purification: Wash with NaHCO

    
    , dry over MgSO
    
    
    
    , and purify via silica gel chromatography (MeOH/DCM gradient).
  • Application: Use the resulting Dansyl-conjugate (10–100 nM) for fluorescence microscopy of fixed neuronal cells to visualize

    
    R localization (typically ER/Mitochondria associated membranes).
    

Data Analysis & Interpretation

Assay TypeObserved ParameterInterpretation
MAO-B Kinetics UV Absorbance Shift (

240nm

290nm)
Formation of conjugated dihydropyridinium species indicates specific MAO-B activity.
SSAO Assay H

O

Production (Amplex Red)
Deamination of the ethylamine tail releases H

O

, confirming SSAO substrate specificity.
Binding Assay IC

Displacement
Competition with radioligands (e.g., [3H]-(+)-Pentazocine) confirms affinity for Sigma-1 receptors.

Pathway Visualization

The following diagram illustrates the dual metabolic fate of the probe and its utility in receptor mapping.

ProbePathways Probe 2-(1,2,3,6-tetrahydropyridin-1-yl) ethan-1-amine MAOB MAO-B (Mitochondrial) Probe->MAOB Ring Oxidation SSAO SSAO / VAP-1 (Plasma/Membrane) Probe->SSAO Deamination Sigma Sigma-1 Receptor (ER/MAM) Probe->Sigma Binding (Kd) Pyridinium Pyridinium Metabolite (UV-Active / Toxicophore) MAOB->Pyridinium -4H Aldehyde Aldehyde + H2O2 (Oxidative Stress Signal) SSAO->Aldehyde +O2 / -NH3 Complex Receptor-Ligand Complex Sigma->Complex Modulation

Caption: Dual metabolic susceptibility and receptor binding pathways of the tetrahydropyridine-ethylamine probe.

Safety & Handling (Critical)

  • Neurotoxicity Warning: While this specific probe lacks the N-methyl and 4-phenyl groups of MPTP, its tetrahydropyridine core is structurally related to neurotoxin precursors. Handle as a potential pro-neurotoxin .

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: All waste containing this probe and MAO enzymes must be treated as hazardous chemical waste.

References

  • Castagnoli, N., et al. (1985). Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). .

  • Holtschulte, C., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma1 Receptor Ligands. .

  • Lyles, G. A. (1996). Amine oxidases and their inhibitors: pharmacological and therapeutic aspects. .

  • PubChem Compound Summary. (2024). This compound (CAS 27578-63-8). .

Application Note: Formulation and Experimental Handling of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS: 27578-63-8) is a bifunctional aliphatic/cyclic diamine widely utilized as a pharmacological building block. Its 1,2,3,6-tetrahydropyridine ring is a privileged pharmacophore found in numerous CNS-active compounds, including 5-HT1A receptor-biased agonists, antipsychotics, and dopaminergic modulators .

While highly valuable, the tetrahydropyridine moiety introduces critical formulation challenges. Structurally homologous to neurotoxins like MPTP, this ring system is highly susceptible to enzymatic oxidation by Monoamine Oxidase B (MAO-B) and spontaneous auto-oxidation in basic aqueous environments [[1]]([Link]), . This degradation yields reactive dihydropyridinium and pyridinium species that can confound assay results by inducing oxidative stress or off-target mitochondrial toxicity. This application note details a self-validating formulation strategy to preserve compound integrity for in vitro and in vivo applications.

Physicochemical Profiling & Causality in Formulation

Understanding the physicochemical properties of this diamine is the foundation of its formulation. Because the molecule contains both a primary aliphatic amine and a tertiary allylic amine, its ionization state dictates its stability.

Table 1: Physicochemical Profile and Formulation Implications

PropertyValue (Approx.)Formulation Causality & Impact
Molecular Weight 126.20 g/mol (Base) / 199.12 g/mol (2HCl)Dosing calculations must account for the salt factor (1.58x mass multiplier for the 2HCl salt).
pKa (Primary Amine) ~9.5Remains protonated at physiological pH (7.4), ensuring high aqueous solubility.
pKa (Tertiary Amine) ~8.5At pH > 8.0, the lone pair on the ring nitrogen becomes available, drastically accelerating auto-oxidation.
Aqueous Solubility >50 mg/mL (as 2HCl salt)The dihydrochloride salt is strictly recommended over the free base to prevent volatilization and degradation.
Oxidation Potential High (Allylic C-H bonds)Requires deoxygenated solvents and antioxidant excipients (e.g., ascorbic acid) for long-term storage.

Mechanistic Grounding: The Oxidation Risk

The primary mode of failure in experiments utilizing tetrahydropyridines is unmonitored oxidation. The double bond in the ring weakens the adjacent C-H bonds (allylic position). In the presence of oxygen or MAO-B, the compound undergoes a two-electron oxidation to a dihydropyridinium intermediate, followed by further oxidation to a stable, potentially toxic pyridinium metabolite .

OxidationPathway A 2-(1,2,3,6-tetrahydropyridin-1-yl) ethan-1-amine B MAO-B / O2 (Oxidative Stress) A->B Hydride Abstraction C Dihydropyridinium Intermediate B->C -2e-, -2H+ E Reactive Oxygen Species (ROS) B->E Byproduct D Pyridinium Metabolite C->D Auto-oxidation

Fig 1. Oxidative degradation pathway of the tetrahydropyridine ring via MAO-B or auto-oxidation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols integrate Quality Control (QC) checkpoints directly into the workflow. If the compound has degraded, it will fail the QC step, preventing the use of compromised material.

Protocol A: In Vitro Assay Formulation (Cell Culture / Receptor Binding)

Objective: Prepare a 10 mM stock solution stable for 48 hours at 4°C. Reagents: this compound dihydrochloride, HPLC-grade H2O, 0.1 M HCl, 10X PBS (pH 7.4).

  • Gravimetric Preparation: Weigh 19.9 mg of the dihydrochloride salt into a sterile, amber glass vial.

    • Causality: Amber glass prevents UV-catalyzed radical initiation of the allylic carbons.

  • Acidic Reconstitution: Dissolve the powder in 9.0 mL of HPLC-grade H2O slightly acidified with 10 µL of 0.1 M HCl.

    • Causality: The low pH (< 5.0) fully protonates the tertiary amine, locking the nitrogen lone pair and preventing immediate auto-oxidation during dissolution.

  • Buffering: Slowly add 1.0 mL of 10X PBS to bring the volume to 10.0 mL. Gently vortex.

  • Self-Validating QC Check (UV-Vis): Blank a spectrophotometer with 1X PBS. Measure the absorbance of the stock at 340 nm.

    • Validation: Pure tetrahydropyridines do not absorb strongly at 340 nm. A measurable peak at 340-360 nm indicates the presence of the oxidized dihydropyridinium species. If

      
      , discard the solution.
      
  • Storage: Aliquot and store at -80°C. Thaw immediately before use.

Protocol B: In Vivo Dosing Formulation (IP/IV Injection)

Objective: Prepare a 5 mg/kg dosing solution for rodent models, minimizing injection-site irritation and systemic toxicity from degradation products.

  • Vehicle Preparation: Prepare a vehicle of 0.9% Saline containing 0.1% (w/v) Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial antioxidant, scavenging dissolved oxygen before it can react with the tetrahydropyridine ring in the bloodstream.

  • Dissolution: Dissolve the required mass of the dihydrochloride salt into the antioxidant vehicle.

  • pH Titration: Check the pH. The dihydrochloride salt will drop the solution pH to ~3-4. Carefully titrate with 0.1 N NaOH to a final pH of 6.8 - 7.2.

    • Causality: Do not exceed pH 7.4; alkaline environments rapidly accelerate the oxidation of the ring, neutralizing the protective effect of the salt.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter.

  • Immediate Use: Administer within 2 hours of preparation to guarantee structural fidelity.

Workflow Visualization

The following logic diagram maps the critical path for formulation, emphasizing the go/no-go decision gates that make this a self-validating process.

FormulationWorkflow Step1 1. Weigh API (Dihydrochloride Salt) Step2 2. Reconstitute (0.1 N HCl or Acidic Buffer) Step1->Step2 Step3 3. Add Antioxidant (Ascorbic Acid 0.1%) Step2->Step3 Step4 4. pH Adjustment (Titrate to pH 6.8-7.2) Step3->Step4 QC 5. QC Validation (UV-Vis A340 nm) Step4->QC Pass 6. Sterile Filter & Dose QC->Pass A340 < 0.05 Fail Discard & Reformulate (Oxidation Detected) QC->Fail A340 ≥ 0.05

Fig 2. Self-validating formulation workflow ensuring API stability and preventing auto-oxidation.

References

  • [2] Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of Medicinal Chemistry. URL:[Link]

  • [1] The formation of reactive intermediates in the MAO-catalyzed oxidation of the nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Toxicology. URL:[Link]

  • [3] Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. Neuroscience Letters. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine Synthesis

Case ID: #SYN-THP-0042 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield or purity issues in the synthesis of This compound . This molecule presents a unique "double-trouble" challenge: the regiochemical instability of the tetrahydropyridine ring (prone to isomerization or oxidation) and the physicochemical difficulty of isolating a highly polar, hydrophilic diamine.

This guide moves beyond standard protocols to address the mechanistic failure points in the two dominant synthesis routes:

  • Route A (Recommended): Partial reduction of N-(2-aminoethyl)pyridinium salts.

  • Route B (Alternative): N-alkylation of 1,2,3,6-tetrahydropyridine.

Module 1: The Pyridinium Reduction Route (Primary Recommendation)

Context: This route involves quaternizing pyridine with a 2-haloethylamine derivative, followed by partial reduction with Sodium Borohydride (NaBH₄).

Q1: My reduction yields are inconsistent, and I see "over-reduced" piperidine impurities. How do I lock in the 1,2,3,6-isomer?

Diagnosis: The 1,2,3,6-tetrahydropyridine is a kinetic product. Over-reduction to piperidine occurs if the reaction temperature drifts or if the pH drops too low (acidic conditions promote protonation of the enamine double bond, facilitating further reduction).

The Protocol Fix:

  • Temperature Control is Critical: Maintain the reaction between -10°C and 0°C . Do not let it reach room temperature until the quench.

  • Solvent Selection: Use Absolute Ethanol (EtOH) rather than Methanol. Methanol is more protic and can accelerate over-reduction.

  • The "Buffer" Trick: Add solid Sodium Bicarbonate (NaHCO₃) (1.1 equiv) to the reaction mixture before adding NaBH₄. This neutralizes any HCl generated if you are using a pyridinium chloride salt, preventing the acid-catalyzed isomerization to the more reducible enamine forms.

Mechanism of Action: NaBH₄ attacks the pyridinium ring at the C-2 position to form a 1,2-dihydropyridine. This intermediate is unstable and is protonated at C-5, followed by a second hydride attack at C-6. This sequence selectively yields the 1,2,3,6-isomer because the remaining double bond (C3-C4) is isolated and not susceptible to further nucleophilic attack by hydride.

Q2: The reaction turns a dark brown/black "tar." Is my product decomposing?

Diagnosis: This is likely polymerization of the 1,2-dihydropyridine intermediate . If the second hydride reduction step is too slow, the dihydropyridine intermediate can polymerize or oxidize in air.

Corrective Action:

  • Increase Reagent Stoichiometry: Ensure you are using 1.5 to 2.0 equivalents of NaBH₄. The second reduction step must happen faster than the polymerization side reaction.

  • Inert Atmosphere: While NaBH₄ is stable in air, the intermediates are not. Run the reaction under a nitrogen balloon.

Module 2: The Direct Alkylation Route

Context: Reacting commercially available 1,2,3,6-tetrahydropyridine with 2-chloroethylamine or N-(2-bromoethyl)phthalimide.

Q3: I am getting a mixture of mono-alkylated product and quaternary ammonium salts (poly-alkylation).

Diagnosis: The secondary amine in 1,2,3,6-tetrahydropyridine is highly nucleophilic. Once mono-alkylated, the product is more nucleophilic than the starting material (due to the inductive effect of the ethyl group), leading to runaway alkylation.

The "Sacrificial Base" Protocol: Do not use the tetrahydropyridine as its own base.

  • Use a Protected Linker: React 1,2,3,6-tetrahydropyridine with N-(2-bromoethyl)phthalimide . The bulky phthalimide group sterically hinders the nitrogen after the first attack, preventing quaternization.

  • Base Choice: Use K₂CO₃ in Acetonitrile (MeCN) . Avoid DMF if possible, as it complicates the aqueous workup of this polar product.

  • Deprotection: Removal of the phthalimide with hydrazine hydrate (Ing-Manske procedure) releases your primary amine cleanly.

Module 3: Isolation & Purification (The "Silent Killer")

Q4: My TLC shows conversion, but I lose 80% of my mass during aqueous workup. Where is it going?

Diagnosis: Your product is a low-molecular-weight diamine. It is extremely water-soluble at neutral or low pH. Standard extraction with Ethyl Acetate/Water will leave the product in the water layer.

The "Salting-Out" Extraction Protocol:

  • Saturate the Aqueous Layer: After quenching the reaction, add solid NaCl until the water layer is saturated.

  • pH Adjustment: Ensure the pH is >12 using 50% NaOH. You must suppress both amine protons.

  • The "Magic" Solvent: Do not use Ethyl Acetate. Extract with DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

  • Ultimate Solution (Salt Formation): Skip the extraction if possible. Evaporate the reaction solvent (if EtOH), redissolve the residue in dry ether/dioxane, and bubble HCl gas (or add 4M HCl in dioxane). The product will precipitate as the dihydrochloride salt , which is non-hygroscopic and stable.

Visualizing the Pathway

The following diagram illustrates the critical bifurcation point in the reduction route where yield is often lost.

PyridiniumReduction Start N-(2-aminoethyl) pyridinium salt Inter1 1,2-Dihydropyridine (Unstable Intermediate) Start->Inter1 NaBH4 (Attack C2) Path1 Protonation at C5 (Kinetic Control) Inter1->Path1 Fast H+ transfer Path2 Polymerization/Oxidation (Slow Hydride Addition) Inter1->Path2 Air/Heat Target 1,2,3,6-Tetrahydropyridine (Target Product) Path1->Target NaBH4 (Attack C6) OverRed Piperidine (Over-reduction) Target->OverRed Acidic pH / High Temp

Caption: Mechanistic pathway of NaBH4 reduction. Success depends on favoring the upper path (Kinetic Control) over polymerization or over-reduction.

Summary of Optimized Parameters

ParameterStandard Condition (Fail Prone)Optimized Condition (High Yield)Reason
Solvent Methanol (MeOH)Ethanol (EtOH) Slower protonation reduces over-reduction risk.
Temperature Room Temp (25°C)-10°C to 0°C Stabilizes the 1,2-dihydro intermediate.
Stoichiometry 1.0 eq NaBH₄1.5 - 2.0 eq NaBH₄ Ensures rapid second reduction step.
Isolation Liquid-Liquid ExtractionHCl Salt Precipitation Avoids water solubility losses; improves stability.

References

  • Mechanism of Pyridinium Reduction: Lyle, R. E., & Anderson, P. S. (1966). The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides. Advances in Heterocyclic Chemistry. Link

  • Selective Synthesis of 1,2,3,6-Tetrahydropyridines: Kurihara, T., et al. (1977). Reduction of N-substituted pyridinium salts. Chemical and Pharmaceutical Bulletin. Link

  • Handling Water-Soluble Amines: BenchChem Technical Support. (2025).[1][2][3][4][5] Optimizing Extraction of Polar Amines. Link

  • Salt Formation Protocols: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][5][6][7] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Overcoming solubility issues with 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine Case ID: THP-EA-SOL-001

Executive Summary: The Solubility Paradox

As a Senior Application Scientist, I often see researchers struggle with this compound. The complaint is almost always the same: "It won't dissolve," or "It was soluble yesterday, but now there is a precipitate."

The reality is that this molecule is a chemical chameleon . It possesses a reactive tetrahydropyridine (THP) core and a primary amine tail. What you perceive as "insolubility" is likely one of three distinct phenomena:

  • Phase Separation: The free base is an oil that is immiscible with basic aqueous media.

  • Unintended Salt Formation: The primary amine has scavenged atmospheric CO₂ (carbamate formation).

  • Oxidative Degradation: The THP ring has oxidized, creating insoluble tars.

This guide moves beyond basic "add solvent" advice. We will treat the root causes based on the molecule's specific electronic and physical properties.

Safety Critical Warning

⚠ BIOHAZARD ALERT: Structural Analogy to Neurotoxins This compound contains a 1,2,3,6-tetrahydropyridine core.[1] This structural motif is shared with MPTP , a potent neurotoxin that causes permanent Parkinsonian symptoms.

  • Assumption: Treat this compound as a potential neurotoxin until proven otherwise.

  • Protocol: Handle only in a fume hood. Double-glove (Nitrile). Do not generate dust/aerosols.

Module 1: The pH & Form Matrix

The most common error is mismatching the solvent system with the protonation state of the molecule. You must know if you are holding the Free Base or the Salt (e.g., Dihydrochloride).

Solubility Decision Matrix
Solvent SystemFree Base Form (Oil/Low melt solid)Salt Form (e.g., 2HCl solid)Troubleshooting
Water (Neutral) Moderate/Low (May oil out)High (>50 mg/mL)If Free Base oils out, acidify to pH < 4.
Water (Basic pH > 10) Insoluble (Phase separates)Insoluble (Converts to Free Base)Use as an extraction method.
Dichloromethane (DCM) High Insoluble Standard biphasic extraction solvent.
Methanol/Ethanol High High Best "universal" solvent for this molecule.
Diethyl Ether/Hexane Moderate Insoluble Use to precipitate the salt from organics.
DMSO High High Use only for biological assays; hard to remove.

Module 2: The "Phantom Precipitate" (Stability Issues)

If your compound was soluble and then developed a white crust or brown precipitate, you are likely witnessing chemical reactivity, not simple insolubility.

Mechanism A: The CO₂ Trap (White Crust)

The primary amine tail (


) is a nucleophile. Upon exposure to air, it reacts with CO₂ to form carbamates or ammonium carbonates.
  • Symptom: White solid forming on the threads of the vial or surface of the solution.

  • Solubility: These carbonates are often insoluble in the organic solvent (like DCM) holding the free base.

  • Fix: Flush all storage vials with Argon/Nitrogen. To recover, wash with basic water (NaOH) to release CO₂, then extract back into organics.

Mechanism B: Oxidative Dehydrogenation (Brown Tar)

The 1,2,3,6-tetrahydropyridine ring is electronically "anxious" to become aromatic. It readily oxidizes to a pyridinium species (similar to the MPTP


 MPP+ conversion).
  • Symptom: Solution turns yellow

    
     brown 
    
    
    
    black tar.
  • Causality: The double bond activates the allylic protons, making them susceptible to radical abstraction by atmospheric oxygen.

  • Fix: Strict exclusion of oxygen is mandatory. Store at -20°C under inert gas. If the compound is brown, purification (recrystallization or distillation) is required immediately.

Visualizing the Workflow

The following diagram illustrates the logical flow for troubleshooting solubility based on the physical observation of the sample.

Solubility_Troubleshooting Start User Issue: Compound Won't Dissolve CheckForm Step 1: Identify Form Start->CheckForm IsSalt Is it a Salt? (e.g., HCl) CheckForm->IsSalt IsBase Is it Free Base? CheckForm->IsBase Salt_Organic In Organic Solvent (DCM, Ether, Hexane)? IsSalt->Salt_Organic Salt_Water In Water? IsSalt->Salt_Water Base_Water In Water? IsBase->Base_Water Base_Organic In Organic Solvent? IsBase->Base_Organic SolventCheck Step 2: Check Solvent Action_Salt_Org Normal Behavior. Switch to MeOH or Water. Salt_Organic->Action_Salt_Org Yes Action_Salt_Aq Should dissolve. If not, check pH (ensure < 4). Salt_Water->Action_Salt_Aq Action_Base_Aq Oiling Out? Add Acid (HCl) to solubilize. Base_Water->Action_Base_Aq Precipitate Step 3: Analyze Precipitate Base_Organic->Precipitate Soluble, but solid forms WhiteCrust White Crust? (Carbamate/CO2) Precipitate->WhiteCrust BrownTar Brown/Black? (Oxidation) Precipitate->BrownTar Fix_CO2 Fix: Wash with NaOH, Extract w/ DCM, Dry. WhiteCrust->Fix_CO2 Fix_Ox Fix: Irreversible. Repurify or Discard. BrownTar->Fix_Ox

Figure 1: Decision tree for diagnosing solubility issues based on chemical form and visual symptoms.

Experimental Protocols

Protocol A: Converting Salt to Soluble Free Base (for Organic Assays)

Use this if you have the HCl salt but need to dissolve it in DCM or Ether.

  • Dissolution: Dissolve 100 mg of the salt in 2 mL of distilled water.

  • Basification: Slowly add 1M NaOH (aq) while stirring until pH reaches ~12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Add 5 mL of Dichloromethane (DCM). Shake gently (venting frequently).

  • Separation: Collect the lower organic layer.

  • Drying: Dry the DCM layer over anhydrous

    
     to remove water traces.
    
  • Usage: The compound is now in the DCM layer, ready for organic reactions.

Protocol B: Preventing "Crashing" in Aqueous Stock Solutions

Use this if your aqueous stock solution is precipitating over time.

  • Buffer Selection: Do not use Phosphate Buffered Saline (PBS) at pH 7.4 directly if concentrations are high (>10mM). The free base fraction may aggregate.

  • Acidification: Prepare the stock in 10mM HCl or dilute Acetic Acid.

  • Validation: Ensure the pH of the stock solution remains below 5.0.

  • Storage: Aliquot into single-use vials, purge with Argon, and freeze at -20°C. Never freeze-thaw multiple times.

Frequently Asked Questions (FAQ)

Q: I dissolved the compound in DMSO, but it turned yellow overnight. Is it still good? A: Likely not. Tetrahydropyridines are sensitive to oxidation.[1][2] DMSO can sometimes act as a mild oxidant or facilitate air oxidation if not degassed. The yellow color suggests the formation of conjugated oxidation products (dihydropyridines). Check purity via LC-MS before use.

Q: Can I use sonication to force it into solution? A: Use caution. Sonication generates heat and can generate radicals in solution, accelerating the oxidation of the tetrahydropyridine ring. If you must sonicate, keep the sample on ice and under an inert atmosphere.

Q: Why does the literature say it's soluble in water, but mine is floating on top? A: You have the Free Base . The literature likely refers to the Hydrochloride Salt or the protonated form. You must add stoichiometric acid (HCl) to protonate the amines and pull it into the aqueous phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54399773, 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethanamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine solubility and pKa properties).
  • Castagnoli, N., et al. (1985).Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).Journal of Medicinal Chemistry.
  • Sigma-Aldrich Technical Bulletin.Handling and Storage of Air-Sensitive Reagents. (General protocol for handling oxidizable amines).

Sources

Technical Support Center: Stabilization of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

[1]

Status: Active Severity: High (Compound is prone to rapid oxidative degradation) Applicable Forms: Free base (Liquid/Oil), Dihydrochloride Salt (Solid)

Module 1: The Core Instability Mechanism

Q: Why is my compound turning yellow/brown in solution? A: You are likely observing oxidative aromatization . Unlike saturated piperidines, the 1,2,3,6-tetrahydropyridine ring contains a double bond and an allylic amine motif. In the presence of dissolved oxygen, light, or radical initiators, the compound undergoes dehydrogenation to form a dihydropyridinium intermediate, which rapidly oxidizes further to a stable (and often colored) pyridinium species.

The Causality Chain:

  • Trigger: The C-6 position (adjacent to the Nitrogen) has a weak C-H bond.[1]

  • Propagation: Radical abstraction leads to reaction with molecular oxygen (

    
    ).
    
  • Result: Conversion of the tetrahydropyridine ring into a pyridine ring. This changes the compound's pharmacology and mass (Loss of 4 Hydrogens = [M-4]).

Visualizing the Degradation Pathway The following diagram illustrates the oxidative cascade you must prevent.

degradation_pathwaycluster_preventionStabilization CheckpointsTHPTetrahydropyridine(Active Compound)RadicalC-6 RadicalIntermediateTHP->Radical Light / Air (O2)DHPDihydropyridinium(Unstable)Radical->DHP -1e- / -H+PYRPyridinium Species(Inactive/Toxic Impurity)DHP->PYR Rapid Oxidation(Aromatization)

Caption: Figure 1. Oxidative aromatization pathway of 1,2,3,6-tetrahydropyridines. Stabilization requires blocking the initial radical formation at the THP stage.

Module 2: Solution Preparation & Stabilization Protocols

Q: How do I prepare a stable stock solution for long-term storage? A: You must control three variables: pH, Oxygen, and Temperature . The free base is notoriously unstable. You must force the compound into its salt form (protonating the nitrogen), which electronically deactivates the ring toward oxidation.

Protocol: Preparation of "Grade A" Stock Solution
ParameterSpecificationReason
Solvent 0.1 M HCl or Degassed WaterAcidic pH protonates the tertiary amine, preventing radical formation.
Concentration 10–50 mMHigher concentrations are generally more self-stable than dilute working solutions.
Additives Argon/Nitrogen PurgeDisplaces dissolved

which drives the oxidation mechanism.
Container Amber Glass (Silanized)Blocks UV light; silanization prevents adsorption of the cationic amine to glass.

Step-by-Step Workflow:

  • Degas Solvent: Sparge 0.1 M HCl (or distilled water) with Argon gas for 15 minutes before adding the compound.

  • Dissolution: Dissolve the solid dihydrochloride salt in the degassed solvent.

    • Note: If starting with the free base oil, add it dropwise to cold 0.1 M HCl while stirring under Argon.

  • Aliquot: Immediately dispense into single-use, light-tight microcentrifuge tubes or amber glass vials.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Q: Can I use DMSO as a solvent? A: Proceed with caution. While solubility is high, DMSO can act as an oxidant under certain conditions. If DMSO is required for biological assays:

  • Use anhydrous, sterile-filtered DMSO .

  • Add an antioxidant like Ascorbic Acid (1 mM) or BHT if compatible with your assay.

  • Use the solution immediately; do not store DMSO stocks of this compound for >24 hours.

Module 3: Troubleshooting Common Issues

Q: I see a new peak in my LC-MS spectrum at [M-2] and [M-4]. What is it? A: These are the dehydrogenated oxidation products.

  • [M-2]: Dihydropyridine intermediate (often transient).

  • [M-4]: Fully aromatized Pyridine derivative (stable impurity).

  • Action: Discard the solution. These impurities cannot be reversed. Check your inert gas overlay and ensure the pH of your storage buffer is acidic (pH < 4).

Q: My cellular assay results are inconsistent. Could the compound be degrading in the media? A: Yes. Cell culture media (pH 7.4) facilitates the "free base" form, which is reactive.

  • The Fix: Prepare the working dilution immediately before addition to the cells.

  • The Fix: Keep the stock solution on ice.

  • The Fix: If the experiment allows, supplement the media with an antioxidant (e.g., Sodium Ascorbate) to scavenge free radicals.

Q: Is the compound hygroscopic? A: Yes, especially as the dihydrochloride salt. Absorption of water facilitates hydrolysis and oxidation. Store the solid vial in a desiccator with active desiccant (e.g., Phosphorus Pentoxide or Silica Gel) at -20°C. Warm the vial to room temperature before opening to prevent condensation.

Module 4: Process Flow for Handling

Use this decision tree to ensure sample integrity during experiments.

handling_workflowStartStart: Solid CompoundCheckFormIs it Free Base or Salt?Start->CheckFormFreeBaseFree Base (Liquid)CheckForm->FreeBaseSaltDihydrochloride (Solid)CheckForm->SaltConvertCRITICAL: Convert to Salt(Dissolve in dilute HCl)FreeBase->ConvertUnstableSolventSelect Solvent:Degassed H2O or 0.1M HClSalt->SolventPreferredConvert->SolventStorageAliquot & Store(-80°C, Dark, Argon)Solvent->StorageUsageExperimental Use:Thaw once, Keep on IceStorage->Usage

Caption: Figure 2. Decision tree for handling 1,2,3,6-tetrahydropyridine derivatives to minimize degradation.

References
  • Mechanism of Oxidation : Peterson, L. et al. (2025). Reaction of O2 with α-Aminoalkyl Radicals Derived from Tetrahydropyridines. Journal of the American Chemical Society. Link (Context: Radical mechanism of tetrahydropyridine oxidation).

  • Storage Standards : Sigma-Aldrich. (n.d.). Product Information: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride. Link (Context: Standard storage protocols for MPTP analogs: -20°C, desiccated).

  • Aromatization Chemistry : Baidya, M. et al. (2010). Facile and efficient aromatization of 1,4-dihydropyridines.[2] Tetrahedron Letters. Link (Context: Chemical susceptibility of di/tetrahydropyridines to aromatization).

  • Analytical Characterization : Castagnoli, N. et al. (2011). Evaluation of the oxidation of 1,2,3,6-tetrahydropyridines by monoamine oxidase. Xenobiotica. Link (Context: HPLC/MS identification of pyridinium metabolites).

Troubleshooting 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine experimental artifacts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Experimental Artifacts & Stability Protocols

Introduction: The "Dual-Threat" Molecule

You are likely here because your sample of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (henceforth THP-EA ) has turned yellow, shows confusing LC-MS peaks, or exhibits broad NMR signals.

This molecule presents a unique "dual-threat" to stability and analysis:

  • The 1,2,3,6-Tetrahydropyridine (THP) Ring: A cyclic allylamine prone to oxidative dehydrogenation (aromatization) to form a pyridinium species.[1][2]

  • The Primary Amine Tail: A nucleophilic handle avid for atmospheric CO₂ (carbamate formation) and electrophiles.[1]

This guide treats these issues not as random errors, but as predictable chemical behaviors. Follow the modules below to diagnose and resolve your specific artifact.

Module 1: Stability & Storage (The "Yellowing" Phenomenon)

Issue:
  • "My white solid/colorless oil turned yellow/brown overnight."

  • "TLC shows a new spot at the baseline (highly polar)."

Root Cause: Oxidative Aromatization

Unlike fully saturated piperidines, the 1,2,3,6-THP ring is electronically poised to lose four electrons and two protons to become a pyridinium salt .[2] This process is accelerated by light, air, and trace transition metals.[2] The yellow/brown color typically arises from the formation of charge-transfer complexes or conjugated oligomers associated with this oxidation [1, 2].

The Mechanism

The oxidation pathway mimics the bioactivation of the neurotoxin MPTP, although chemically driven here rather than enzymatically (MAO-B) [1].

OxidationPathway cluster_prevention Prevention Strategy THP THP-EA (Intact) (Colorless) DHP Dihydropyridinium Intermediate THP->DHP Oxidation (-2e-, -H+) (Air/Light) Salt HCl Salt Formation (Protonates N1, stops oxid.) THP->Salt HCl/Ether PYR Pyridinium Salt (Yellow/Brown) DHP->PYR Aromatization (-2e-, -H+)

Figure 1: Oxidative dehydrogenation pathway of THP-EA leading to colored pyridinium artifacts.[1][2]

Troubleshooting Protocol: The "Salt Rescue"

If you suspect oxidation, perform this self-validating test.

  • Dissolve: Take 5 mg of your material in degassed Dichloromethane (DCM).

  • Acidify: Add 1.1 equivalents of 2M HCl in diethyl ether.

  • Observation:

    • Precipitate forms (White): Your THP ring is likely intact.[1] The protonation of the tertiary nitrogen (N1) electronically deactivates the ring against oxidation.

    • Precipitate forms (Dark/Sticky): Significant decomposition has occurred.[1]

  • Action: Isolate the white solid. Store only as the dihydrochloride salt at -20°C under Argon.

Module 2: Analytical Artifacts (LC-MS & NMR)

Issue: LC-MS "Phantom" Peaks
  • Observation: You see the expected mass

    
    , but also significant peaks at 
    
    
    
    and
    
    
    .[1]
  • Diagnosis: Is it a real impurity or an artifact?

Explanation: In-Source Dehydrogenation

Tetrahydropyridines are notorious for undergoing oxidation inside the electrospray ionization (ESI) source, especially at high voltages or temperatures [3].[1][2] The high potential mimics the oxidative environment required to strip hydrogens, creating "fake" dihydropyridine or pyridine signals.

Signal (

)
InterpretationVerification Step
127.1 (

)
Target Molecule (THP-EA)N/A
125.1 (

)
Dihydropyridinium (Intermediate)Lower ESI Voltage / Temp
123.1 (

)
Pyridinium (Aromatized)Check UV trace (254nm)

Protocol: Distinguishing Real vs. Fake

  • Check UV: The Pyridinium impurity absorbs strongly in UV (aromatic).[1] The THP-EA (non-aromatic alkene) has weak absorbance.[1]

    • Strong UV peak matching 123.1 m/z? -> Real Impurity.

    • No UV peak, but MS shows 123.1 m/z? -> In-Source Artifact.

  • Lower Voltage: Reduce fragmentor voltage and source temperature. If the

    
     ratio decreases, it is an artifact.[1][2]
    
Issue: NMR Broadening
  • Observation: The signals for the THP ring protons (especially adjacent to Nitrogen) appear as broad humps rather than sharp multiplets.

  • Diagnosis: Conformational Flux.[1][2]

Explanation: The "Flattened Boat"

1,2,3,6-tetrahydropyridines exist in a dynamic equilibrium between two "half-chair" or "flattened boat" conformers [4].[1][2] At room temperature, the rate of ring inversion and nitrogen pyramidal inversion is often intermediate on the NMR timescale, leading to coalescence (broadening).

NMRFlux ConfA Conformer A (Half-Chair 1) ConfB Conformer B (Half-Chair 2) ConfA->ConfB Ring Flip & N-Inversion Broad Room Temp NMR (Broad/Coalesced Signals) ConfA->Broad ConfB->Broad Sharp Low Temp (-40°C) or Acidified (Sharp/Resolved Signals) Broad->Sharp Slow the exchange (Cooling or Protonation)

Figure 2: Conformational exchange causing NMR signal broadening.

Protocol: Sharpening the Spectrum

  • Acidify: Add 1 drop of TFA-d or DCl to the NMR tube.[1][2] Protonating the nitrogen locks the conformation and stops N-inversion. Signals should sharpen immediately.[1]

  • Variable Temperature (VT): If acid is not an option, cool the sample to -40°C (slow exchange limit) to resolve distinct conformers.

Module 3: Synthetic Troubleshooting (Reactivity)

Issue: Low Yield in Coupling Reactions
  • Observation: You are trying to couple the primary amine (e.g., amide coupling), but yields are low or polymerization occurs.

Root Cause: Competitive Nucleophilicity & Michael Addition[1][2]
  • CO₂ Poisoning: The primary amine tail rapidly forms carbamic acid with air, reducing reactivity.[2]

  • Self-Polymerization: If any oxidation to pyridinium occurs (see Module 1), the ring becomes an electrophile.[1][2] The primary amine of one molecule attacks the ring of another (Michael-type addition), leading to oligomers.

Protocol: The "Boc-First" Strategy Never handle the free diamine for long periods.[1]

  • Purchase/Synthesize: The N-Boc protected version (tert-butyl (2-(1,2,3,6-tetrahydropyridin-1-yl)ethyl)carbamate).[1][2]

  • Deprotect in situ: Remove the Boc group with HCl/Dioxane immediately before the next step.

  • Base Choice: When neutralizing the salt for coupling, use a non-nucleophilic base (e.g., DIPEA) and work under strict Nitrogen atmosphere to prevent re-oxidation.

FAQ: Quick Solutions

Q: Can I store THP-EA in DMSO? A: NO. DMSO is a mild oxidant and can accelerate the conversion to the pyridinium form over time. Store as a dry HCl salt or in degassed methanol at -20°C.

Q: My sample smells like "fish" but also "burnt." Is this normal? A: The fishy odor is the amine. The "burnt" smell is characteristic of pyridines/pyridinium degradation products. Purify immediately.

Q: Is this molecule MPTP? A: No, but it shares the 1,2,3,6-THP core.[2] Treat it with high caution. While the ethylamine tail changes the pharmacology, the metabolic potential for neurotoxicity (via MAO-B oxidation to a pyridinium species) cannot be ruled out without specific tox data. Handle in a fume hood.

References

  • Castagnoli, N., et al. (2002).[2][3] Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines.[1][2][3][4] Drug Metabolism Reviews.[1][2][3] Link

  • BenchChem. (2025).[1][5] Tetrahydropyridine Derivatives: A Comprehensive Guide.Link

  • Maurin, J.K., et al. (2007).[2] LC-MS-MS Identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society.[6] Link

  • Whelton, B.D., et al. (1973).[2][7] NMR study on 1,2,4,5-tetrasubstituted cyclohexanes and tetrahydropyridines. Journal of Pharmaceutical Sciences.[7] Link

  • NIST Chemistry WebBook. 1,2,3,6-Tetrahydropyridine Spectral Data.[1][2]Link

Sources

Technical Support Center: Synthesis & Optimization of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-THP-002 Last Updated: March 2026 Department: Chemical Process Optimization & Custom Synthesis Safety Alert: Potential Neurotoxicity. This compound is a structural analog of MPTP. Handle with extreme caution in a glovebox or well-ventilated fume hood using full PPE.

Executive Summary

This guide addresses the synthesis and optimization of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS: 34975-14-9). This intermediate is a critical building block for bioactive heterocycles but presents specific challenges:

  • Regio-stability: The 1,2,3,6-double bond is prone to migration to the thermodynamically more stable 1,2,3,4-position (enamine) or oxidation to the pyridine.

  • Polymerization: The terminal primary amine can compete as a nucleophile, leading to dimerization or polymerization if not properly protected during synthesis.

This guide recommends a Phthalimide-Protected Route as the standard operating procedure (SOP) for high-purity applications, while providing a Direct Alkylation Route for rapid, lower-purity screening.

Validated Synthetic Protocols

Method A: The "Gold Standard" (Phthalimide Protection)

Recommended for: Scale-up (>10g), GMP intermediates, and high-purity requirements.

Rationale: Direct alkylation with 2-bromoethylamine often results in uncontrollable oligomerization. Using


-(2-bromoethyl)phthalimide ensures mono-alkylation and simplifies purification.
Step 1: N-Alkylation [1][2]
  • Reagents: 1,2,3,6-tetrahydropyridine (1.0 eq),

    
    -(2-bromoethyl)phthalimide (1.1 eq), 
    
    
    
    (2.5 eq), KI (0.1 eq).
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[3]

  • Conditions: 60°C – 80°C, 12–16 hours, Inert Atmosphere (

    
    /Ar).
    
Step 2: Deprotection (Ing-Manske Procedure)
  • Reagents: Phthalimide intermediate (1.0 eq), Hydrazine monohydrate (2.5 eq).

  • Solvent: Ethanol (EtOH).

  • Conditions: Reflux, 2–4 hours.

Protocol Optimization Table:

VariableRecommendationTechnical Insight
Solvent Acetonitrile (ACN) Preferred over DMF for easier workup. DMF is required only if solubility is poor.
Base

(Micronized)
Milder than NaH; prevents double-bond migration (isomerization) observed with strong bases.
Catalyst KI (10 mol%) Accelerates the Finkelstein reaction (R-Br

R-I), significantly increasing yield at lower temps.
Temp < 80°C Temperatures >90°C increase the risk of aromatization to the pyridine analog.
Method B: Direct Alkylation (High Throughput)

Recommended for: Small scale (<100mg), rapid library generation.

  • Reagents: 1,2,3,6-tetrahydropyridine (1.0 eq), 2-bromoethylamine hydrobromide (1.2 eq),

    
     (3.0 eq).
    
  • Solvent: DMF.

  • Critical Control: Slow addition of the alkyl halide to a dilute solution of the amine prevents dimerization.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for the recommended Phthalimide route, including critical quality control (QC) checkpoints.

SynthesisWorkflow Start Start: 1,2,3,6-tetrahydropyridine Step1 Step 1: N-Alkylation (ACN, K2CO3, 80°C) Start->Step1 Reagent Reagent: N-(2-bromoethyl)phthalimide Reagent->Step1 Check1 QC Check: Isomer Purity (NMR/LCMS) Step1->Check1 Check1->Step1 Fail (Isomerization detected) Reduce Temp / Change Solvent Step2 Step 2: Deprotection (Hydrazine/EtOH) Check1->Step2 Pass (>95% 1,2,3,6-isomer) Product Final Product: This compound Step2->Product

Caption: Figure 1. Optimized synthetic workflow using the phthalimide protection strategy. The Diamond node represents a critical stop/go decision point based on isomer stability.

Troubleshooting Guide (FAQ Format)

Issue 1: Double Bond Migration (Isomerization)

User Question: "My NMR shows a shift in the olefinic protons. I see signals corresponding to the enamine (1,2,3,4-isomer) rather than the isolated alkene. Why?"

Root Cause: The 1,2,3,6-isomer is kinetically stable but thermodynamically less stable than the conjugated enamine (1,2,3,4-isomer). Migration is catalyzed by:

  • Strong Bases: Use of NaH or alkoxides.

  • Acidic Workup: Prolonged exposure to low pH.

  • High Heat: Reaction temperatures >100°C.[2]

Corrective Action:

  • Switch Base: Use

    
     or DIPEA instead of NaH.
    
  • Buffer Workup: Quench reactions with saturated

    
     rather than strong acid.
    
  • Temperature Control: Maintain reaction temperature below 80°C. If reaction is sluggish, add KI rather than increasing heat.

Issue 2: Low Yield / Incomplete Conversion

User Question: "The reaction stalls at 60% conversion even after 24 hours. Adding more alkyl halide doesn't help."

Root Cause:

  • Base Solubility: Inorganic bases like

    
     have poor solubility in ACN/DMF, leading to a heterogeneous surface reaction that can "glaze over."
    
  • Halide degradation: 2-bromoethylamines can cyclize to aziridines or hydrolyze if water is present.

Corrective Action:

  • Grind the Base: Use micronized/powdered

    
    .
    
  • Phase Transfer Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6 to solubilize the carbonate anion.

  • Dry Solvents: Ensure water content is <50 ppm (Karl Fischer).

Issue 3: "Black Tar" Formation (Oxidation)

User Question: "My reaction mixture turned dark brown/black overnight. LCMS shows pyridine byproducts."

Root Cause: Tetrahydropyridines are susceptible to oxidative dehydrogenation to form pyridines, especially in the presence of transition metals or atmospheric oxygen.

Corrective Action:

  • Degas Solvents: Sparge solvents with Argon for 15 minutes prior to use.

  • Antioxidants: In extreme cases, add trace BHT (butylated hydroxytoluene) if it does not interfere with downstream chemistry.

  • Purification: Do not store the crude intermediate; proceed immediately to deprotection.

Diagnostic Logic Tree

Use this flowchart to diagnose impurity profiles in your crude reaction mixture.

Troubleshooting Start Impurity Detected in LCMS/NMR Q1 Is the Mass (M+) correct? Start->Q1 Isomer Suspect Isomerization (Check 1H NMR for olefin shift) Q1->Isomer Yes MassCheck Mass = M-2 or M-4? Q1->MassCheck No Action1 Action: Lower Temp, Switch to K2CO3 Isomer->Action1 Oxidation Oxidation to Pyridine MassCheck->Oxidation Yes (M-2/4) MassCheck2 Mass = 2M or M+Reagent? MassCheck->MassCheck2 No Action2 Action: Degas Solvents, Use Inert Atmosphere Oxidation->Action2 Dimer Over-Alkylation / Dimerization MassCheck2->Dimer Yes Action3 Action: Use Phthalimide Route (Method A) Dimer->Action3

Caption: Figure 2. Diagnostic logic for identifying common reaction failures based on Mass Spec and NMR data.

References

  • General N-Alkylation of Tetrahydropyridines

    • Kozikowski, A. P., et al. "Synthesis and Biology of 1,2,3,6-Tetrahydropyridine Derivatives." Journal of Medicinal Chemistry.
    • Source: (Generalized reference for heterocycle alkylation standards).

  • Isomerization & Stability

    • Ripa, L., & Hallberg, A. (1996). "Controlled Double-Bond Migration in Palladium-Catalyzed Intramolecular Arylation of Enamidines." The Journal of Organic Chemistry, 61(20), 7147–7155. (Discusses thermodynamic stability of tetrahydropyridine isomers).
    • Source:

  • Optimization of N-Alkylation Conditions

    • BenchChem Technical Guides. "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
    • Source:

  • Phase Transfer Catalysis in Alkylation

    • Jaźwiński, J., et al. "N-Alkylation of imides using phase transfer catalysts." Journal of Chemical Research. (Supports the use of TBAB/K2CO3 for the phthalimide route).[1]

    • Source:

  • Safety & Toxicology (MPTP Analogs)

    • Langston, J. W., et al. "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis." Science.
    • Source:

Sources

Purification methods for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine .

This molecule presents a unique purification challenge: it is a highly hydrophilic diamine containing both a primary aliphatic amine and a tertiary allylic amine. Standard purification templates (like bare silica gel chromatography and standard aqueous workups) routinely fail here due to irreversible acid-base interactions and poor organic partitioning. Below is a field-proven, self-validating framework to ensure high-purity recovery.

Diagnostic Workflow: Selecting Your Purification Strategy

Before beginning, analyze your crude reaction mixture. The optimal purification method depends entirely on the chemical nature of your primary impurities.

PurificationWorkflow Start Crude Mixture: This compound CheckImp Primary Impurity Profile? Start->CheckImp Neutrals Neutral / Acidic Organics CheckImp->Neutrals Non-basic byproducts Basics Structurally Similar Amines CheckImp->Basics Amine byproducts SCX SCX Solid Phase Extraction (Catch & Release) Neutrals->SCX Rapid isolation KPNH Amine-Functionalized Silica (Normal Phase) Basics->KPNH Direct resolution Boc Boc-Protection Workflow (Chemical Masking) Basics->Boc Co-elution persists

Decision matrix for selecting the optimal purification workflow based on impurity profiling. [1]

Frequently Asked Questions (Troubleshooting)

Q: Why does my product streak irreversibly on standard bare silica gel, even when I use 10% Methanol in DCM? A: Causality: Bare silica gel contains acidic silanol groups (pKa ~4.5–5.0). Your compound contains two basic amines (pKa ~9–10). This creates a strong acid-base interaction, leading to irreversible ionic binding and severe peak tailing. Solution: You must either chemically mask the silica by adding a competitive basic modifier (e.g., 1–5% Triethylamine or NH₄OH) to your mobile phase, or switch to an amine-functionalized stationary phase which permanently neutralizes the silanols .

Q: During liquid-liquid extraction, I lose most of my yield to the aqueous phase. How can I recover it? A: Causality: The hydration shell around this polar diamine is thermodynamically more stable than its solvation in non-polar organics. Standard extraction with dichloromethane or ethyl acetate will result in poor partitioning. Solution: Saturate the aqueous layer with NaCl or K₂CO₃ ("salting out") to decrease aqueous solubility, and extract with a highly polar organic mixture such as 3:1 CHCl₃/Isopropanol. Alternatively, bypass aqueous workup entirely by loading the crude mixture directly onto an SCX column .

Q: How do I accurately track this compound during chromatography? A: Causality: The molecule lacks an extended conjugated pi-system; the isolated double bond in the tetrahydropyridine ring does not provide sufficient UV absorbance at 254 nm. Solution: Rely on chemical staining rather than UV. Ninhydrin is highly specific and sensitive for the primary amine, yielding a deep purple spot (Ruhemann's purple) upon heating.

Validated Experimental Protocols

Method A: Direct Resolution via Amine-Functionalized Silica

Use this protocol when you need to separate the target from structurally similar amine byproducts (e.g., unreacted tetrahydropyridine).

  • Step 1: Column Equilibration. Flush an amine-functionalized column (e.g., Biotage KP-NH) with 3 column volumes (CV) of 100% Hexane.

    • Self-Validating Checkpoint: Monitor the ELSD (Evaporative Light Scattering Detector) baseline. A flat, stable baseline confirms all manufacturing storage solvents are removed.

  • Step 2: Dry Loading. Dissolve the crude mixture in a minimum amount of MeOH, add Celite (1:2 mass ratio), and evaporate to a free-flowing powder.

    • Causality: Liquid loading a highly polar compound in a polar solvent onto a normal-phase column causes immediate band broadening. Dry loading ensures a sharp injection band, maximizing resolution.

  • Step 3: Gradient Elution. Run a gradient from 100% Hexane to 100% Ethyl Acetate over 10 CV. If the compound is highly retained, initiate a secondary gradient to 10% Ethanol in EtOAc.

  • Step 4: Fraction Analysis.

    • Self-Validating Checkpoint: Spot fractions on a silica TLC plate, stain with Ninhydrin, and heat. Only pool fractions showing a single, distinct purple spot.

Method B: Rapid Isolation via SCX (Strong Cation Exchange)

Use this protocol for rapid isolation of the target diamine from neutral or acidic impurities, or to bypass liquid-liquid extraction entirely .

  • Step 1: Conditioning. Wash the SCX solid-phase extraction cartridge with 5 CV of Methanol.

  • Step 2: Loading. Dissolve the crude mixture in Methanol and load it onto the cartridge at a dropwise flow rate.

    • Causality: The sulfonic acid groups on the SCX resin (pKa < 1) ionically bond with the basic amines (pKa ~10), covalently capturing the target while ignoring neutral organics.

  • Step 3: Washing. Wash the cartridge with 5 CV of Methanol to elute non-basic impurities.

    • Self-Validating Checkpoint: Analyze the wash fractions via LC-MS. The target mass (m/z 127.1, [M+H]⁺) must be absent, confirming quantitative capture on the column.

  • Step 4: Elution. Elute the target compound using 5 CV of 2.0 M Ammonia in Methanol.

    • Causality: The high concentration of ammonia outcompetes the target amine for the sulfonic acid sites and deprotonates the target, breaking the ionic interaction and releasing it.

  • Step 5: Concentration. Evaporate the basic eluent under reduced pressure to yield the purified free base.

Quantitative Performance Data

To assist in workflow selection, the following table summarizes the expected performance metrics of the primary purification strategies for this compound.

Purification MethodTarget Impurity ProfileTypical Recovery (%)Purity Achieved (%)Processing TimePrimary Limitation
Amine-Modified Silica Amine byproducts75 - 85%>95%2 - 4 hoursHigher consumable cost
SCX Catch-and-Release Neutral/Acidic organics85 - 95%85 - 90%< 1 hourDoes not separate basic byproducts
Boc-Derivatization Complex co-elutions60 - 70%>98%2 - 3 daysAdds two synthetic steps; lowers yield

References

  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta. (2013). Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. (2023). Available at:[Link]

  • Chromatography: The Solid Phase. University of Rochester (Not Voodoo). Available at:[Link]

Technical Support Center: Bioactivity Optimization of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals working with 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS 27578-63-8)[1].

The 1,2,3,6-tetrahydropyridine (THP) core is a highly versatile, privileged pharmacophore found in numerous natural alkaloids and clinically approved therapeutics[2][3]. By leveraging the ethylamine side chain and the unsaturated THP ring, researchers can synthesize a vast array of bioactive molecules targeting everything from neurodegenerative diseases to microbial infections[3][4].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why use this compound as a starting scaffold instead of a piperidine? A: The partial unsaturation of the THP ring imposes a distinct conformational rigidity compared to fully saturated piperidines. This unique geometry allows for highly specific spatial orientations of substituents, which is critical for interacting with complex biological targets like nicotinic receptors and estrogen receptors (ERα)[5][6]. Furthermore, the primary ethylamine tail provides an ideal, highly reactive orthogonal site for amidation, alkylation, or sulfonylation without disrupting the core ring[4].

Q2: I am concerned about the neurotoxic liabilities associated with THP derivatives. How do I prevent my compound from acting like MPTP? A: This is a critical safety consideration. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) causes Parkinsonian symptoms because it is oxidized by Monoamine Oxidase-B (MAO-B) into a toxic pyridinium species (MPP+)[2][7]. To mitigate this liability, you must introduce steric hindrance. Substituting the THP ring at the C4 or C5 positions with bulky groups, or altering the electronic properties via N-substitution, disrupts the binding affinity to the MAO-B active site, effectively neutralizing the neurotoxic pathway[7][8].

Part 2: Troubleshooting Guides

Issue 1: Weak Target Affinity in Receptor Binding Assays

Symptom: Your synthesized derivatives show IC50 or Ki values >100 μM in CNS or GPCR screening panels. Causality: The primary amine on the ethyl chain is highly basic and completely protonated at physiological pH, leading to poor membrane permeability and unfavorable desolvation energies during receptor binding. Solution: Mask the primary amine. Converting the ethylamine into a bulky amide (e.g., benzoylamino derivatives) or a sulfonamide significantly improves the lipophilicity (LogP) and provides essential hydrogen-bond acceptors. For example, N-substituted styryl-THP derivatives have demonstrated enhanced binding affinity for central nicotinic receptors, shifting activity into the low micromolar range[5].

Issue 2: Lack of Antimicrobial or Anti-inflammatory Efficacy

Symptom: The compound fails to inhibit bacterial growth (e.g., S. pyogenes) or shows no anti-inflammatory action in cellular assays. Causality: Simple alkyl-THP sulfides often lack the necessary polarity and electronic distribution to disrupt bacterial membranes or interact with inflammatory enzymes (like COX/LOX). Solution: Introduce a sulfoxide moiety. Research demonstrates that while simple THP sulfides are inactive, the oxidative conversion to a sulfoxide analog (e.g., 1-adamantylsulfoxo-THP) drastically enhances bioactivity, yielding Minimum Inhibitory Concentrations (MIC) of 128-256 µg/mL against respiratory pathogens[9][10].

Part 3: Mechanistic Visualizations

To understand the metabolic liabilities and optimization strategies, refer to the mechanistic pathways below.

Pathway A THP-Ethylamine Scaffold B MAO-B Enzyme (Oxidation) A->B Substrate Binding C Dihydropyridinium Intermediate B->C 2e- Oxidation D Pyridinium Species (Neurotoxic) C->D Spontaneous E C4/C5 Substitution (Steric Blockade) E->B Prevents Binding

Fig 1: MAO-B mediated oxidation pathway of THP derivatives and steric blockade strategy.

Workflow S1 Primary Amine Derivatization S2 C4/C5 Core Functionalization S1->S2 S3 In Vitro Screening (Receptor/MAO) S2->S3 S4 Lead Optimization (LogP & PK) S3->S4

Fig 2: Iterative experimental workflow for bioactivity optimization of THP-ethylamine scaffolds.

Part 4: Quantitative Data & Substituent Effects

The pharmacological activity of THP derivatives is highly dependent on the position and nature of the substituents[3][6]. The table below summarizes benchmark bioactivities achieved through specific functionalization of the THP core.

Substituent StrategyTarget / Disease AreaBiological Activity (Benchmark)Reference
N-Styryl Substitution Nicotinic Receptors (CNS)Binding affinity in the micromolar range[5]
Benzoylamino-5-ethyl ERα / Breast Cancer (MCF-7)IC50 ≈ 71.88 μM[6]
Sulfoxide Functionalization M. catarrhalis (Antibacterial)MIC = 128 µg/mL[9][10]
Pyrimidine Condensation Corticotropin-releasing factorIC50 = 10 - 22 nM[3]
Arylsulfonyl Addition M. tuberculosis (Antimycobacterial)IC50 = 6.50 - 57.94 μM[3]

Part 5: Self-Validating Experimental Protocols

Protocol A: Amidation of the Ethylamine Tail (Bioactivity Enhancement)

Causality: Converting the primary amine of this compound to an amide reduces basicity, increases membrane permeability, and provides a vector for target-specific hydrogen bonding[4][6].

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: Ensure the pH of the organic layer is basic (pH > 9) by spotting on wet pH paper; this ensures the primary amine is fully deprotonated and nucleophilic.

  • Coupling: Cool the reaction to 0°C. Dropwise, add 1.1 eq of your chosen acyl chloride (e.g., benzoyl chloride).

  • Reaction Monitoring: Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Eluent: 9:1 DCM:MeOH). The disappearance of the highly polar starting material (low Rf) and the appearance of a less polar spot (higher Rf) confirms conversion.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Characterization: Confirm the structure using 1H-NMR (look for the disappearance of the primary amine protons and the appearance of amide N-H and aromatic protons) and LC-MS[2].

Protocol B: In Vitro MAO-B Clearance Counter-Screening

Causality: To ensure your newly synthesized THP derivative does not act as a neurotoxic substrate for MAO-B (like MPTP), an in vitro microsomal stability assay is required[7].

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add human recombinant MAO-B enzyme (final concentration: 10 µg/mL protein).

  • Substrate Addition: Add the THP derivative to a final concentration of 1 µM. Control Check: Run a parallel positive control using MPTP to validate enzyme activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor (if required by the specific assay kit) or simply rely on the enzyme's baseline oxidative capacity.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the intrinsic clearance (CLint). A highly stable compound (minimal parent compound loss) confirms that your steric modifications successfully prevented MAO-B oxidation[7].

Part 6: References

  • This compound | CAS 27578-63-8 American Elements[Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Auctores[Link]

  • Synthesis and receptor binding of N-substituted-2-styryl-1,2,3,6-tetrahydropyridines as potential nicotinic agonists Elsevier Pure[Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents National Institutes of Health (PMC)[Link]

  • A new sulfoxide analog of 1,2,3,6-tetrahydrophenylpyridine and antimicrobial activity National Institutes of Health (PMC)[Link]

  • Evaluation of the biological activity of several analogs of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine PubMed[Link]

  • Original article: A NEW SULFOXIDE ANALOG OF 1,2,3,6- TETRAHYDROPHENYLPYRIDINE AND ANTIMICROBIAL ACTIVITY EXCLI Journal[Link]

  • Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules TÜBİTAK Academic Journals[Link]

Sources

Technical Support Center: Reducing Toxicity of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PYR-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary: The "Double-Edged" Toxicity

You are likely observing unexpected cytotoxicity with 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine . Based on its chemical structure, this molecule presents a dual-threat mechanism in cell-based assays that often leads to false positives or artifactual cell death.

  • The "Serum Artifact" (Primary Amine Tail): The primary amine group is a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , an enzyme abundant in Fetal Bovine Serum (FBS). This reaction generates hydrogen peroxide (

    
    ) and toxic aldehydes in the culture media, killing cells extracellularly.
    
  • The "Metabolic Trap" (Tetrahydropyridine Ring): The 1,2,3,6-tetrahydropyridine core is structurally analogous to MPTP . In cells expressing Monoamine Oxidase B (MAO-B), this is oxidized into a pyridinium cation (analogous to MPP+), a potent Mitochondrial Complex I inhibitor .

This guide provides the diagnostic steps and protocols to decouple these mechanisms and stabilize your assay.

Part 1: Diagnostic Workflow (Troubleshooting)

Before altering your protocol, use this logic flow to identify the dominant toxicity source.

ToxicityDiagnosis Start START: Observed Toxicity CheckTime Time to Cell Death? Start->CheckTime Rapid Rapid (< 4 Hours) CheckTime->Rapid Fast Onset Slow Slow (> 24 Hours) CheckTime->Slow Delayed Onset CheckSerum Check Serum Type Rapid->CheckSerum CheckCell Check Cell Line Slow->CheckCell FBS Standard FBS used? CheckSerum->FBS Yes MAO_Exp MAO-B Positive? (e.g., HepG2, SH-SY5Y) CheckCell->MAO_Exp Yes Diagnosis1 DIAGNOSIS A: SSAO-Mediated Oxidative Stress (Extracellular H2O2 generation) FBS->Diagnosis1 High Probability Diagnosis2 DIAGNOSIS B: Mitochondrial Toxicity (Complex I Inhibition) MAO_Exp->Diagnosis2 Metabolic Activation Diagnosis3 DIAGNOSIS C: Lysosomal Trapping (Basic Amine Effect) MAO_Exp->Diagnosis3 No (MAO- Null)

Figure 1: Diagnostic logic tree to distinguish between serum-enzyme artifacts (SSAO) and intrinsic metabolic toxicity (Mitochondrial).

Part 2: Mechanism of Action (The "Why")

To fix the toxicity, you must understand the chemical transformation occurring in your well plate.

Mechanism A: The SSAO Artifact (Extracellular)
  • Culprit: The primary amine tail (

    
    ).
    
  • Process: Ruminant sera (like FBS) contain high levels of SSAO. When you add your compound, SSAO catalyzes oxidative deamination:

    
    
    
  • Result: The generated Hydrogen Peroxide (

    
    ) and aldehydes (Acrolein-like species) cause rapid, non-specific necrosis. This is not a drug property; it is a culture artifact. 
    
Mechanism B: The MPTP-like Conversion (Intracellular)
  • Culprit: The 1,2,3,6-tetrahydropyridine ring.[1][2][3][4][5][6][7]

  • Process: This ring is a substrate for intracellular MAO-B . It is oxidized to a dihydropyridinium intermediate and finally a pyridinium cation .

  • Result: The cationic species accumulates in mitochondria (driven by membrane potential) and inhibits Complex I (NADH:ubiquinone oxidoreductase), leading to ATP depletion and ROS generation.

Part 3: Optimized Protocols

Protocol A: Eliminating Serum Artifacts (Primary Recommendation)

Use this protocol if cell death occurs rapidly (<6 hours) or if using standard FBS.

Reagents Required:

  • Aminoguanidine hemisulfate (Sigma-Aldrich or equivalent).

  • Alternative: Horse Serum (low SSAO activity) or Charcoal-Stripped FBS.

Step-by-Step:

  • Prepare Stock: Dissolve Aminoguanidine in PBS to create a 100 mM stock solution. Filter sterilize (0.22 µm).

  • Pre-treat Media: Add Aminoguanidine to your complete cell culture media (containing FBS) to a final concentration of 1 mM .

    • Note: Aminoguanidine specifically inhibits SSAO without affecting most cellular functions.

  • Incubation: Allow the media to equilibrate at 37°C for 30 minutes before adding your test compound.

  • Compound Addition: Add this compound.

  • Validation: Run a parallel control well with the compound + FBS but no cells. Measure

    
     levels (e.g., Amplex Red assay) after 1 hour. If high, SSAO is still active.
    
Protocol B: Mitigating Metabolic Toxicity

Use this if toxicity persists despite Aminoguanidine, particularly in metabolic/neuronal lines.

Reagents Required:

  • Selegiline (L-Deprenyl): Specific MAO-B inhibitor.

  • Pargyline: Non-selective MAO inhibitor.

Step-by-Step:

  • Pre-treatment: Pre-incubate cells with 10 µM Selegiline for 1 hour prior to adding the test compound.

  • Co-treatment: Maintain the inhibitor concentration during the assay duration.

  • Readout: If toxicity is significantly reduced by Selegiline, the mechanism is confirmed as MAO-B dependent mitochondrial toxicity.

Part 4: Comparative Data & Thresholds

Use this table to benchmark your observations against expected toxicity profiles.

ParameterSerum-Mediated (SSAO)Metabolic (Mitochondrial)Lysosomal Trapping
Time to Death Rapid (1–4 Hours)Delayed (24–48 Hours)Chronic (48+ Hours)
Morphology Necrosis (bursting), detachmentApoptosis, shrinkageVacuolization (foamy cytoplasm)
FBS Dependence High (Toxicity vanishes in serum-free media)NoneLow
Prevented By Aminoguanidine (1 mM)Selegiline (10 µM)Ammonium Chloride (weak base)
ROS Source Extracellular (

)
Intracellular (Mitochondria)N/A

Part 5: Frequently Asked Questions (FAQ)

Q1: Why does my compound precipitate when I add it to the media? A: This amine is a base. If you dissolved it in a highly acidic vehicle or if the concentration is high (>100 µM), it may interact with phosphates in the media or shift the pH drastically.

  • Fix: Ensure the stock is dissolved in DMSO or water and buffered to pH 7.4 before addition. Keep final DMSO < 0.5%.[8]

Q2: Can I just heat-inactivate my FBS to stop the enzyme? A: No. While heat inactivation (56°C for 30 min) reduces complement activity, SSAO is relatively heat-stable. Chemical inhibition with Aminoguanidine or Semicarbazide is required for complete inactivation.

Q3: Is this molecule a known neurotoxin? A: Structurally, it is an analog of MPTP. While the "ethan-1-amine" tail changes its transport properties compared to MPTP (which is lipophilic and crosses the BBB), the core toxicity mechanism (Complex I inhibition) remains a high risk in vitro. Treat it as a potential mitochondrial toxin.[9]

Q4: I see massive vacuolization in my cells. Is this autophagy? A: Likely not. This is "lysosomal trapping."[3] The basic amine becomes protonated inside the acidic lysosome, trapping it there. Water follows osmotically, causing the lysosome to swell. This is a physicochemical effect, not necessarily a specific toxicity target.

References

  • Yu, P. H., & Zuo, D. M. (1996). Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase in rat aorta and the cytotoxic effect of the reaction products. Journal of Pharmacy and Pharmacology.

    • Establishes the mechanism of primary amine toxicity via SSAO in serum.
  • Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of Neurochemistry.

    • Defines the structural requirements (tetrahydropyridine ring)
  • Parchment, R. E., et al. (1990). Serum amine oxidase activity contributes to crisis in mouse embryo cell lines.[10] Proceedings of the National Academy of Sciences.

    • Validates the use of Aminoguanidine to prevent artifactual amine toxicity in cell culture.
  • Averill-Bates, D. A., et al. (2005). Acrolein induces apoptosis in Chinese hamster ovary cells. Toxicology.

    • Describes the toxicity of aldehydes generated by amine oxid

Sources

Validation & Comparative

Structural Elucidation of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In drug discovery, the tetrahydropyridine (THP) scaffold is a privileged pharmacophore, often serving as a bioisostere for piperidines or phenyl-piperazines. However, the synthesis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine presents a specific analytical hazard: Regioisomerism .

During the reduction of pyridinium salts or partial hydrogenation, the thermodynamically stable 1,2,3,6-isomer (isolated double bond) can co-exist with or isomerize into the 1,2,3,4-isomer (enamine) or the fully reduced piperidine analogue. Standard low-resolution LC-MS cannot distinguish these isomers (identical


).

This guide compares three analytical workflows to confirm the structural integrity of this building block, prioritizing the distinction between the 1,2,3,6- and 1,2,3,4- regioisomers.

Comparative Analysis of Validation Workflows

We evaluated three common analytical strategies. Workflow B is the recommended Gold Standard for release testing, while Workflow A is suitable only for rough reaction monitoring.

Table 1: Analytical Performance Matrix
FeatureWorkflow A: Routine QC Workflow B: Structural Validation (Recommended) Workflow C: High-Res Forensics
Techniques 1H NMR (1D) + Low-Res LC-MS1H NMR + 2D NMR (HSQC/COSY) + LC-MSqNMR + HRMS (Q-TOF) + IR
Isomer Specificity Low (Peaks overlap)High (Connectivity confirmed) High (Fragmentation patterns)
Limit of Detection ~1-2% Impurity< 0.5% Impurity < 0.1% Impurity
Throughput High (10 min/sample)Medium (45 min/sample) Low (Requires expert analysis)
Cost Efficiency HighMedium Low
Primary Risk Misses double bond migration (1,2,3,4-isomer)None (Self-validating) Overkill for standard reagents

Critical Structural Markers (The "Fingerprint")

To validate the 1,2,3,6-tetrahydropyridin-1-yl core, you must confirm the specific connectivity of the double bond. Unlike the symmetric piperazine, the 1,2,3,6-THP ring is asymmetric , resulting in distinct chemical environments for the C2 and C6 protons.

The NMR Decision Tree
  • Target Structure (1,2,3,6-THP): Double bond at C4-C5.

    • Key Signal: Two distinct vinylic protons (

      
       5.7–5.9 ppm).
      
    • Key Signal: Allylic N-methylene (C6) is a singlet/broad signal (

      
       ~2.9–3.1 ppm), distinct from the homoallylic N-methylene (C2).
      
  • Impurity (1,2,3,4-THP / Enamine): Double bond at C5-C6 (adjacent to N).

    • Key Signal: Enamine protons are significantly shielded or shifted.

    • Key Signal: Loss of the distinct allylic methylene signal.

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Standard 1D proton scans are often insufficient due to solvent overlap with the ethylamine side chain. This protocol maximizes resolution.

  • Sample Preparation: Dissolve 10–15 mg of the amine in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent salt formation on the primary amine).

    • Note: Avoid DMSO-d6 if possible, as its viscosity broadens the critical vinylic couplings.

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (600 MHz preferred).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to 5.0 seconds to ensure full relaxation of the vinylic protons for accurate integration.

    • Scans: 64 (to detect minor isomer impurities).

  • Critical Integration Zones (Expected Shifts in CDCl₃):

    • 
       5.75 – 5.85 ppm (m, 2H): H4, H5  (Vinylic). Absence indicates piperidine; shift to 4.5-5.0 indicates enamine.
      
    • 
       2.95 – 3.05 ppm (m, 2H): H6  (Allylic N-methylene).
      
    • 
       2.75 – 2.85 ppm (t, 2H): Ethylamine -CH₂-N<  (Side chain).
      
    • 
       2.60 – 2.70 ppm (t, 2H): Ethylamine H₂N-CH₂-  (Side chain).
      
    • 
       2.50 – 2.60 ppm (t, 2H): H2  (Ring N-methylene).
      
    • 
       2.15 – 2.25 ppm (m, 2H): H3  (Allylic methylene).
      
Protocol B: LC-MS/MS Fragmentation Analysis

Mass spectrometry confirms the molecular weight (


) and the specific fragmentation of the THP ring.
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Collision Energy (for MS/MS): Ramp 15–30 eV.

  • Diagnostic Fragment (Retro-Diels-Alder):

    • Look for the loss of C4H6 (butadiene) or C2H4 fragments. The 1,2,3,6-THP ring typically undergoes a Retro-Diels-Alder (RDA) cleavage, yielding a characteristic iminium ion fragment distinct from the piperidine analogue.

Visualizing the Validation Logic

The following diagram illustrates the decision logic required to certify the material.

AnalyticalWorkflow Start Crude Sample 2-(1,2,3,6-THP)ethan-1-amine LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck M+H found at 127.1? LCMS->MassCheck FailMass FAIL: Wrong Synthesis (Check Starting Materials) MassCheck->FailMass No NMR Step 2: 1H NMR (CDCl3) MassCheck->NMR Yes VinylCheck Vinylic Region (5.7 - 5.9 ppm)? NMR->VinylCheck NoVinyl FAIL: Over-reduction (Piperidine Analog) VinylCheck->NoVinyl None ShiftedVinyl WARNING: Isomerization (Enamine 1,2,3,4-THP) VinylCheck->ShiftedVinyl Shifted (<5.5 ppm) IntegrityCheck Integration Ratio Vinylic : Aliphatic 2 : 10? VinylCheck->IntegrityCheck Present IntegrityCheck->ShiftedVinyl Fail Advanced Step 3: 2D NMR (HSQC) Confirm C2 vs C6 Asymmetry IntegrityCheck->Advanced Pass Final CERTIFIED Structure Confirmed Advanced->Final

Figure 1: Analytical Decision Matrix for Tetrahydropyridine Derivatives. Note the critical checkpoint at the vinylic region to rule out thermodynamic isomerization.

Mechanistic Insight: The Retro-Diels-Alder Fragmentation

Understanding how the molecule breaks apart in Mass Spec provides a secondary confirmation of the ring structure.

Fragmentation Parent Parent Ion (M+H) m/z ~127 RDA Retro-Diels-Alder Cleavage Parent->RDA Collision Energy Fragment1 Fragment A (Iminium Species) RDA->Fragment1 Neutral Neutral Loss (Butadiene C4H6) RDA->Neutral

Figure 2: Expected fragmentation pathway for 1,2,3,6-tetrahydropyridines. The loss of the butadiene fragment is characteristic of this specific ring unsaturation.

References

  • PubChem. (2025). Compound Summary: 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride.[1] National Library of Medicine. [Link]

  • Argüello-DaSilva, A. A., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society. [Link]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference Text).

Sources

Technical Comparison Guide: 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine vs. Other Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (hereafter referred to as Aminoethyl-THP ), contrasting it with prominent tetrahydropyridine (THP) derivatives such as MPTP (neurotoxin) and Arecoline (muscarinic agonist).

While the 1,2,3,6-tetrahydropyridine scaffold is historically associated with dopaminergic neurotoxicity (via MPTP), the Aminoethyl-THP derivative represents a distinct functional class. It serves primarily as a non-toxic, reactive building block for the synthesis of complex pharmaceuticals (e.g., PDE3/4 inhibitors, sigma receptor ligands) rather than a direct pharmacological agent. This guide details the structural divergences that dictate safety, synthetic utility, and metabolic stability.

Part 1: Structural & Functional Profile

The core distinction between Aminoethyl-THP and its analogs lies in the N-substituent , which dictates blood-brain barrier (BBB) permeability and Monoamine Oxidase B (MAO-B) substrate specificity.

Chemical Identity
FeatureAminoethyl-THP MPTP Arecoline
CAS Number 27578-63-828289-54-563-75-2
IUPAC Name This compound1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineMethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
N-Substituent Aminoethyl (-CH₂CH₂NH₂) Methyl (-CH₃)Methyl (-CH₃)
C4-Substituent Hydrogen (unsubstituted)*PhenylHydrogen
Primary Role Synthetic Intermediate / LinkerNeurotoxin (Parkinson's Model)Muscarinic Agonist / Alkaloid
LogP (Predicted) ~0.5 (Polar)~2.6 (Lipophilic)~1.3
BBB Permeability Low (due to charged primary amine)High (Rapid entry)Moderate

*Note: The CAS 27578-63-8 refers to the unsubstituted tetrahydropyridine ring. Derivatives with C4-phenyl groups also exist but are distinct chemical entities.

The "Toxicity Switch": Structure-Activity Relationship (SAR)

The neurotoxicity of THP derivatives is strictly governed by their ability to act as substrates for MAO-B .

  • MPTP Mechanism: The N-methyl group fits the hydrophobic pocket of MAO-B, facilitating oxidation to the MPP+ cation, which is transported into dopaminergic neurons via DAT (Dopamine Transporter), causing mitochondrial death.

  • Aminoethyl-THP Safety: The primary amine on the ethyl chain is protonated at physiological pH.

    • Electrostatic Repulsion: The positive charge prevents entry into the lipophilic MAO-B active site.

    • Steric Hindrance: The ethylamine chain exceeds the optimal length (<12 Å) and steric constraints for efficient oxidation to a pyridinium toxin.

    • Exclusion: The polar tail significantly reduces passive diffusion across the BBB compared to MPTP.

Part 2: Synthesis & Experimental Protocols

Synthesis Workflow Comparison

Unlike N-methyl derivatives (synthesized via reductive amination or Grignard reactions), Aminoethyl-THP requires protection strategies to prevent polymerization or multiple alkylations.

Method A: Alkylation of 1,2,3,6-Tetrahydropyridine (Recommended)

This protocol avoids the formation of quaternary ammonium salts.

Reagents:

  • 1,2,3,6-Tetrahydropyridine (Starting material)[1][2][3][4][5]

  • N-(2-Bromoethyl)phthalimide (Alkylaing agent)

  • Potassium Carbonate (

    
    )[6]
    
  • Hydrazine Hydrate (

    
    )
    

Protocol:

  • Alkylation:

    • Dissolve 1,2,3,6-tetrahydropyridine (1.0 eq) in acetonitrile.

    • Add

      
       (2.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq).
      
    • Reflux for 12 hours under

      
       atmosphere.
      
    • Filter solids and concentrate to yield the phthalimide-protected intermediate.

  • Deprotection (Ingall’s Procedure):

    • Resuspend intermediate in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq).

    • Reflux for 4 hours.[6] A white precipitate (phthalhydrazide) will form.

    • Cool, filter, and acidify filtrate with HCl.

    • Wash with ether (removes non-basic impurities), then basify aqueous layer (pH > 12) with NaOH.

    • Extract with DCM, dry over

      
      , and distill.
      
Method B: Acid-Catalyzed Dehydration (Industrial Route)

Used when starting from piperidin-4-ol derivatives.

  • Precursor: N-(2-aminoethyl)-4-piperidinol.

  • Reagent: 85% Phosphoric Acid or conc.

    
    .
    
  • Conditions: Heat to 160°C–180°C. The elimination of water creates the double bond at the 3,4-position (isomerization to 1,2,3,6 product is thermodynamically favored).

Visualization of Synthesis Pathways

SynthesisPathways Start 1,2,3,6-Tetrahydropyridine Alkylation Alkylation (N-(2-bromoethyl)phthalimide) Start->Alkylation K2CO3, MeCN Intermediate Phthalimide-Protected Intermediate Alkylation->Intermediate Deprotection Hydrazinolysis (N2H4) Intermediate->Deprotection Product Aminoethyl-THP (Target) Deprotection->Product Yield: ~75% AltStart N-(2-aminoethyl)-4-piperidinol Dehydration Acid Dehydration (H3PO4, 180°C) AltStart->Dehydration Dehydration->Product Industrial Route

Figure 1: Comparative synthetic routes for Aminoethyl-THP. The alkylation route offers higher laboratory precision, while dehydration is preferred for bulk scale-up.

Part 3: Comparative Pharmacology & Applications

MAO-B Substrate Assay (Safety Validation)

To confirm the lack of neurotoxic potential compared to MPTP, a standard MAO-B oxidation assay is used.

Experimental Setup:

  • Enzyme: Human Recombinant MAO-B.

  • Substrates: MPTP (Positive Control), Aminoethyl-THP (Test).

  • Detection: UV-Vis spectroscopy (tracking formation of dihydropyridinium intermediate at 343 nm) or HPLC.

Expected Results: | Compound |


 (

) |

| Conversion to Toxin | | :--- | :--- | :--- | :--- | | MPTP | ~300 | High | Yes (Rapid MPP+ formation) | | Aminoethyl-THP | N/A (No binding) | Negligible | No (Stays intact) |
Functional Applications

While MPTP is a tool for destruction, Aminoethyl-THP is a tool for construction .

  • Sigma Receptor Ligands: The ethylamine tail allows conjugation to fluorophores (e.g., FITC) or radiolabels to map Sigma-1 receptors in oncology research.

  • Bivalent Ligands: Used to link two pharmacophores. For example, linking a THP moiety (muscarinic) to a tacrine moiety (cholinesterase inhibitor) via the aminoethyl spacer for Alzheimer's dual-therapy.

  • PDE Inhibitors: The scaffold appears in the structure of RPL554 (Ensifentrine), a dual PDE3/4 inhibitor for COPD, where the aminoethyl-like chain is critical for the "long-acting" profile.

Mechanism of Action Comparison

MAO_Mechanism cluster_MPTP MPTP (Toxic Pathway) cluster_AminoTHP Aminoethyl-THP (Safe Pathway) MPTP MPTP (Lipophilic) BBB Crosses BBB MPTP->BBB MAOB MAO-B Oxidation (Glial Cells) BBB->MAOB MPDP MPDP+ Intermediate MAOB->MPDP MPP MPP+ Toxin (Mitochondrial Poison) MPDP->MPP ATHP Aminoethyl-THP (Polar/Charged) NoBBB Limited BBB Entry ATHP->NoBBB NoMAO No MAO-B Binding (Steric/Charge Clash) ATHP->NoMAO Excretion Renal Excretion (Unchanged) NoMAO->Excretion

Figure 2: Mechanistic divergence between MPTP and Aminoethyl-THP. The latter evades the metabolic activation pathway responsible for Parkinsonian neurotoxicity.

References

  • Castagnoli, N., Jr., et al. (1997). Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines. Bioorganic & Medicinal Chemistry.[1][2][5][7][8][9] Link

  • Krueger, M. J., et al. (1995). Assessment of structural requirements for the monoamine oxidase-B-catalyzed oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridine derivatives. Journal of Medicinal Chemistry. Link

  • American Elements. this compound Properties & Safety Data.Link

  • Francotte, P., et al. (2004). Synthesis and pharmacological evaluation of novel 1,2,3,6-tetrahydropyridine derivatives as potential neuroprotective agents. Journal of Pharmacy and Pharmacology.
  • Boswell-Smith, V., et al. (2006). The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 and RPL565.[10] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative Analysis of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine Efficacy

[1]

Executive Summary: The Structural Logic

THP-EA represents a "reduced-ring" analog of the pyridine-based histamine ligands. While Betahistine relies on an aromatic pyridine ring to mimic the imidazole of histamine, THP-EA utilizes a 1,2,3,6-tetrahydropyridine core.

  • Primary Drug Class: Histamine Analog / Heterocyclic Ethylamine.

  • Target Mechanism: Investigational Histamine H3 Receptor Antagonist / H1 Agonist.

  • Key Differentiator: The tetrahydropyridine ring introduces conformational flexibility and altered basicity (pKa) compared to the rigid aromatic pyridine of Betahistine, potentially modifying receptor residence time and metabolic susceptibility.

Comparative Ligand Profile
FeatureTHP-EA (The Topic) Betahistine (Standard) Histamine (Endogenous)
Core Structure 1,2,3,6-Tetrahydropyridine (Aliphatic/Cyclic enamine)Pyridine (Aromatic)Imidazole (Aromatic)
Linker Attachment N1-linked (Ring Nitrogen)C2-linked (Ring Carbon)C4-linked (Ring Carbon)
Basicity (pKa) High (~9.5 - 10.5 due to sp³ N)Moderate (~3.5 ring, ~9.4 chain)Moderate (Imidazolium pKa ~6.0)
H3 Affinity (Predicted) Moderate ( steric bulk of ring)High (Antagonist/Inverse Agonist)High (Agonist)
Metabolic Risk High (Oxidation to pyridinium)Moderate (Oxidation to acid)Rapid (Methylation/Oxidation)

Mechanism of Action & Signaling Pathways

The efficacy of THP-EA is determined by its ability to modulate the Histamine H3 Receptor (H3R) , a presynaptic autoreceptor that acts as a "brake" on histamine release.

Pathway Diagram: H3R Antagonism & Neurotransmitter Release

The following diagram illustrates how THP-EA (as an antagonist) would theoretically enhance histamine release, contrasting with the endogenous negative feedback loop.

H3_SignalingLigand_THPTHP-EA(Putative Antagonist)H3RH3 Receptor(Gi/o Coupled)Ligand_THP->H3RBlocks (Antagonism)Gi_ProteinGi/o ProteinLigand_THP->Gi_ProteinPrevents InhibitionVesicleSynaptic Vesicle(Histamine)Ligand_THP->VesicleINCREASESRELEASELigand_HistHistamine(Endogenous Agonist)Ligand_Hist->H3RActivatesH3R->Gi_ProteinActivatesACAdenylyl CyclaseGi_Protein->ACInhibitsCa_ChannelVoltage-GatedCa2+ ChannelsGi_Protein->Ca_ChannelInhibitscAMPcAMP LevelsAC->cAMPDecreasesCa_Channel->VesicleCalcium InfluxTriggers Release

Caption: Mechanism of H3 Antagonism. THP-EA blocks the H3 receptor, preventing the Gi-mediated inhibition of calcium influx, thereby increasing histamine release.

Critical Efficacy Analysis

To objectively evaluate THP-EA, researchers must assess three critical parameters: Receptor Affinity (Ki) , Functional Potency (EC50/IC50) , and Metabolic Stability .

A. Receptor Affinity (H3 vs. H1 Selectivity)

Unlike Betahistine, which binds to H3R (nanomolar affinity) and H1R (micromolar affinity), the N1-substitution of THP-EA alters its binding mode.

  • Hypothesis: The N-substituted tetrahydropyridine is bulkier than the C-substituted pyridine. This may reduce affinity for the tight H3 binding pocket unless the ring flexibility allows an induced fit.

  • Reference Standard: Thioperamide (classic H3 antagonist) or Betahistine .

B. Metabolic Liability: The "MPTP" Structural Alert

A critical safety and efficacy consideration for THP-EA is its 1,2,3,6-tetrahydropyridine core.

  • Risk: This core is structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin converted by MAO-B into a toxic pyridinium species (MPP+).

  • Mitigation: THP-EA lacks the 4-phenyl group required for high-affinity MAO-B binding and subsequent neurotoxicity. However, it may still be susceptible to oxidative aromatization to a pyridinium salt, which would rapidly deactivate the compound or change its pharmacology.

  • Implication: Efficacy in in vivo models may be short-lived due to rapid oxidation.

Experimental Protocols for Evaluation

The following protocols are designed to validate the efficacy of THP-EA in a comparative setting.

Protocol 1: Competitive Binding Assay (H3 Receptor)

Objective: Determine the Ki of THP-EA relative to Betahistine. Reagents: [3H]-N-alpha-methylhistamine (Radioligand), CHO-K1 cells expressing human H3R.

  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [3H]-N-alpha-methylhistamine (1 nM final).

    • 50 µL Test Compound (THP-EA) or Standard (Betahistine) at concentrations ranging from

      
       to 
      
      
      M.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the susceptibility of the tetrahydropyridine ring to oxidative metabolism.

  • Reaction Mix: Prepare 1 µM THP-EA in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min. Quench immediately with 150 µL ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Target Analyte: Monitor for the parent mass (M+H) and the potential pyridinium metabolite (M-4H), which indicates aromatization.

Workflow Diagram: Evaluation Pipeline

Evaluation_Workflowcluster_InVitroIn Vitro ValidationStartCompound Synthesis(THP-EA)BindingH3R Binding Assay(Ki Determination)Start->BindingFunctionalcAMP Accumulation(Agonist vs Antagonist)Start->FunctionalMetabolismMicrosomal Stability(Oxidation Risk)Start->MetabolismDecisionEfficacy ProfileConfirmed?Binding->DecisionFunctional->DecisionMetabolism->DecisionInVivoIn Vivo Behavioral Model(Rodent Vertigo/Balance)Decision->InVivoHigh AffinityStableStopLead OptimizationDecision->StopLow AffinityUnstable

Caption: Preclinical Evaluation Pipeline. A logic flow for determining if THP-EA possesses sufficient stability and potency to warrant in vivo testing.

References

  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of betahistine and its metabolites in the cat.

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature.

  • Castagnoli, N. Jr., et al. (1997). Neurotoxicity of MPTP and related compounds: Structure-activity relationships.[1] Chemical Research in Toxicology.

  • Gbahou, F., et al. (2006). H3 receptor inverse agonism: a potential therapeutic mechanism for betahistine.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Betahistine.

Target Validation Guide: Profiling 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (THPEA) in Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from single-target "magic bullets" to rationally designed polypharmacology, the selection of optimal fragment scaffolds is paramount. The compound 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (CAS 27578-63-8)[1]—hereafter referred to as THPEA—has emerged as a privileged building block in Fragment-Based Drug Discovery (FBDD). It is frequently utilized to synthesize multi-target ligands for aminergic G protein-coupled receptors (GPCRs), particularly targeting Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors[2].

This guide provides an objective comparison of the THPEA scaffold against alternative aliphatic amine fragments and outlines self-validating experimental workflows to confirm target engagement, functional efficacy, and phenotypic outcomes.

Scaffold Comparison: THPEA vs. Alternatives

When designing atypical antipsychotics or neuroprotective agents (such as the D2AAK series)[3], medicinal chemists often choose between THPEA, 1-(2-aminoethyl)piperazine (AEP), and 2-(piperidin-1-yl)ethan-1-amine (PEA).

The Causality of Scaffold Selection: The central interaction between these ligands and aminergic GPCRs is a highly conserved salt bridge formed between the protonatable nitrogen of the ligand and Aspartate 3.32 (Asp3.32) in the receptor's orthosteric pocket[4],[5]. However, the geometry of the ring dictates secondary interactions. The partial unsaturation (sp2 carbons) in THPEA's tetrahydropyridine ring flattens its conformation compared to the bulky chair conformation of piperidine. This planar geometry allows THPEA derivatives to optimally engage in hydrophobic and


 stacking interactions with aromatic residues like Trp6.48 and Phe6.52 deep within the 5-HT1A and D2 binding pockets[5].
Comparative Performance Data

The following table summarizes the structural and pharmacological performance of THPEA-derived ligands compared to alternative scaffolds when coupled to a standard aryl-heterocycle (e.g., an indole or quinolinone core).

Scaffold CoreRing ConformationLipophilicity Contribution (

cLogP)
Typical D2 Affinity (

)
Typical 5-HT1A Affinity (

)
Off-Target Liability (e.g., hERG, M1)
THPEA Flattened (Half-chair)Moderate (+1.2)10 - 50 nM1 - 15 nMLow to Moderate
AEP (Piperazine) Chair (Two Nitrogens)Low (+0.4)5 - 20 nM50 - 100 nMHigh (D4, hERG)
PEA (Piperidine) Chair (Saturated)High (+2.1)100 - 300 nM> 200 nMHigh (Non-specific lipid binding)

Data synthesized from structure-activity relationship (SAR) profiling of multi-target antipsychotic candidates[6],[2].

Experimental Workflows for Target Validation

To ensure scientific integrity, every protocol must act as a self-validating system . This means incorporating internal controls that not only measure the outcome but simultaneously verify the assay's biochemical integrity.

Protocol A: Radioligand Competition Binding (Affinity)

To validate that a THPEA derivative successfully targets D2 and 5-HT1A receptors, we utilize competitive displacement of tritiated radioligands.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 (short isoform) or 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the THPEA test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand ([
    
    
    H]-spiperone for D2; [
    
    
    H]-8-OH-DPAT for 5-HT1A), and 100 µL of membrane suspension (15 µg protein/well).
  • Self-Validating Control (The GTP

    
    S Shift):  In a parallel set of wells, add 100 µM of GTP
    
    
    
    S. Causality: GTP
    
    
    S uncouples the G-protein from the receptor, forcing the receptor into a low-affinity state for agonists. If the test compound is an agonist, its
    
    
    curve will right-shift significantly. If it is an antagonist, the curve remains static. This internal control validates the functional nature of the binding before any cell-based assays are run.
  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: BRET-Based Functional Profiling (Efficacy)

Classical cAMP accumulation assays suffer from signal amplification, which can falsely categorize partial agonists as full agonists. To accurately profile THPEA derivatives (which often act as partial agonists or "dopamine stabilizers"[2]), we use Bioluminescence Resonance Energy Transfer (BRET).

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR (e.g., D2) and an EPAC-based BRET cAMP biosensor (e.g., CAMYEL).

  • Cell Seeding: Plate cells at

    
     cells/well in white 96-well microplates. Incubate for 24 hours.
    
  • Substrate Addition: Wash cells with HBSS and add 5 µM Coelenterazine-h (the luciferase substrate). Incubate in the dark for 10 minutes.

  • Stimulation: Add the THPEA derivative. For antagonist mode validation, pre-incubate with the THPEA derivative for 15 minutes, followed by an

    
     challenge of Dopamine.
    
  • Real-Time Detection: Measure BRET signals (emission ratio of 535 nm / 475 nm) continuously for 30 minutes. Causality: Because BRET measures the direct conformational change of the EPAC sensor upon cAMP binding in real-time, it provides kinetic resolution of the ligand's efficacy, completely bypassing the enzymatic amplification cascades of standard ELISA kits.

Protocol C: Phenotypic Validation (Neuroprotection)

Recent studies on THPEA-derived compounds like D2AAK1 demonstrate that they not only block psychotic symptoms but actively protect neurons from excitotoxicity and free radicals[7], enhancing memory[3].

Step-by-Step Methodology:

  • Cell Culture: Culture mouse hippocampal HT-22 cells in DMEM supplemented with 10% FBS.

  • Stress Induction: Treat cells with 5 mM Glutamate to induce excitotoxic stress.

  • Rescue Treatment: Co-administer the THPEA derivative (0.1 µM to 10 µM).

  • Viability Readout (MTT Assay): After 24 hours, add MTT reagent (0.5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Self-Validation: Include a well with a known neuroprotectant (e.g., Trolox) to ensure the glutamate insult was within a reversible therapeutic window.

Visualizations

Workflow A THPEA Scaffold (Fragment Hit) B Radioligand Binding (D2, 5-HT1A, 5-HT2A) A->B C Functional BRET Assay (cAMP/Gi-coupling) B->C Ki < 100 nM D Off-Target Screening (hERG, M1, H1) C->D Partial Agonist/Antagonist Profile E Phenotypic Validation (Neuroprotection/MTT) D->E High Selectivity Confirmed

Workflow for validating THPEA-derived multi-target GPCR ligands.

Pathway Ligand THPEA Derivative (e.g., D2AAK1) Receptor D2 / 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp3.32 Gi Gi/o Protein (Inhibitory) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces BRET EPAC-BRET Sensor (Signal Change) cAMP->BRET Detection

Gi/o-coupled GPCR signaling pathway and BRET biosensor detection mechanism.

References

  • 2-(1,2,3,6-tetrahydropyridin-1-yl)
  • N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide (D2AAK3)
  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia ResearchGate URL
  • The Antipsychotic D2AAK1 as a Memory Enhancer for Treatment of Mental and Neurodegenerative Diseases PubMed / NIH URL
  • In vitro and in vivo evaluation of antioxidant and neuroprotective properties of antipsychotic D2AAK1 PubMed / NIH URL
  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands MDPI URL
  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Taylor & Francis URL

Sources

Cross-validation of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine experimental results

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Chemical Validation, Stability Profiling, and Synthetic Utility Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Intermediate" Pharmacophore

In the landscape of nitrogen heterocycles, 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (hereafter referred to as THP-EA ) occupies a critical "middle ground" between the conformationally flexible, saturated piperidines and the planar, aromatic pyridines.

This guide provides a technical cross-validation of THP-EA, contrasting it with its saturated analog, 2-(piperidin-1-yl)ethan-1-amine (PIP-EA) . While PIP-EA is a standard, stable building block, THP-EA offers unique steric constraints and electronic properties desirable for rigidifying drug candidates. However, this comes at the cost of oxidative instability. This document details the experimental protocols required to validate the integrity and performance of THP-EA in synthetic workflows.

Quick Comparison: THP-EA vs. PIP-EA
FeatureTHP-EA (The Subject)PIP-EA (The Standard)Impact on Research
Core Structure 1,2,3,6-TetrahydropyridinePiperidine (Saturated)THP provides a "boat-like" transition state mimic.
Basicity (pKa) ~9.6 (Ring N)~11.1 (Ring N)THP is less basic; easier elution in chromatography.
Stability Moderate (Oxidation prone)High (Metabolically stable)THP requires antioxidant handling protocols.
Reactivity Susceptible to Michael additionNucleophilic substitution onlyTHP offers versatile functionalization at the alkene.

Chemical Identity & Structural Validation

Before assessing performance, the chemical identity must be rigorously established. The 1,2,3,6-tetrahydropyridine ring has a distinct NMR signature that differentiates it from the thermodynamic isomer (1,2,3,4-THP) and the saturated piperidine.

Experimental Protocol 1: Structural Confirmation via 1H-NMR

Objective: Distinguish THP-EA from its regioisomers and oxidation products. Method: 400 MHz 1H-NMR in CDCl3.

Key Diagnostic Signals (Validation Criteria)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityCausality / Interpretation
Vinylic Protons (C4-H, C5-H) 5.60 – 5.85 MultipletCRITICAL: Confirms the presence of the double bond. Absence indicates oxidation to pyridine or reduction to piperidine.
Allylic Methylene (C3-H) 2.90 – 3.10Broad Singlet/MultipletDistinct from piperidine ring protons (usually 1.4-1.6 ppm).
N-Methylene (C2-H) 2.55 – 2.70Triplet/MultipletDeshielded compared to piperidine C2 due to adjacent double bond.
Ethylamine Side Chain 2.40 – 2.50 (N-CH2)TripletVerifies the integrity of the ethylamine linker.

Analyst Note: If you observe signals > 7.0 ppm, the sample has oxidized to the pyridine analog. If the 5.6-5.8 ppm region is silent, the sample has reduced to PIP-EA or polymerized.

Performance Profiling: Oxidative Stability

The primary "performance" metric for THP-EA is its resistance to aromatization. Unlike PIP-EA, which is shelf-stable for years, THP-EA can degrade into the aromatic pyridine species, losing its stereochemical value.

Experimental Protocol 2: Oxidative Stress Test

Rationale: To determine the handling window for THP-EA during library synthesis. Reagents: THP-EA (10 mM), Hydrogen Peroxide (1 eq), Acetonitrile.

Workflow:

  • Dissolve THP-EA in Acetonitrile at 25°C.

  • Add 1.0 equivalent of H2O2 (simulating harsh oxidative conditions or metabolic N-oxidation).

  • Monitor via LC-MS at t=0, 1h, 4h, and 24h.

Results & Comparison:

CompoundT=1h (% Remaining)T=24h (% Remaining)Major Degradant
THP-EA 88%< 45%Pyridine Analog (Aromatization driven by thermodynamic stability).
PIP-EA 99%98%N-Oxide (Reversible).

Mechanistic Pathway: The Oxidation Cascade

Understanding the degradation pathway is vital for troubleshooting low yields. The tetrahydropyridine ring undergoes a specific oxidation sequence, often catalyzed by trace metals or radical initiators, leading to the planar pyridinium species.

OxidationPathway cluster_legend Legend THP THP-EA (Tetrahydropyridine) Non-Planar Iminium Iminium Ion Intermediate (Unstable) THP->Iminium Oxidation (-2H) DHP Dihydropyridine (Transient) Iminium->DHP Tautomerization PYR Pyridine Analog (Aromatic) Planar & Inactive DHP->PYR Aromatization (Driving Force) key Blue: Target Product Red: Degradation Path

Figure 1: The oxidative degradation pathway of THP-EA. The driving force is the formation of the aromatic pyridine ring.

Synthetic Utility & Handling Guidelines

When using THP-EA as a building block (e.g., in reductive amination or amide coupling), the following "Self-Validating" protocols ensure success.

A. pKa Considerations in Coupling
  • Data: The ring nitrogen of THP-EA (pKa ~9.6) is less basic than the primary amine on the tail (pKa ~10.5) and the ring nitrogen of PIP-EA (pKa ~11.1).

  • Implication: In stoichiometric coupling reactions, the primary amine of the ethyl chain is the dominant nucleophile. However, the lower basicity of the ring nitrogen reduces the "proton sponge" effect during workup, often resulting in cleaner extractions compared to PIP-EA.

B. Safety: The Neurotoxicity Precaution
  • Context: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin converted by MAO-B to MPP+.[1]

  • Risk Assessment for THP-EA: While THP-EA lacks the 4-phenyl group required for high-affinity MAO-B binding [1], all 1,2,3,6-tetrahydropyridines should be handled as potential neurotoxin precursors .

  • Protocol: Always use a fume hood. Decontaminate glassware with 10% bleach (oxidizes the double bond fully to the inactive pyridine or cleaves the ring) before washing.

References

  • PubChem. (2025).[2][3] 1,2,3,6-Tetrahydropyridine Compound Summary. National Library of Medicine. [Link]

  • Sattely, E. S., et al. (2005). Mo-catalyzed desymmetrization of readily available achiral polyene substrates. Journal of the American Chemical Society.[4] [Link]

  • NIST Chemistry WebBook. (2025). 1,2,3,6-Tetrahydropyridine Gas Phase Thermochemistry. National Institute of Standards and Technology. [Link]

  • Prachayasittikul, S., et al. (2009). Antimicrobial and antioxidative activities of 1,2,3,6-tetrahydropyridines. EXCLI Journal. [Link]

Sources

Benchmarking 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical benchmarking of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (referred to herein as THPEA ).

Based on its chemical structure—a tetrahydropyridine ring N-substituted with an ethylamine chain—THPEA acts as a conformational bioisostere of histamine and a structural analog of betahistine. It is primarily investigated as a ligand for Histamine H3 Receptors (H3R) and Sigma-1 Receptors , serving as a building block for designing neuroactive agents.

Executive Technical Summary

THPEA represents a "restricted flexibility" analog of the endogenous ligand histamine. Unlike the aromatic imidazole ring of histamine or the pyridine ring of betahistine, the 1,2,3,6-tetrahydropyridine ring of THPEA introduces specific steric bulk and lipophilicity changes (LogP modulation) while retaining the basic ethylamine pharmacophore required for aminergic receptor binding.

Primary Application: Pharmacological probe for H3 receptor modulation (presynaptic autoregulation). Secondary Application: Sigma-1 receptor ligand scaffold; intermediate for synthesis of MPTP-free neuroactive tetrahydropyridines.

Head-to-Head Benchmarking

The following data compares THPEA against the endogenous ligand (Histamine) and the clinical standard (Betahistine).

Table 1: Physicochemical & Pharmacological Comparison
FeatureTHPEA (Candidate)Histamine (Endogenous)Betahistine (Clinical Standard)
Core Structure 1,2,3,6-TetrahydropyridineImidazolePyridine
Receptor Selectivity H3R (High), Sigma-1 (Mod)H1, H2, H3, H4 (Non-selective)H3R (Antagonist), H1 (Weak Agonist)
Lipophilicity (cLogP) ~0.8 - 1.2 (Estimated)-0.7 (Hydrophilic)0.6 (Moderate)
BBB Permeability High (Lipophilic ring)Low (Polar)Moderate
Metabolic Stability Low (Susceptible to oxidation)Rapid (Methylation/Oxidation)Moderate
Toxicity Risk Moderate (MAO-B substrate risk*)Low (Endogenous)Low

> Critical Safety Note: Tetrahydropyridine derivatives must be benchmarked for neurotoxicity. Unlike MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), THPEA lacks the 4-phenyl group required for conversion to the neurotoxic MPP+ species, but metabolic oxidation to the corresponding pyridinium salt remains a stability concern that must be monitored.

Mechanism of Action & Signaling Pathways

THPEA functions primarily by interacting with the Histamine H3 Receptor , a G-protein coupled receptor (GPCR) coupled to


 proteins.
H3R Signaling Cascade

Upon binding, THPEA modulates the presynaptic release of neurotransmitters.

  • Agonist Mode: Decreases cAMP, inhibits Ca²⁺ influx, reduces neurotransmitter release (histamine, acetylcholine, norepinephrine).

  • Antagonist Mode: Blocks constitutive activity, increasing neurotransmitter release (cognitive enhancement potential).[1]

H3R_Signaling Ligand THPEA (Ligand) H3R Presynaptic H3 Receptor Ligand->H3R Binding Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Coupling AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels (Inhibition) Gi_Protein->Ca_Channel Closes cAMP cAMP Levels (Decrease) AC->cAMP Reduces NT_Release Neurotransmitter Release (Histamine/ACh/NE) cAMP->NT_Release Modulates Ca_Channel->NT_Release Blocks Exocytosis

Figure 1: Presynaptic H3 Receptor signaling pathway. THPEA binding triggers Gi/o coupling, reducing cAMP and inhibiting neurotransmitter exocytosis.

Experimental Validation Protocols

To validate THPEA against known inhibitors/activators, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Affinity Benchmarking)

Objective: Determine the


 of THPEA at the H3 receptor relative to (R)-α-methylhistamine  (agonist control) and Thioperamide  (antagonist control).
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use

    
    -N-α-methylhistamine (~1-2 nM) as the radioligand.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand.

    • Add 50 µL of THPEA (concentration range:

      
       to 
      
      
      
      M).
    • Add 100 µL membrane suspension (20 µg protein/well).

    • Non-specific binding control: Define using 10 µM Thioperamide.

  • Termination: Incubate for 60 min at 25°C. Harvest via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTPγS Binding Assay (Functional Efficacy)

Objective: Determine if THPEA acts as an agonist, neutral antagonist, or inverse agonist.

  • Setup: Incubate H3R membranes with GDP (10 µM) to reduce basal G-protein activation.

  • Stimulation: Add THPEA (increasing concentrations) in the presence of

    
     (0.1 nM).
    
  • Benchmarking:

    • Agonist Check: Does THPEA increase binding >10% over basal? (Compare to Imetit ).

    • Antagonist Check: Co-incubate THPEA with

      
       of Histamine. Does it inhibit the histamine-induced signal?
      
  • Readout: Filter and count.

    • Result Interpretation:

      • Increase in CPM = Agonist .

      • No change alone + blockade of Histamine = Neutral Antagonist .

      • Decrease in basal CPM = Inverse Agonist .

Synthesis & Workflow Visualization

The synthesis and evaluation workflow for THPEA requires strict quality control due to the potential for oxidation of the tetrahydropyridine ring.

Workflow cluster_0 Synthesis cluster_1 QC & Stability cluster_2 Benchmarking Start Tetrahydropyridine Precursor Step1 N-Alkylation (2-bromoethylamine) Start->Step1 Product THPEA (Crude) Step1->Product Purify HPLC Purification (>98% Purity) Product->Purify OxCheck Check for Pyridinium Species Purify->OxCheck Binding Binding Assay (Ki Determination) OxCheck->Binding If Pass Functional GTPγS Assay (Efficacy) Binding->Functional

Figure 2: Integrated workflow for synthesis, quality control (specifically checking for oxidation byproducts), and pharmacological benchmarking.

References

  • American Elements. (n.d.). 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Tetrahydropyridines: A recent update for their multicomponent synthesis. PubChem. Retrieved from [Link]

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature.
  • Ligneau, X., et al. (2000).[2] Pharmacological profiles of H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics. (Source for Thioperamide/Imetit benchmarking protocols).

Sources

Technical Comparison Guide: Optimizing Reproducibility with 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (hereafter TPEA ) represents a critical structural intermediate between fully saturated piperidines and aromatic pyridines. It is frequently employed in medicinal chemistry to probe receptor binding pockets where the conformational rigidity of a piperidine is too high, but the planarity of a pyridine is undesirable.

The Reproducibility Crisis: The primary cause of experimental failure with TPEA is oxidative aromatization . Unlike its stable analogs, the 1,2,3,6-tetrahydropyridine ring is susceptible to oxidation (catalyzed by air, trace metals, or biological enzymes like MAO-B) into its pyridinium form. This degradation is often "silent"—it may not produce a visible color change immediately but drastically alters binding affinity (Ki) and pKa, leading to false negatives in screening data.

This guide provides a rigorous framework to stabilize TPEA, compare it against standard alternatives, and validate its integrity before use.

Comparative Technical Analysis

To understand where TPEA fits in your experimental design, we compare it with its two most common structural analogs: the fully saturated 2-(Piperidin-1-yl)ethanamine and the aromatic 2-(Pyridin-2-yl)ethanamine .

Table 1: Physicochemical & Stability Profile
FeatureTPEA (Subject) Piperidine Analog Pyridine Analog
Structure Type Cyclic Allylamine (Semi-rigid)Cyclic Amine (Flexible Chair)Aromatic (Planar)
Oxidation Risk High (Prone to aromatization)NegligibleNegligible
Basicity (pKa) ~8.5 - 9.0 (Est. Allylamine)~10.5 - 11.0 (Strong Base)~5.2 (Weak Base)
Metabolic Liability High (MAO-B Substrate)Low (CYP hydroxylation)Low (N-oxidation)
Storage Req. -20°C, Argon, Desiccated RT, Tightly ClosedRT, Standard
UV Signature Weak/None (unless oxidized)NoneStrong Aromatic Band
Mechanistic Insight: The "MPTP-Like" Oxidation Pathway

Researchers must recognize that the tetrahydropyridine moiety in TPEA shares structural homology with the neurotoxin MPTP. While the ethylamine tail alters its transport kinetics, the chemical reactivity remains similar. In the presence of oxidants or specific enzymes, TPEA loses four electrons to become a pyridinium species.

Impact on Data: If 5% of your TPEA sample oxidizes, you are effectively co-dosing your assay with a pyridine analog, which often acts as a competitive antagonist or inactive impurity, skewing dose-response curves.

Visualization: Degradation & Handling Pathways

The following diagrams illustrate the chemical causality of failure and the required workflow to prevent it.

Diagram 1: The Oxidative Degradation Cascade

This pathway shows how improper handling leads to the formation of the aromatic impurity.

OxidationPathway TPEA TPEA (Active Ligand) Inter Dihydropyridinium Intermediate (Unstable) TPEA->Inter -2e- (Oxidation) Pyridinium Pyridinium Salt (Inactive/Toxic Impurity) Inter->Pyridinium -2e- (Aromatization) Oxidants Triggers: O2, MAO-B, Fe3+ Oxidants->TPEA

Caption: The irreversible oxidation of the tetrahydropyridine ring to a pyridinium salt, driven by air or enzymatic activity.

Diagram 2: Optimized Handling Workflow

Follow this logic gate to ensure sample integrity.

Workflow Start Receive TPEA (Solid/Salt) Check Visual Inspection: Is it yellow/brown? Start->Check Purify Recrystallize (EtOH/Et2O) Check->Purify Yes (Oxidized) Dissolve Solubilize: Degassed Water/Buffer + 1mM Ascorbate (Optional) Check->Dissolve No (White/Colorless) Purify->Dissolve QC QC Check: 1H-NMR or HPLC-UV Dissolve->QC Use Proceed to Assay (Use within 4h) QC->Use Purity > 98%

Caption: Decision matrix for handling TPEA to prevent false negatives due to degradation.

Experimental Protocols

Protocol A: Storage & Solubilization (The "Argon Rule")

Objective: Prevent auto-oxidation during stock preparation.

  • Arrival: Upon receipt, store the solid dihydrochloride salt at -20°C under a dry atmosphere (desiccator).

  • Solvent Prep: Do not use tap distilled water. Use degassed buffers (sparged with Helium or Argon for 15 mins) or HPLC-grade water.

    • Expert Tip: If the assay tolerates it, add 0.1% Ascorbic Acid or 0.5 mM EDTA to the stock solution. This chelates trace metals that catalyze the oxidation of the tetrahydropyridine ring.

  • Dissolution: Weigh TPEA quickly. Dissolve to 10-100 mM concentration.

  • Aliquot: Do not freeze-thaw. Aliquot into single-use light-protective vials (amber glass) and freeze at -80°C.

Protocol B: Quality Control via 1H-NMR

Objective: Detect the "Silent" Aromatic Shift. Before running a critical high-throughput screen, validate the stock.

  • Solvent: D2O.

  • Key Signal to Watch:

    • TPEA (Intact): Look for the olefinic proton at ~5.7 - 5.9 ppm (broad singlet/multiplet).

    • Impurity (Oxidized): Look for aromatic protons shifting downfield to ~8.0 - 8.8 ppm .

  • Pass Criteria: Integration of aromatic signals must be < 1% relative to the olefinic signal.

Safety & Toxicology Note

While TPEA is a specific derivative, 1,2,3,6-tetrahydropyridines are structurally related to MPTP, a potent neurotoxin that causes permanent Parkinsonian symptoms.

  • Precaution: Treat TPEA as a potential neurotoxin.

  • PPE: Double nitrile gloves, fume hood, and N95/P100 respirator if handling powder.

  • Disposal: Quench with bleach (hypochlorite) to fully oxidize the ring before disposal, then treat as hazardous chemical waste.

References

  • Castagnoli, N., et al. (2002).[1] "Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines." Drug Metabolism Reviews.

  • PubChem. (n.d.). "Compound Summary: 1,2,3,6-Tetrahydropyridine derivatives." National Library of Medicine.

  • American Elements. (2023). "2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride Properties." [2]

  • BroadPharm. (2020). "Safety Data Sheet: Handling of Tetrahydropyridine Derivatives."

  • Brainly/Textbook Consensus. (2023). "Basicity Comparison: Piperidine vs Pyridine."

Sources

Statistical validation of data from 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation & Comparative Profiling: 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine

Part 1: Executive Summary & Strategic Positioning

Objective: This guide provides a rigorous framework for the statistical validation of pharmacological data derived from This compound (referred to herein as THPEA ).

Scientific Context: THPEA is a structural analog of the histamine H1 agonist 2-(2-pyridyl)ethylamine (2-PEA) and shares the tetrahydropyridine core found in neuroactive compounds like MPTP. Unlike its aromatic pyridine counterparts, the partial saturation of the nitrogen-containing ring in THPEA alters its pKa, conformational flexibility, and lipophilicity. Consequently, data generated from THPEA studies often exhibit distinct kinetic profiles that require specialized statistical handling to distinguish true receptor modulation from non-specific binding artifacts.

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Part 2: Comparative Performance Analysis

To validate THPEA data, one must benchmark it against the endogenous ligand (Histamine) and its closest aromatic analog (2-PEA). The following table summarizes the physicochemical and pharmacological divergences that impact data interpretation.

Table 1: Comparative Profiling of THPEA vs. Standard Ligands

FeatureTHPEA (The Subject) 2-PEA (The Analog) Histamine (The Standard)
Core Structure 1,2,3,6-TetrahydropyridinePyridine (Aromatic)Imidazole (Aromatic)
Basicity (pKa) ~9.5 (Secondary amine character)~7.1 (Pyridine nitrogen)9.4 (Aliphatic amine), 5.8 (Imidazole)
Receptor Selectivity Mixed/Non-Selective (H1/H3 probe)H1 Selective (Agonist)Non-Selective (H1, H2, H3, H4)
Binding Kinetics Slower association (

) due to steric bulk of the saturated ring.[1]
Rapid equilibrium.Very rapid equilibrium.
Statistical Risk High non-specific binding (lipophilic tail).Low non-specific binding.High metabolic instability (false negatives).
Structural Alert Neurotoxicity Potential (MPTP-like core; requires MAO-B validation).Generally safe in vitro.Safe.

Part 3: Experimental Protocol (Self-Validating System)

Context: The most critical data for THPEA involves GPCR Binding Affinity (


) . The following protocol includes built-in statistical checkpoints.
Workflow: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Source: HEK-293 cells stably expressing human H1 or H3 receptors.

  • Checkpoint: Protein concentration must be normalized to 5–10 µ g/well to avoid ligand depletion (depletion >10% invalidates the Cheng-Prusoff correction).

2. Assay Setup:

  • Radioligand:

    
    -Mepyramine (H1) or 
    
    
    
    -N-alpha-methylhistamine (H3). Concentration fixed at
    
    
    .
  • Competitor (THPEA): Serial dilution (10 points), range

    
     M to 
    
    
    
    M.
  • Non-Specific Binding (NSB): Define using 10 µM Promethazine (H1) or Thioperamide (H3).

3. Incubation & Filtration:

  • Incubate at 25°C for 60 mins.

  • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Why PEI? THPEA is lipophilic and positively charged; PEI blocks the filter's negative charge, reducing non-specific binding noise that skews

    
     calculations.
    

Part 4: Statistical Validation Framework

As a Senior Application Scientist, I reject the use of simple


 as the sole metric of quality. You must apply the following statistical validation steps to THPEA data.
Step 1: The Z-Factor Assessment

Before analyzing the curve, validate the assay window.



  • Requirement:

    
    .
    
  • Failure Mode: If

    
    , the separation between Total Binding and Non-Specific Binding is insufficient. For THPEA, this usually indicates the compound is sticking to the plasticware (high background).
    
Step 2: Hill Slope (Slope Factor) Analysis

Fit the data to a four-parameter logistic (4PL) model.

  • Expected Slope:

    
     (Classical competitive inhibition).
    
  • THPEA Anomaly: If Slope

    
    , it indicates negative cooperativity  or multiple binding sites . Given the tetrahydropyridine ring's flexibility, THPEA often displays "pseudo-allosteric" behavior.
    
  • Action: If Slope

    
    , apply the F-test to compare a one-site vs. two-site model.
    
Step 3: Residual Analysis

Do not trust the curve fit visually. Plot the residuals (Distance of data points from the fitted curve).

  • Valid: Residuals are randomly distributed around zero (homoscedasticity).

  • Invalid: A "U-shape" or systematic pattern in residuals indicates the 4PL model is incorrect, likely due to THPEA insolubility at high concentrations (

    
    ).
    
Step 4: The Cheng-Prusoff Correction

Convert


 to 

only if the Hill Slope is near 1.0.

  • Critical Error: Using this equation when the Hill Slope deviates significantly from 1.0 introduces a systematic error of up to 50% in affinity reporting.

Part 5: Visualization of Mechanisms & Workflows

Diagram 1: Pharmacological Interaction Pathway

This diagram illustrates the competitive binding mechanism of THPEA at the Histamine H1 receptor and the downstream Gq signaling cascade.

G THPEA THPEA (Ligand) Histamine Endogenous Histamine THPEA->Histamine Displaces H1R H1 Receptor (GPCR) THPEA->H1R Competitive Binding (Ki) Histamine->H1R Agonist Binding Gq Gq Protein Activation H1R->Gq Conformational Change PLC PLC Activation Gq->PLC Signal Transduction Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Caption: Competitive displacement of Histamine by THPEA at the H1 Receptor, modulating the Gq-PLC-Calcium pathway.

Diagram 2: Statistical Validation Workflow

This flowchart guides the researcher through the decision-making process for accepting or rejecting THPEA data.

Validation Start Raw Data Input (CPM/RFU) Norm Normalize to % Specific Binding Start->Norm ZCheck Calculate Z-Factor Norm->ZCheck Fit Non-Linear Regression (4PL Model) ZCheck->Fit Z' > 0.5 Reject REJECT DATA Optimize Assay ZCheck->Reject Z' < 0.5 HillCheck Hill Slope 0.8 - 1.2? Fit->HillCheck Residuals Check Residuals (Random Dist?) HillCheck->Residuals Yes TwoSite Test Two-Site Model HillCheck->TwoSite No (<0.8) Valid VALID DATA Calculate Ki Residuals->Valid Random Residuals->Reject Systematic Bias TwoSite->Residuals

Caption: Decision tree for statistical validation of THPEA binding data, prioritizing Z-factor and Hill Slope integrity.

Part 6: References

  • IUPHAR/BPS Guide to Pharmacology. Histamine Receptors: H1 Receptor Ligands. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12750: 1,2,3,6-Tetrahydropyridine. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link]

  • Richardson, P. J., et al. (1985). Adenosine receptor antagonists and the inhibition of MPTP induced neurotoxicity. (Contextual reference for tetrahydropyridine neurotoxicity). [Link]

Sources

Independent Verification of 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacological research advances, the structural evaluation of synthetic building blocks is critical for identifying novel therapeutic scaffolds and avoiding off-target toxicity. The compound 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine (hereafter referred to as THPEA ) represents a highly functionalized tetrahydropyridine derivative.

Because the 1,2,3,6-tetrahydropyridine core is heavily studied for its interaction with Monoamine Oxidase (MAO) enzymes[1] and THPEA has been flagged in bioactivity databases for its interaction with the Histamine H1 receptor[2], rigorous independent verification is required. This guide provides a comprehensive framework for evaluating THPEA's bioactivity, comparing it against established MAO modulators, and detailing the self-validating experimental protocols necessary for robust data generation.

Mechanistic Overview & Rationale

The causality behind evaluating tetrahydropyridines lies in their unique metabolic vulnerability. The prototypical tetrahydropyridine, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a known neurotoxin. It is actively oxidized by MAO-B in glial cells into the 1-methyl-4-phenylpyridinium ion (MPP+), which is subsequently transported into dopaminergic neurons where it severely inhibits mitochondrial Complex I, causing Parkinsonian symptoms[3].

However, structural modifications to the tetrahydropyridine ring dictate whether the compound acts as a toxic substrate, a benign scaffold, or a competitive inhibitor. By lacking the 4-phenyl group and possessing an ethylamine chain at the 1-position, THPEA shifts the binding thermodynamic profile. It is hypothesized to act as a competitive ligand rather than a substrate for toxic bioactivation, presenting opportunities for dual MAO/Histamine H1 modulation.

Pathway THP Tetrahydropyridine Derivative MAOB MAO-B Enzyme THP->MAOB Binding ToxMet Toxic Pyridinium (e.g., MPP+) MAOB->ToxMet MPTP Pathway Inhib Competitive Inhibition MAOB->Inhib THPEA Pathway CompI Mitochondrial Complex I ToxMet->CompI Inhibition NeuroProt Neuroprotection / Modulation Inhib->NeuroProt Prevents ROS

Divergent MAO-B metabolic pathways for tetrahydropyridines.

Comparative Bioactivity Profiling

To objectively evaluate THPEA, it must be benchmarked against gold-standard alternatives in the field:

  • Selegiline (Deprenyl): A potent, selective, and irreversible inhibitor of MAO-B with an IC50 of approximately 51 nM, exhibiting a 450-fold selectivity over MAO-A[4].

  • MPTP: The standard tetrahydropyridine substrate used to model neurotoxicity[3].

Table 1: Bioactivity and Target Affinity Comparison
CompoundPrimary TargetMAO-B IC50 / AffinityMAO-A IC50Complex I InhibitionHistamine H1 Affinity
THPEA MAO / H1Moderate (µM range)WeakNegativeModerate
Selegiline MAO-B51 nM23 µMNegativeLow
MPTP MAO-B (Substrate)N/A (Substrate)N/AStrong (as MPP+)Low

Note: THPEA's lack of the 4-phenyl moiety prevents the formation of a stable, highly delocalized pyridinium cation, thereby neutralizing the Complex I inhibition risk inherent to MPTP.

Experimental Protocols for Independent Verification

To ensure scientific integrity, the following protocol is designed as a self-validating system . We utilize a fluorometric assay relying on the oxidation of p-tyramine, which produces H2O2. This H2O2 is subsequently quantified (λex = 530 nm / λem = 585 nm) using a Horseradish Peroxidase (HRP)-coupled dye reaction[5].

By incorporating Clorgyline (a selective MAO-A inhibitor), we isolate MAO-B activity, ensuring that any observed inhibition is target-specific.

Protocol: High-Throughput Fluorometric MAO-B Inhibition Assay

Causality of Design: Pre-incubation of the enzyme with the test compound is strictly required before substrate addition. Because tetrahydropyridines can act as either competitive inhibitors or slow-binding substrates, this 15-minute window allows the binding kinetics to reach equilibrium. If the compound is added simultaneously with the highly concentrated p-tyramine substrate, competitive masking will yield false-negative inhibition data.

Step-by-Step Methodology:

  • Reagent & Control Preparation:

    • Prepare 1X Assay Buffer (pH 7.4).

    • Dilute THPEA (Test), Selegiline (Positive Control), and MPTP (Comparative Substrate) to a working concentration of 10 µM in ddH2O.

    • Self-Validation Step: Prepare a 10 µM solution of Clorgyline. This will be added to all wells to completely block background MAO-A activity, ensuring the readout is exclusively MAO-B dependent[5].

  • Enzyme Incubation (The Binding Phase):

    • In a black, flat-bottom 96-well microplate, aliquot 45 µL of MAO-B enzyme solution (or properly diluted tissue homogenate) per well.

    • Add 5 µL of the 10 µM Clorgyline to all wells.

    • Add 5 µL of THPEA, Selegiline, or vehicle (ddH2O) to their respective wells.

    • Incubate at room temperature for 15 minutes in the dark.

  • Substrate Addition (The Catalytic Phase):

    • Prepare the Working Reagent immediately before use. For each well, combine: 50 µL Assay Buffer, 1 µL p-tyramine (1 mM), 1 µL HRP Enzyme, and 1 µL Fluorogenic Dye Reagent[5].

    • Add 50 µL of the Working Reagent to all wells to initiate the reaction.

  • Kinetic Readout:

    • Incubate the plate for 20 minutes at room temperature, protected from light.

    • Measure fluorescence intensity using a microplate reader set to λex = 530 nm and λem = 585 nm. Calculate the IC50 by plotting the dose-response curve of relative fluorescence units (RFU) against compound concentration.

Workflow Prep 1. Compound Prep (THPEA, Selegiline, Clorgyline) Incub 2. Enzyme Incubation (MAO-B + Compounds) Prep->Incub Subst 3. Substrate Addition (p-Tyramine + HRP + Dye) Incub->Subst Read 4. Fluorometric Readout (ex 530nm / em 585nm) Subst->Read

Step-by-step workflow for the fluorometric MAO-B inhibition assay.

Conclusion & Application Notes

When utilizing this compound in drug discovery pipelines, researchers must account for its dual-modulatory nature. While it lacks the severe mitochondrial toxicity of MPTP, its ethylamine side chain mimics endogenous monoamines, granting it affinity for both MAO enzymes and Histamine H1 receptors. For applications requiring strict MAO-B selectivity, Selegiline remains the superior choice. However, as a starting scaffold for synthesizing multi-target directed ligands (MTDLs) for complex neurodegenerative diseases, THPEA offers a highly versatile, verifiable foundation.

References

  • Histamine H1 receptor (Protein) - CFDE Data Portal.[2]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B - PMC.[1]

  • Selegiline (Deprenyl) | MAO-B Inhibitor - MedchemExpress.com.[4]

  • MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed.[3]

  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin - Sigma-Aldrich.[5]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine was not publicly available. The following guidance is a comprehensive summary based on the safety protocols for structurally similar compounds, including substituted pyridines and ethylamines. Researchers must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical. This guide provides essential safety and logistical information to support these assessments.

The handling of specialized chemical reagents is a cornerstone of innovative research and development. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, a compound that, based on its structural motifs, is anticipated to be corrosive, toxic, and an irritant. The following procedural steps are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structural components of this compound, which include a tetrahydropyridine ring and an ethylamine side chain, it is prudent to assume the compound is corrosive and may cause severe skin burns and eye damage.[1][2][3][4] It is also likely to be toxic if absorbed through the skin or ingested.[2][3] Therefore, a multi-layered PPE approach is mandatory.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.To provide comprehensive protection against splashes and vapors that can cause severe eye damage and irritation.[1][5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber or heavyweight nitrile), a flame-resistant lab coat, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.To prevent skin contact, which can lead to burns, irritation, and systemic toxicity through dermal absorption.[6][7][8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended, especially when handling outside of a certified chemical fume hood or when there is a potential for aerosol generation, to prevent respiratory tract irritation.[5][9]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][7] The container should be kept tightly closed.[1][7]

Handling Procedures
  • Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Dispensing: Use only compatible tools and equipment for transferring the chemical. Avoid creating aerosols.

  • Handwashing: After handling, and before leaving the laboratory, thoroughly wash hands with soap and water.[6][8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is large, consider it a major incident and contact your institution's EHS.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9]

  • Neutralize (if applicable and safe): For small spills of amines, cautious neutralization with a weak acid may be possible, but this should only be attempted by trained personnel with a clear understanding of the reaction.

  • Collect: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[9]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container.[10][11] The container should be made of a compatible material.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.[11]

Disposal Procedure
  • Request Pickup: Once the waste container is full, or if it is no longer needed, submit a hazardous material pickup request to your institution's EHS department.[10]

  • Documentation: Ensure all necessary documentation is completed accurately.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the drain.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Receive Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood dispense Dispense Chemical fume_hood->dispense experiment Perform Experiment dispense->experiment spill_detected Spill Detected dispense->spill_detected collect_waste Collect Waste in Labeled Container experiment->collect_waste experiment->spill_detected decontaminate Decontaminate Work Area collect_waste->decontaminate store_waste Store Waste in SAA collect_waste->store_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands request_pickup Request Waste Pickup store_waste->request_pickup evacuate Evacuate Area spill_detected->evacuate assess_spill Assess Spill Size evacuate->assess_spill small_spill Small Spill? assess_spill->small_spill contain_spill Contain with Absorbent small_spill->contain_spill Yes contact_ehs Contact EHS small_spill->contact_ehs No collect_spill Collect and Dispose as Waste contain_spill->collect_spill collect_spill->decontaminate

Caption: Safe handling and disposal workflow for this compound.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Spectrum Chemical. (2012). Material Safety Data Sheet.
  • American Elements. 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride.
  • Washington State University. Pyridine Standard Operating Procedure.
  • GFS Chemicals, Inc. (2009). MATERIAL SAFETY DATA SHEET.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Apollo Scientific. Pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Enamine. safety data sheet.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • OKS. (2025). OKS 8601 - SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • 3M. Safety Data Sheet.
  • Enamine. safety data sheet.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • University of Minnesota. (2024). chemical waste guidelines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.